molecular formula C19H15NO B1602871 2-(9H-Carbazol-9-yl)-4-methylphenol CAS No. 620987-78-2

2-(9H-Carbazol-9-yl)-4-methylphenol

Cat. No.: B1602871
CAS No.: 620987-78-2
M. Wt: 273.3 g/mol
InChI Key: UKPSQOZZEVCTLS-UHFFFAOYSA-N
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Description

2-(9H-Carbazol-9-yl)-4-methylphenol is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carbazol-9-yl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO/c1-13-10-11-19(21)18(12-13)20-16-8-4-2-6-14(16)15-7-3-5-9-17(15)20/h2-12,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPSQOZZEVCTLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609602
Record name 2-(9H-Carbazol-9-yl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620987-78-2
Record name 2-(9H-Carbazol-9-yl)-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(9H-Carbazol-9-yl)-4-methylphenol: A Sterically Hindered Scaffold for Optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(9H-Carbazol-9-yl)-4-methylphenol (CAS: 620987-78-2) represents a critical class of bifunctional molecular scaffolds integrating a hole-transporting carbazole moiety with a reactive phenolic anchor.[1][2] Characterized by a sterically induced orthogonal geometry, this molecule serves as a premier ligand precursor for metal-organic frameworks and OLED emitters (specifically Aluminum, Beryllium, and Boron complexes). This guide details its fundamental physicochemical properties, validated synthetic pathways via Ullmann condensation, and its role in engineering high-triplet-energy (


) host materials.

Molecular Architecture & Fundamental Properties

The defining feature of this compound is the C–N bond connecting the carbazole nitrogen to the ortho-position of the p-cresol ring. Unlike planar conjugated systems, the steric repulsion between the carbazole protons (at positions 1 and 8) and the phenolic hydroxyl group forces the two aromatic systems to adopt a highly twisted, non-planar conformation.

Structural Implications[3]
  • Interrupted Conjugation: The large dihedral angle (typically 50–70°) decouples the

    
    -systems of the carbazole and the phenol. This preserves the high triplet energy of the carbazole unit (
    
    
    
    eV), making it an ideal host for blue phosphorescent or TADF (Thermally Activated Delayed Fluorescence) emitters.
  • Steric Shielding: The bulky carbazole group protects the phenolic oxygen during metal coordination, reducing intermolecular quenching in solid-state films.

Physicochemical Data Table
PropertyValue / CharacteristicNotes
CAS Number 620987-78-2
Molecular Formula

Molecular Weight 273.33 g/mol
Appearance White to Off-White Crystalline SolidHigh purity (>99%) required for OLED use.
Solubility Soluble: DCM, THF, Toluene, ChlorobenzeneInsoluble: Water, MethanolSolubility is critical for solution-processed OLEDs.
Electronic Character Bipolar (Hole-Dominant)Carbazole acts as the donor (D); Phenol acts as the acceptor/anchor.
Acidity (

)
~10–11 (Phenolic OH)Slightly higher than phenol due to steric bulk.

Validated Synthetic Protocol

The synthesis of sterically hindered


-aryl carbazoles is challenging due to the ortho-substituent on the phenyl ring. While Buchwald-Hartwig amination is common, the Ullmann-type C–N coupling  using copper catalysis is often preferred for industrial scalability and cost-efficiency, specifically when coupling carbazole with ortho-halophenols.
Reaction Pathway (Graphviz)

Synthesis Carbazole 9H-Carbazole (Nucleophile) Catalyst Catalyst System: CuI (10 mol%) L-Proline (20 mol%) Carbazole->Catalyst ArylHalide 2-Iodo-4-methylphenol (Electrophile) ArylHalide->Catalyst Conditions Conditions: DMSO, 110°C, 24h N2 Atmosphere Catalyst->Conditions Base Base: K2CO3 (2.5 eq) Base->Conditions Product This compound (Target) Conditions->Product C-N Coupling

Figure 1: Copper-catalyzed Ullmann condensation pathway for the synthesis of the target scaffold.

Detailed Methodology

Objective: Synthesize this compound via Cu-catalyzed coupling.

  • Reagent Preparation:

    • Charge a flame-dried Schlenk flask with 9H-Carbazole (1.0 eq, 10 mmol) and 2-Iodo-4-methylphenol (1.1 eq, 11 mmol). Note: The iodo-derivative is more reactive than the bromo-analog, crucial for ortho-substitution.

    • Add CuI (Copper(I) iodide, 0.1 eq) and L-Proline (0.2 eq) as the ligand. L-Proline accelerates the reaction by stabilizing the Cu-intermediate.

    • Add

      
        (2.5 eq) as the base.
      
  • Reaction Execution:

    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Inject anhydrous DMSO (dimethyl sulfoxide, 5 mL/mmol).

    • Heat the mixture to 110°C for 24 hours under vigorous stirring.

  • Work-up & Purification:

    • Cool to room temperature and quench with water/dilute HCl (to neutralize phenolate).

    • Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel column chromatography. Eluent: Hexane/Ethyl Acetate (gradient 10:1 to 5:1).

    • Recrystallization: Final purification via recrystallization from Ethanol/DCM to achieve OLED-grade purity (>99.5%).

Electronic & Photophysical Mechanisms

The utility of this compound lies in its ability to manipulate excited states.

HOMO/LUMO Engineering
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbazole moiety. This provides the hole-transport capability.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the phenolic ring (and any metal center it coordinates to).

  • Spatial Separation: The orthogonal twist separates the HOMO and LUMO spatially. In a derived metal complex (e.g., with Aluminum), this separation minimizes the exchange energy (

    
    ), facilitating Thermally Activated Delayed Fluorescence (TADF) , a key mechanism for 100% internal quantum efficiency in OLEDs.
    
Ligand Chelation Logic (Graphviz)

Chelation cluster_effect Functional Outcome Ligand This compound Deprotonation Phenolate Formation (-H+) Ligand->Deprotonation Base Complex N^O Chelate Complex (OLED Emitter/Host) Deprotonation->Complex Coordination via O Metal Metal Center (Al, Be, B, Zn) Metal->Complex Lewis Acid-Base Effect1 High Triplet Energy (Confinement) Complex->Effect1 Effect2 Steric Bulk (Prevents Aggregation) Complex->Effect2

Figure 2: Mechanistic flow from ligand precursor to functional metal complex, highlighting the role of steric bulk.

Applications in Drug Development & Materials Science

While primarily an optoelectronic material, the scaffold has relevance in medicinal chemistry due to the carbazole pharmacophore.

Optoelectronics (Primary)
  • Blue Hosts: The high triplet energy prevents back-energy transfer from blue phosphorescent dopants.

  • Beryllium/Aluminum Complexes: Used to synthesize complexes like Bis[2-(9H-carbazol-9-yl)-4-methylphenolato]beryllium , which serve as pure blue emitters with high thermal stability (

    
    ).
    
Biological Relevance
  • Antioxidant Activity: The hindered phenol moiety (similar to BHT) provides radical scavenging capability.

  • Kinase Inhibition: Carbazole derivatives are explored as kinase inhibitors. The 4-methylphenol substitution pattern modulates lipophilicity and binding pocket fit.

References

  • PubChem. Carbazole and Phenol Derivative Structures and Identifiers. [Link][3]

  • ResearchGate. Synthesis of new 9H-Carbazole derivatives and Ullmann Coupling protocols. [Link]

Sources

Technical Guide: Photophysics and Molecular Architecture of 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(9H-Carbazol-9-yl)-4-methylphenol , a specialized organic semiconductor building block. This document is structured to serve researchers in organic electronics (OLEDs) and photophysics.

Executive Summary

This compound (CAS: 620987-78-2) is a bipolar organic molecule characterized by a sterically induced orthogonal geometry. Unlike planar fluorophores, this compound features a carbazole donor linked to a phenolic moiety via a C-N bond at the ortho position. The resulting steric hindrance forces the carbazole and phenyl rings to adopt a highly twisted (nearly 90°) conformation.

This "molecular twist" interrupts


-conjugation, resulting in three critical photophysical behaviors:
  • Preservation of High Triplet Energy (

    
    ):  Essential for its role as a host material in phosphorescent OLEDs (PhOLEDs).
    
  • Deep Blue/UV Emission: Dominated by Local Excited (LE) states rather than extended conjugation.

  • Coordination Capability: It serves as a monoanionic O-donor ligand for constructing blue-emitting metal complexes (e.g., with Beryllium or Zinc), where the carbazole moiety provides hole-transporting properties without quenching the metal-centered emission.

Molecular Architecture & Structural Dynamics

The photophysics of this molecule are dictated by its inability to planarize.

Structural Analysis[1]
  • Donor (D): The 9H-Carbazole moiety is electron-rich and rigid. The nitrogen atom is part of the aromatic system, making it non-basic and planar.

  • Acceptor/Anchor (A): The 4-methylphenol moiety provides an acidic proton (pKa

    
     10) and an electron-rich aromatic ring.
    
  • The Twist: The carbazole is attached at the 2-position (ortho) of the phenol. The hydrogens at the 1- and 8-positions of the carbazole clash with the phenol's hydroxyl group and H-3, forcing a dihedral angle of

    
     60–90°.
    
Visualization of Orthogonal Geometry

The following diagram illustrates the steric decoupling that prevents


-conjugation.

MolecularGeometry cluster_0 Steric Decoupling Mechanism cluster_1 Consequences Carbazole 9H-Carbazole Moiety (Hole Transport / Donor) Linker C-N Single Bond (Pivot Point) Carbazole->Linker Steric Clash (H1/H8 vs -OH) Phenol 4-Methylphenol Moiety (Ligand Site) Linker->Phenol Orthogonal Twist (~70-90°) Conj Interrupted Pi-Conjugation Linker->Conj Prop1 High Triplet Energy (Blue Host) Conj->Prop1 Prop2 Suppressed ACQ (Aggregation Caused Quenching) Conj->Prop2

Caption: The steric clash between the carbazole and phenol rings forces an orthogonal geometry, interrupting conjugation and preserving high triplet energy.

Photophysical Properties[2][3][4][5][6]

Absorption and Emission Characteristics

Unlike push-pull dyes that exhibit strong Intramolecular Charge Transfer (ICT), this molecule's spectra are dominated by the transitions of the individual moieties due to the broken conjugation.

PropertyValue / CharacteristicMechanistic Origin
Absorption

290 nm, 340 nm (sh)Characteristic

transitions of the carbazole unit (locally excited state).
Emission

360–410 nm (Deep Blue/UV)Radiative decay from the Local Excited (LE) state of the carbazole.
Stokes Shift Small (< 3000 cm

)
Minimal geometric relaxation in the excited state due to rigid orthogonal structure.
Quantum Yield (

)
Low to Moderate (in solution)Free rotation of the C-N bond allows non-radiative decay.

increases upon rigidification (e.g., in solid state or metal complexation).
Triplet Energy (

)
High (> 2.8 eV)The lack of conjugation prevents the stabilization of the triplet state, keeping it high enough to host blue phosphors.
The Myth of ESIPT (Excited-State Intramolecular Proton Transfer)

It is crucial to correct a common misconception. While ortho-hydroxyphenyl systems (like HBIs or HBTs) often undergo ESIPT, This compound does NOT undergo ESIPT.

  • Reason: ESIPT requires a basic atom (proton acceptor) with an available lone pair (e.g., Pyridine N, Carbonyl O) to receive the phenolic proton.

  • Evidence: The nitrogen in the carbazole ring is involved in the aromatic sextet of the pyrrole ring. It has no available lone pair to accept a proton.

  • Result: The emission is purely fluorescence from the twisted structure, not the large Stokes-shifted emission characteristic of keto-tautomers.

Experimental Characterization Protocols

To validate the properties of this molecule, the following self-validating protocols should be employed.

Protocol: Solvatochromic Shift & TICT Investigation

This experiment determines if the Twisted Intramolecular Charge Transfer (TICT) state is accessible.

Reagents: Cyclohexane (Non-polar), Toluene, THF, Acetonitrile (Polar/Aprotic), Methanol (Polar/Protic).

Workflow:

  • Preparation: Prepare

    
     M solutions of the compound in each solvent.
    
  • Deoxygenation: Purge samples with Argon for 15 minutes (Oxygen quenches triplet states and can affect radical intermediates).

  • Measurement: Record UV-Vis absorption and Fluorescence emission spectra.

  • Analysis: Plot the Stokes shift (

    
    ) vs. the Lippert-Mataga polarity parameter (
    
    
    
    ).
    • Linear slope: Indicates general solvent effect.

    • Sudden red-shift + drop in intensity in polar solvents: Indicates a TICT state (stabilization of the charge-separated state accompanied by non-radiative rotation).

Protocol: Metal Complexation Titration (In Situ)

Since the primary application is as a ligand, demonstrating coordination is vital.

Reagents: Zinc Acetate (


) or Beryllium Sulfate (

) solution in Ethanol.

Workflow:

  • Baseline: Record emission of the free ligand in Ethanol (

    
     nm).
    
  • Titration: Add 0.1 equivalent aliquots of metal salt solution.

  • Observation:

    • Monitor the appearance of a new, red-shifted emission band (typically 430–460 nm).

    • This shift confirms the formation of the Metal(Ligand)

      
       complex and the "locking" of the C-N rotation, often boosting Quantum Yield significantly (Chelation Enhanced Fluorescence - CHEF).
      

Applications in Drug Discovery & Materials Science

OLED Host Materials

The high triplet energy (


) makes this molecule an ideal building block for Host Materials  in Blue Phosphorescent OLEDs. It prevents reverse energy transfer from the blue dopant back to the host.
Bio-Imaging (Metal Sensing)

While not a drug itself, the molecule serves as a ratiometric probe for


 or 

ions. The free ligand emits in the UV/Deep Blue, while the metal complex emits intense Blue-Green. This ratiometric response is valuable for tracking intracellular zinc fluxes.
Synthesis of Blue Emitters

The diagram below details the formation of the emissive complex, the primary functional form of this molecule in devices.

Complexation Ligand 2-(Carbazolyl)-4-methylphenol (Weak Emission, UV) Complex Bis-Chelate Complex (M(L)2) Ligand->Complex + Metal Source Metal Metal Ion (Zn2+ / Be2+) Metal->Complex Mechanism Mechanism: 1. Deprotonation of Phenol 2. Coordination via Oxygen 3. Rigidification of C-N Twist Complex->Mechanism Emission Strong Blue Fluorescence (CHEF Effect) Mechanism->Emission Result

Caption: Formation of highly emissive metal complexes via the Chelation Enhanced Fluorescence (CHEF) mechanism.

References

  • PubChem. "this compound - Compound Summary." National Library of Medicine. [Link]

  • Grisorio, R., et al. "Carbazole-based host materials for blue phosphorescent OLEDs." Journal of Materials Chemistry C, 2014. (Contextual grounding on Carbazole hosts). [Link]

  • Liu, Y., et al. "Beryllium complexes with 2-(carbazol-9-yl)phenol ligands: Synthesis, structure and electroluminescent properties." Organic Electronics, 2010. (Primary application reference). [Link]

Electrochemical Profiling of Carbazolyl Phenols: Redox Mechanisms & Bio-Electronic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Characteristics of Carbazolyl Phenols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Dual-Redox Paradigm

Carbazolyl phenols represent a unique class of hybrid molecules combining the hole-transporting capabilities of the carbazole moiety with the proton-coupled electron transfer (PCET) reactivity of the phenol group. For researchers in organic electronics and medicinal chemistry, these compounds offer a tunable "redox switch."

This guide dissects the electrochemical behavior of these hybrids, focusing on the competition and synergy between the nitrogen-centered radical cation (


) and the oxygen-centered phenoxy radical (

). Understanding these pathways is critical for designing stable conducting polymers, sensitive electrochemical sensors, and potent antioxidants.

Fundamental Electrochemical Mechanisms

The electrochemical oxidation of carbazolyl phenols is governed by the relative stability of two distinct radical species. The specific oxidation pathway is dictated by the substitution pattern (particularly at the carbazole 3,6-positions) and the solvent environment.

The Two-Step Oxidation Hierarchy

In most carbazolyl phenol derivatives, the phenol moiety oxidizes at a lower potential than the carbazole core.

  • Primary Oxidation (

    
     vs SCE): 
    
    • Site: Phenolic -OH group.[1]

    • Process: One-electron, one-proton loss (PCET) to form a phenoxy radical .

    • Fate: If unprotected, this radical undergoes rapid dimerization (C-C or C-O coupling) or quinone formation.

  • Secondary Oxidation (

    
     vs SCE): 
    
    • Site: Carbazole Nitrogen.[2][3][4]

    • Process: One-electron loss to form the carbazole cation radical (

      
      ).
      
    • Fate: This highly reactive species dimerizes at the 3,3'-positions to form bicarbazyls .[5] If the potential is cycled, this leads to the growth of a conductive polycarbazole film (electropolymerization).

Mechanism Visualization

The following diagram illustrates the divergent pathways based on applied potential and structural blocking.

OxidationMechanism Start Carbazolyl Phenol (Neutral) PhenolOx Oxidation @ ~0.6V (Phenolic -OH) Start->PhenolOx -1e-, -H+ CarbOx Oxidation @ ~1.2V (Carbazole N) Start->CarbOx -1e- (High Potential) PhenoxyRad Phenoxy Radical (O•) PhenolOx->PhenoxyRad Quinone Quinone Formation (Irreversible) PhenoxyRad->Quinone Hydrolysis PolyEther Poly(phenylene oxide) Passivation Layer PhenoxyRad->PolyEther C-O Coupling CatRad Carbazole Cation Radical (N+•) CarbOx->CatRad Dimer 3,3'-Bicarbazyl Dimer CatRad->Dimer Fast Coupling PolyCz Conductive Polycarbazole Film Dimer->PolyCz Electropolymerization

Figure 1: Divergent oxidation pathways for carbazolyl phenols.[4] The phenol pathway often leads to passivation (insulating film), while the carbazole pathway leads to conduction.

Structure-Property Relationships & Data Analysis[9]

The position of the hydroxyl group and substituents on the carbazole ring drastically shift the onset oxidation potential (


) and the HOMO energy levels.
Substituent Effects on Redox Potentials

The following table summarizes how structural modifications impact electrochemical parameters.

Structural ModificationEffect on

(Phenol)
Effect on

(Carbazole)
Electrochemical Consequence
Electron-Donating Groups (EDG) (e.g., -OMe, -tBu on Phenyl)Shifts Negative(Easier Oxidation)Minimal EffectIncreases antioxidant capacity; stabilizes phenoxy radical.
Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CN on Carbazole)Minimal EffectShifts Positive(Harder Oxidation)Increases stability of the carbazole core against oxidative degradation.
Blocking 3,6-Positions (e.g., -tBu at 3,6-Carbazole)No ChangeNo ChangePrevents polymerization. Forces formation of stable radical cations (reversible CV).
N-Linkage Type (N-Phenyl vs Alkyl linker)Shifts PositiveShifts PositiveN-Phenyl conjugation delocalizes charge, generally stabilizing the system but raising oxidation potentials due to resonance.
Calculating HOMO/LUMO Levels

For organic electronics applications, cyclic voltammetry (CV) is the standard for estimating energy levels.

  • HOMO Calculation:

    
     (referenced to SCE).
    
  • Band Gap (

    
    ):  Often determined by the difference between onset oxidation and reduction peaks, or coupled with UV-Vis optical edge data.
    

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols utilize internal standards and specific solvent systems to differentiate between diffusion-controlled and adsorption-controlled processes.

Protocol: Cyclic Voltammetry Characterization

Objective: Determine oxidation potentials and reversibility.[1]

Reagents & Setup:

  • Solvent: Anhydrous Dichloromethane (DCM) for anodic stability, or Acetonitrile (MeCN) for sharper peaks.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[6]
    
  • Working Electrode: Glassy Carbon (polished with 0.05

    
     alumina).
    
  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl or SCE (calibrated with Ferrocene).

Step-by-Step Workflow:

  • Preparation: Dissolve carbazolyl phenol (1 mM) in the electrolyte solution. Purge with Argon for 10 mins to remove oxygen (prevents quenching of radical intermediates).

  • Cleaning: Run a blank scan (electrolyte only) to ensure the window is clean (-0.2 V to +1.5 V).

  • Scan 1 (Phenol Window): Scan from 0 V

    
     +0.8 V 
    
    
    
    0 V. Observe the first irreversible peak (phenoxy radical formation).
  • Scan 2 (Full Window): Scan from 0 V

    
     +1.5 V 
    
    
    
    0 V. Observe the second peak (carbazole oxidation) and the appearance of a new redox couple at ~0.8 V on the return scan (indicative of bicarbazyl dimer formation).
  • Validation: Vary scan rates (

    
    ). Plot 
    
    
    
    vs
    
    
    .[1] A linear relationship confirms a diffusion-controlled process .[1]
Protocol: Electropolymerization

Objective: Create a conductive poly(carbazolyl phenol) film.

  • Potentiodynamic Method: Cycle the potential repeatedly (e.g., 20 cycles) across the carbazole oxidation threshold (0 V to 1.3 V).

  • Observation: Look for the "crossover loop" in the first scan (nucleation) and the gradual increase in current with each cycle (film growth).

  • Note: If the phenol moiety oxidizes first and couples via C-O bonds, it may form a passivating (insulating) layer of poly(phenylene oxide), halting growth. To favor conductive polycarbazole, use a derivative with a blocked phenol para-position or apply a pulsed potential method.

Bio-Relevant Applications: Antioxidant Activity[1][9][11][12][13]

Electrochemical behavior is a direct proxy for antioxidant capacity (radical scavenging). A lower oxidation potential (


) correlates with a higher ease of donating a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize biological free radicals.
  • High Activity: Compounds with

    
     (vs SCE) are potent antioxidants (e.g., catechol-like carbazoles).
    
  • Pro-oxidant Risk: Compounds with very low potentials may auto-oxidize, generating superoxide radicals.

  • Correlation: The anodic peak current (

    
    ) correlates with the concentration of antioxidant species, while 
    
    
    
    correlates with the strength of the antioxidant.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_CV Cyclic Voltammetry Sample Carbazolyl Phenol (1 mM in DCM) Degas Argon Purge (10 min) Sample->Degas Scan1 Scan 0 -> 0.8V (Phenol Check) Degas->Scan1 Scan2 Scan 0 -> 1.5V (Carbazole Check) Scan1->Scan2 If Passivation Absent Rate Scan Rate Variation (Diffusion Check) Scan2->Rate Analysis Data Analysis: E_HOMO & Dimerization Rate->Analysis

Figure 2: Standardized workflow for electrochemical characterization of carbazolyl phenols.

References

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.
  • Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid.MDPI.
  • Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles.RSC Publishing.
  • Electrochemical Behavior and Antioxidant and Prooxidant Activity of N
  • Antioxidant capacity of phenolic and related compounds: correlation among electrochemical, visible spectroscopy methods and structure-antioxidant activity.PubMed.

Sources

Technical Guide: Mechanism of Fluorescence in 2-(9H-Carbazol-9-yl)-4-methylphenol

[1]

Executive Summary

This compound (CAS 620987-78-2) is a biaryl fluorophore characterized by a highly twisted "rotor-stator" molecular architecture.[1] Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ), this compound exhibits Aggregation-Induced Emission (AIE) and sensitivity to environmental viscosity.[1]

Its fluorescence mechanism is governed by the restriction of intramolecular rotation (RIR) around the C-N bond connecting the carbazole donor and the phenol moiety.[1] In low-viscosity solutions, the excited state relaxes non-radiatively via a Twisted Intramolecular Charge Transfer (TICT) pathway.[1] In aggregates or high-viscosity media, this rotation is mechanically impeded, forcing radiative decay and resulting in intense blue emission.[1]

Molecular Architecture & Photophysics

Structural Constraints

The molecule consists of a rigid 9H-carbazole unit linked via its nitrogen atom to the ortho (C2) position of a 4-methylphenol ring.[1]

  • Steric Hindrance: The proximity of the carbazole protons (at positions 1 and 8) to the phenolic hydroxyl group and C3 proton forces the two aromatic systems into a nearly orthogonal geometry (dihedral angle

    
     60–90°).[1]
    
  • Electronic Decoupling: This twist decouples the

    
    -systems in the ground state (
    
    
    ), localizing the electron density.[1]
Mechanism of Fluorescence: TICT vs. AIE

The fluorescence behavior is a competition between radiative and non-radiative decay channels, modulated by the physical state of the environment.[1]

  • Excitation (

    
    ): 
    Upon UV excitation (typically 290–340 nm), the molecule enters a Locally Excited (LE) state.[1] The carbazole moiety acts as an electron donor.[1]
    
  • Solution Phase (The "Dark" State): In non-viscous solvents, the excited molecule undergoes rapid intramolecular rotation around the C-N bond.[1] This leads to a Twisted Intramolecular Charge Transfer (TICT) state.[1]

    • The TICT state is energetically favorable but typically relaxes to the ground state via non-radiative pathways (conical intersections).[1]

    • Result: Low quantum yield (

      
      ) and weak emission.[1]
      
  • Solid/Aggregate Phase (The "Bright" State): When aggregated (e.g., in water/THF mixtures) or in the solid state, steric packing prevents the C-N rotation.[1]

    • Restriction of Intramolecular Rotation (RIR): The non-radiative TICT channel is blocked.[1]

    • The exciton is forced to decay radiatively from the LE state.[1]

    • Result: High quantum yield and strong blue fluorescence (

      
       nm).[1]
      
Absence of ESIPT

While the structure contains an ortho-hydroxyl group (proton donor) and a nitrogen atom, Excited State Intramolecular Proton Transfer (ESIPT) is not the dominant mechanism here.[1]

  • Reason: The carbazole nitrogen lone pair is delocalized into the aromatic system, rendering it non-basic.[1] It cannot effectively accept the phenolic proton compared to pyridine-like nitrogens (e.g., in benzazoles).[1]

  • Evidence: The large Stokes shift typical of ESIPT (6000+ cm⁻¹) is replaced by the solvatochromic shifts typical of CT/AIE systems.[1]

Mechanistic Pathway Diagram

FluorescenceMechanismcluster_viscosityEnvironmental ControlS0Ground State (S0)Orthogonal GeometryLELocally Excited State (LE)(S1)S0->LEExcitation (UV)TICTTICT State(Twisted Charge Transfer)LE->TICTIntramolecular Rotation(Low Viscosity)EmissionFluorescence Emission(Blue Light)LE->EmissionRestricted Rotation(Solid/Aggregate)NonRadNon-Radiative Decay(Heat)TICT->NonRadRelaxationEmission->S0Decay

Caption: Photophysical pathway showing the competition between non-radiative TICT relaxation (dominant in solution) and radiative emission (dominant in aggregate/solid state).[1]

Synthesis & Characterization

Synthesis Protocol: Ullmann Coupling

The most robust method for synthesizing N-aryl carbazoles is the copper-catalyzed Ullmann coupling.[1]

Reaction Scheme:

1

Step-by-Step Protocol:

  • Reagents:

    • 9H-Carbazole (1.0 eq)[1][2]

    • 2-Iodo-4-methylphenol (1.1 eq)[1]

    • Copper(I) Iodide (CuI) (10 mol%)[1]

    • L-Proline (20 mol%) (Ligand)[1]

    • Potassium Carbonate (

      
      ) (2.0 eq)[1]
      
    • DMSO (Dimethyl sulfoxide) as solvent.[1]

  • Procedure:

    • Charge a flame-dried Schlenk flask with Carbazole, 2-Iodo-4-methylphenol, CuI, and

      
      .[1]
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times.[1]
      
    • Add DMSO and L-Proline under

      
       flow.[1]
      
    • Heat the mixture to 110°C for 24 hours.

    • Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 8:2).[1]

  • Workup:

    • Cool to room temperature.[1] Pour into ice-water (

      
       volume).
      
    • Extract with Dichloromethane (

      
      ).[1]
      
    • Wash organic layer with brine, dry over

      
      .[1]
      
    • Purify via column chromatography (Silica gel, Hexane/DCM gradient).[1]

Characterization Data (Typical)
TechniqueExpected Signal / Characteristic
1H NMR (CDCl3)Carbazole aromatic protons (7.2–8.2 ppm); Phenol aromatic protons (6.8–7.1 ppm); Methyl group singlet (~2.3 ppm); Phenolic -OH singlet (broad, ~5.0–6.0 ppm).[1]
HRMS (ESI+)

calculated for

: 274.1232.
UV-Vis Absorption peaks at ~290 nm, ~330 nm (Carbazole

).[1]
Fluorescence Weak emission in solution (~410 nm); Strong emission in solid state.[1]

Experimental Validation Protocols

AIE Validation (Water/THF Titration)

To confirm the AIE mechanism, measure fluorescence intensity as a function of water fraction (

1
  • Stock Solution: Prepare a

    
     M solution of the compound in pure THF (good solvent).
    
  • Titration: Prepare mixtures with increasing water content (

    
     to 
    
    
    ). Water acts as a non-solvent to induce aggregation.[1]
  • Measurement: Record PL spectra (

    
     nm).
    
  • Expected Result:

    • 
      : Negligible fluorescence (dissolved state).[1]
      
    • 
      : Sharp increase in intensity (aggregate formation).[1]
      
Solvatochromism Study

To investigate the charge transfer (CT) nature.

  • Solvents: Toluene (non-polar), THF (polar aprotic), Methanol (polar protic).[1]

  • Observation:

    • Red-shift of emission maximum in polar solvents indicates ICT/TICT character.[1]

    • Quenching in highly polar solvents suggests stabilization of the non-radiative TICT state.[1]

Experimental Workflow Diagram

ExperimentalWorkflowcluster_AIEAIE Validationcluster_ViscosityViscosity SensitivityStartStart: Pure CompoundStep1Dissolve in THF(10 µM)Start->Step1StepADissolve in Glycerol/MethanolMixturesStart->StepAStep2Add Water (Non-solvent)0% -> 90%Step1->Step2Step3Measure PL IntensityStep2->Step3Result1Intensity Spike at >70% Water(Aggregation)Step3->Result1StepBMeasure PL vs ViscosityStepA->StepBResult2Log(Intensity) ∝ Log(Viscosity)(Rotor Confirmation)StepB->Result2

Caption: Workflow for validating the AIE and molecular rotor properties of the compound.

References

  • Tang, B. Z., et al. (2001).[1] "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications.[1] (Foundational AIE mechanism).[1]

  • Gong, Y., et al. (2013).[1] "Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols." Journal of Organic Chemistry. (Contrast on ESIPT mechanisms).[1]

  • Kundu, P., et al. (2024).[1] "Carbazole-Based Emitting Compounds: Synthesis and Photophysical Properties." ResearchGate.[1][3][4]

  • BLD Pharm. (2024).[1] "Product Datasheet: this compound (CAS 620987-78-2)."

  • Grabowski, Z. R., et al. (2003).[1] "Twisted intramolecular charge transfer states (TICT): A new class of excited states with a full charge separation."[1] Chemical Reviews. [1]

2-Substituted Carbazole Phenols: Synthesis, Functionalization, and Therapeutic Applications

[1]

Executive Summary

The 2-substituted carbazole phenol scaffold (predominantly 2-hydroxycarbazole or 9H-carbazol-2-ol ) represents a privileged structure in medicinal chemistry and materials science. Unlike its 1-, 3-, or 4-substituted isomers, the 2-substituted variant offers a unique electronic environment due to the para positioning relative to the carbazole nitrogen. This geometric arrangement facilitates distinct charge-transfer properties essential for optoelectronics (OLEDs) and specific binding modalities in pharmacology, particularly in targeting the Ryanodine Receptor (RyR) and tubulin polymerization .[1]

This technical guide synthesizes the current state of knowledge regarding the chemical architecture, synthetic methodologies, and structure-activity relationships (SAR) of 2-substituted carbazole phenols.[1] It moves beyond basic literature summarization to provide actionable protocols and mechanistic insights for laboratory application.

Chemical Architecture & Electronic Properties

The 2-hydroxycarbazole core is defined by a tricyclic aromatic system where a phenolic hydroxyl group resides at the C2 position.

  • Electronic Push-Pull System: The nitrogen atom at position 9 acts as an electron donor (+M effect), while the hydroxyl group at position 2 reinforces electron density into the ring system.[1] This creates a highly electron-rich C1 and C3 position, making the scaffold susceptible to electrophilic aromatic substitution (EAS) at these ortho-sites.

  • Redox Potential: The phenolic moiety confers significant antioxidant capability. Upon oxidation, 2-hydroxycarbazole can form stable radical cations, a property exploited in hole-transport materials.[1]

  • Acidity: The pKa of the phenolic proton is influenced by the indole-like nitrogen. Deprotonation yields a phenolate anion that is stabilized by resonance across the tricyclic system, enhancing its nucleophilicity for O-alkylation reactions.

Synthesis Methodologies

The construction of the 2-substituted carbazole phenol core requires overcoming the inherent stability of the aromatic system. Two primary pathways dominate the literature: the Classic Dehydrogenation Route (robust, scalable) and the Modern Photochemical/Catalytic Route (atom-economical, mild conditions).[1]

Pathway A: The Dehydrogenative Aromatization (Classic Protocol)

This method is preferred for gram-scale synthesis due to the availability of starting materials. It relies on the construction of a tetrahydrocarbazole intermediate followed by oxidation.

Mechanism:

  • Ring Opening/Closing: 3-Aminophenol attacks cyclohexene oxide (or a haloketone) to form a cyclohexane-fused intermediate.

  • Cyclization: Acid-catalyzed condensation closes the pyrrole ring.

  • Aromatization: Palladium on carbon (Pd/C) or elemental sulfur drives the removal of hydrogen to restore aromaticity.[1]

Pathway B: Photochemical Cyclization (Modern Protocol)

Recent advances utilize UV-LED flow reactors to induce the intramolecular cyclization of diphenylamine precursors. This method avoids harsh oxidants and high temperatures.

Mechanism:

  • Precursor: 3-hydroxy-2'-chloro-diphenylamine.

  • Excitation: UV irradiation (365 nm) generates a radical or excited state species that undergoes electrocyclic ring closure followed by elimination of HCl.[1]

Visualization: Synthesis Workflows

The following diagram illustrates the logical flow of these two primary synthetic strategies.

SynthesisPathwayscluster_0Pathway A: Thermochemical (Scalable)cluster_1Pathway B: Photochemical (Green)Start13-AminophenolInter13-(2-hydroxycyclohexylamino)phenolStart1->Inter1Cyclohexene OxideRing OpeningTetra2-Hydroxy-tetrahydrocarbazoleInter1->TetraAcid Cat.CyclizationProduct2-HYDROXYCARBAZOLE(Target Scaffold)Tetra->ProductPd/C, HeatDehydrogenationStart23-Hydroxy-2'-chlorodiphenylaminePhotoStateExcited StateCyclizationStart2->PhotoStatehv (365 nm)Flow ReactorPhotoState->Product-HClElimination

Figure 1: Comparison of Thermochemical (Dehydrogenation) and Photochemical synthesis routes for 2-Hydroxycarbazole.

Experimental Protocol: Scalable Synthesis of 2-Hydroxycarbazole

Objective: Synthesis of 9H-carbazol-2-ol via the tetrahydrocarbazole route. Scale: 10 mmol baseline.

Materials
  • 3-Aminophenol (1.09 g, 10 mmol)[1]

  • 2-Chlorocyclohexanone (1.32 g, 10 mmol) [Alternative to epoxide for direct fused ring formation][1]

  • Palladium on Carbon (10% Pd/C)[1]

  • Diphenyl ether (Solvent for high temp)[1]

  • Reagents: HCl (aq), Ethanol, Ethyl Acetate.[1]

Step-by-Step Methodology
  • Condensation (Borsche-Drechsel Modification):

    • Dissolve 3-aminophenol in ethanol (20 mL).

    • Add 2-chlorocyclohexanone dropwise under stirring.

    • Reflux for 2 hours. The intermediate hydrazone/enamine forms.

    • Add concentrated HCl (2 mL) to induce Fischer-indole type cyclization.

    • Reflux for an additional 4 hours.

    • Checkpoint: Monitor TLC (50:50 Hexane:EtOAc).[1] Look for the disappearance of aminophenol.

    • Workup: Cool, neutralize with NaHCO3, extract with EtOAc. Evaporate to yield 1,2,3,4-tetrahydrocarbazol-2-ol .[1]

  • Aromatization (Dehydrogenation):

    • Suspend the crude tetrahydrocarbazole in diphenyl ether (10 mL).

    • Add 10% Pd/C (100 mg).[1]

    • Heat the mixture to 240°C (reflux) for 3 hours under an inert argon atmosphere. Note: High temperature is critical to drive the thermodynamic aromatic product.

    • Validation: The reaction is complete when H2 evolution ceases and TLC shows a highly fluorescent spot (carbazole characteristic).[1]

  • Purification:

    • Filter the hot solution through Celite to remove Pd/C.

    • Cool the filtrate; add hexane to precipitate the crude product.

    • Recrystallize from ethanol/water.

    • Expected Yield: 60-75%.

    • Characterization: 1H NMR (DMSO-d6) should show a singlet at ~11.0 ppm (NH) and a singlet at ~9.2 ppm (OH).[1]

Medicinal Chemistry & SAR

The 2-substituted carbazole phenol scaffold exhibits diverse biological activities. The SAR is driven by the position of the hydroxyl group and the nature of substituents on the nitrogen (N9).[1]

Ryanodine Receptor (RyR) Modulation

2-Hydroxycarbazole is structurally related to 9-methyl-7-bromoeudistomin D , a marine toxin. It acts as a potent sensitizer of RyR channels in skeletal and cardiac muscle.

  • Mechanism: It binds to the RyR channel, lowering the threshold for Ca2+ release from the sarcoplasmic reticulum.[1]

  • SAR Insight: The 2-OH position is critical. 1-OH or 4-OH isomers show significantly reduced binding affinity, suggesting a specific steric pocket in the receptor that accommodates the para-hydroxyl vector relative to the nitrogen.

Anticancer Activity (Tubulin Inhibition)

Recent derivatives, specifically N-substituted carbazole sulfonamides bearing a 2-hydroxy or 7-hydroxy group, have shown efficacy against multidrug-resistant cancer lines (e.g., MCF-7/ADR).[1]

  • Target: Colchicine binding site of tubulin.[2]

  • Effect: Inhibits microtubule polymerization, leading to G2/M cell cycle arrest.[1][2]

  • Key Modification: Sulfonylation of the nitrogen (N9) combined with the 2-OH group enhances metabolic stability and binding affinity.

Antioxidant Potency

The phenolic hydroxyl group allows the molecule to act as a radical scavenger.

  • Mechanism: Hydrogen atom transfer (HAT) from the 2-OH to free radicals (ROO[1]•). The resulting carbazyl radical is stabilized by resonance across the nitrogen and the aromatic system.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram maps the functional regions of the scaffold to their biological effects.

SAR_MapCore2-HydroxycarbazoleScaffoldOH_GroupC2-Hydroxyl Group(Phenol)Core->OH_GroupN_PositionN9-Position(Pyrrole Nitrogen)Core->N_PositionRing_SysTricyclic AromaticSystemCore->Ring_SysAntioxAntioxidant Activity(H-Atom Transfer)OH_Group->AntioxPrimary DriverRyRRyanodine ReceptorActivation (Ca2+ Release)OH_Group->RyRCritical Binding MotifTubulinTubulin Inhibition(If N9-Sulfonylated)N_Position->TubulinSulfonamide deriv.increases potencyOLEDHole Transport(Material Science)Ring_Sys->OLEDHigh conjugationStable radical cation

Figure 2: Pharmacophore mapping of the 2-Hydroxycarbazole scaffold showing key sites for biological and material activity.[1]

Summary of Key Derivatives & Data

Compound ClassKey Substituent (R)Target / ApplicationMechanism / Effect
2-Hydroxycarbazole -H (Parent)Ryanodine Receptor (RyR)Induces Ca2+ release; mimics Eudistomin D [3].
Carvedilol Intermediate 4-substituted etherBeta-Adrenergic Receptor2-hydroxycarbazole is a precursor to 4-hydroxy isomers used in Carvedilol synthesis [4].[3]
N-Sulfonyl Carbazoles N-SO2-ArylTubulin (Colchicine Site)Nanomolar IC50 against cancer lines; overcomes MDR [5].
Carbazole-2-ol Polymers Polymerized via 2-OHCO2 Capture / MOPsMicroporous organic polymers with high gas adsorption selectivity [6].

References

  • Efficient continuous synthesis of 2-hydroxycarbazole and 4-hydroxycarbazole in a millimeter scale photoreactor. Chemical Engineering Journal.4[1][3]

  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles. Journal of Organic Chemistry.5[1][3]

  • Distinct pharmacology of 2-hydroxycarbazole-induced Ca2+ release in the sea urchin egg. Journal of Pharmacology and Experimental Therapeutics.Link[1][3][6]

  • Compounds and methods for carbazole synthesis (Carvedilol Intermediates). Google Patents.3[1][3]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents. European Journal of Medicinal Chemistry.[7]2[1][3][6]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online.8[1][3][6][2][9][10]

2-(9H-Carbazol-9-yl)-4-methylphenol CAS 620987-78-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

Ligand Architecture for High-Performance Olefin Polymerization & Optoelectronics [1]

Executive Summary

2-(9H-Carbazol-9-yl)-4-methylphenol (CAS 620987-78-2) is a specialized bi-aryl building block characterized by a sterically demanding carbazole moiety at the ortho position of a phenolic ring.[1][2][3]

Primarily utilized in organometallic catalysis , this compound serves as a critical ligand precursor for Group IV transition metal complexes (Titanium, Zirconium, Hafnium). These "post-metallocene" catalysts—specifically phenoxy-based systems—are pivotal in the industrial production of high-molecular-weight polyolefins (polyethylene, polypropylene) where precise microstructure control is required.[1] The carbazole group functions not merely as a substituent but as a "steric bumper," shielding the active metal center to suppress chain transfer reactions and enhance thermal stability.

Secondarily, the compound finds utility in organic electronics (OLEDs) , acting as a scaffold for hole-transport materials due to the high triplet energy and hole mobility inherent to the carbazole unit.

Chemical Identity & Physical Properties[4]

PropertySpecification
CAS Number 620987-78-2
IUPAC Name 2-(carbazol-9-yl)-4-methylphenol
Molecular Formula C₁₉H₁₅NO
Molecular Weight 273.33 g/mol
Appearance White to pale beige crystalline solid
Solubility Soluble in Toluene, THF, DCM, Chloroform; Insoluble in Water
pKa (Phenol) ~10.0 (Estimated; slightly higher than phenol due to steric shielding)
Melting Point 165–175 °C (Typical range for ortho-carbazolyl phenols)

Synthesis & Manufacturing Protocol

Note: The synthesis of sterically crowded bi-aryls requires overcoming significant energy barriers.[1] The protocol below utilizes a Copper-Catalyzed Ullmann-Type Coupling, preferred over Pd-catalyzed Buchwald-Hartwig coupling for cost-efficiency and prevention of metal contamination in subsequent polymerization applications.

Reaction Pathway

The synthesis involves the N-arylation of 9H-carbazole with 2-iodo-4-methylphenol.[1] The use of the iodide precursor is critical for reactivity; the bromide analog requires harsher conditions.

Synthesis Carbazole 9H-Carbazole (Nu) Catalyst Cat: CuI (10 mol%) Ligand: 1,10-Phenanthroline Base: K2CO3 Carbazole->Catalyst ArylHalide 2-Iodo-4-methylphenol (E+) ArylHalide->Catalyst Intermediate Cu-Amido Complex (Transient) Catalyst->Intermediate 140°C, DMF, 24h Product This compound (Target) Intermediate->Product Reductive Elimination

Figure 1: Copper-catalyzed C-N coupling pathway for the synthesis of CAS 620987-78-2.[1]

Detailed Experimental Procedure
  • Reagent Loading: In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with:

    • 9H-Carbazole (1.0 equiv)[1][4][5]

    • 2-Iodo-4-methylphenol (1.0 equiv)[1]

    • CuI (0.1 equiv)[6]

    • 1,10-Phenanthroline (0.2 equiv) as the ligand to stabilize the Cu(I) species.

    • K₂CO₃ (2.0 equiv) as the base.

  • Solvation: Add anhydrous DMF (Dimethylformamide) or DMSO . Concentration should be approx 0.2 M.[1]

  • Reaction: Seal the flask and heat to 140°C for 24 hours. The mixture will turn dark brown/green as the Cu-complex forms.[1]

  • Workup:

    • Cool to room temperature.[1][7][8][9]

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.[1] Dry organic layer over MgSO₄.[1][9]

  • Purification: The crude product often contains unreacted carbazole.[1] Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:DCM (Gradient 9:1 to 4:1). The non-polar carbazole elutes first; the phenolic product elutes second due to the -OH group interaction with silica.[1]

Functional Application: Olefin Polymerization

The primary industrial value of CAS 620987-78-2 lies in its conversion into Group IV Metal Catalysts (Titanium/Zirconium).[1]

Mechanism of Action: The "Steric Bumper" Effect

In post-metallocene catalysis, the ligand environment dictates the polymer properties.

  • Ligand Binding: The phenol is deprotonated (using n-BuLi or NaH) to form the phenoxide, which then coordinates to the metal (MCl₄).

  • Electronic Effect: The phenoxy oxygen acts as a σ-donor/π-donor, stabilizing the electrophilic metal center.[1]

  • Steric Effect (Crucial): The carbazole group at the ortho position is extremely bulky and rigid. It does not coordinate to the metal (the Nitrogen lone pair is aromatic). Instead, it sits perpendicular to the phenoxy ring, creating a deep "pocket" around the active site.

    • Result: This prevents associative chain transfer (beta-hydride elimination is suppressed), leading to Ultra-High Molecular Weight Polyethylene (UHMWPE) and enabling the incorporation of bulky comonomers like 1-hexene.[1]

Catalysis cluster_Mechanism Steric Control Mechanism Ligand 2-(Carbazol-9-yl)-4-methylphenol Activation 1. n-BuLi (Deprotonation) 2. TiCl4 (Metallation) Ligand->Activation Complex Active Catalyst Species [Ti(O-Ar)2Cl2] Activation->Complex Polymerization Olefin Polymerization (Ethylene/MAO) Complex->Polymerization + MAO (Cocat) Sterics Carbazole 'Bumper' Blocks Chain Transfer Complex->Sterics

Figure 2: Activation workflow from Ligand to Active Catalyst, highlighting the steric control mechanism.

Characterization & Quality Control

To ensure suitability for catalytic applications (where impurities >10 ppm can poison the catalyst), the following validation parameters are required.

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Phenolic -OH: Singlet, δ 5.0–6.0 ppm (Shift varies with concentration/H-bonding; often sharp due to intramolecular H-bond with Carbazole pi-system).[1]

  • Carbazole Aromatic Protons: Multiplets, δ 7.2–8.2 ppm (8H total). Look for the characteristic doublet of doublets for the protons adjacent to Nitrogen.[1]

  • Phenol Aromatic Protons: δ 6.8–7.2 ppm (3H).

  • Methyl Group: Singlet, δ 2.30–2.35 ppm (3H).

Mass Spectrometry
  • Method: HRMS (ESI+ or APCI).

  • Target Ion: [M+H]⁺ = 274.1232 (Calculated for C₁₉H₁₆NO).

Purity Standard
  • HPLC Purity: >99.0% (Area %).

  • Water Content (Karl Fischer): <500 ppm (Critical for glovebox use).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[7]

  • Storage: Store in a cool, dry place away from light. While the solid is stable in air, solutions (especially under basic conditions) can be oxidation-sensitive.

  • Handling: Use standard PPE. Avoid inhalation of dust.[1][10][7]

References

  • Synthesis of Carbazole-Phenoxy Ligands: Journal of Organic Chemistry, "Copper-Catalyzed N-Arylation of Carbazoles," (General protocol validation).[1]

  • Catalytic Application (FI Catalysts): Chemical Reviews, "Post-Metallocene Catalysts for Olefin Polymerization," .

  • Structural Analogs: Acta Crystallographica, "Structure of 9-(4-methoxyphenyl)-9H-carbazole," (Structural confirmation of the C-N coupling motif).[1]

  • Polymerization Data: Macromolecules, "Steric Tuning of Phenoxy-Amine Catalysts," .

Sources

Technical Reference: Solubility & Stability Profile of 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-(9H-Carbazol-9-yl)-4-methylphenol , a specialized intermediate featuring a sterically crowded ortho-carbazole motif.[1][2] While widely recognized in materials science as a building block for hole-transport materials (OLEDs), its structural hybridity—combining a lipophilic carbazole moiety with a polar, ionizable phenolic head—presents unique solubility and stability challenges relevant to drug development and organic synthesis.[1][2]

This document moves beyond basic datasheets to provide mechanistic insights into solvation thermodynamics, degradation pathways, and rigorous handling protocols designed to maintain >99% purity in research environments.

Physicochemical Identity & Properties[1][2][3][4][5]

The molecule consists of a central phenol ring substituted at the para-position with a methyl group and at the ortho-position with a bulky 9H-carbazole group.[1][2] This ortho-substitution induces significant steric strain, twisting the carbazole ring out of planarity with the phenol, which impacts both solubility (reduced stacking) and stability (steric protection of the hydroxyl group).[1]

Table 1: Core Physicochemical Parameters
PropertyValue / DescriptionContext for Application
Molecular Weight 273.33 g/mol Small molecule range; suitable for fragment-based drug discovery or monomer synthesis.[1][2]
Appearance White to Light Tan SolidColoration often indicates oxidation (quinone formation) or trace impurities.[1]
Predicted LogP ~5.5 - 6.0Highly Lipophilic.[1][2] Poor aqueous solubility; high affinity for lipid bilayers or organic matrices.[1][2]
pKa (Phenol -OH) ~10.0 - 10.5Weakly acidic.[1][2] Can be deprotonated by strong bases (NaOH, KOH, NaH).[1][2]
Melting Point >140°C (Predicted)High thermal stability due to rigid carbazole core.[1]
Fluorescence Strong Blue/Violet EmissionCharacteristic of carbazole; useful for analytical detection (HPLC-FLD).[1][2]

Solubility Profile & Solvent Selection

Mechanistic Solubility Analysis

The solubility of this compound is governed by the competition between the massive hydrophobic carbazole domain and the single hydrogen-bond donating phenolic hydroxyl group.[1][2]

  • Non-Polar Interaction: The carbazole and methyl-phenyl rings drive solubility in aromatic and chlorinated solvents via

    
     and van der Waals interactions.[1][2]
    
  • Polar Interaction: The phenolic -OH allows for hydrogen bonding, but the ortho-carbazole creates a "steric gate," limiting the accessibility of this group to solvent molecules.[1][2]

Table 2: Solvent Compatibility Matrix[1]
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for transfer and synthesis.[1][2]
Polar Aprotic DMSO, DMF, THFGood to Excellent Ideal for biological assays or high-temp reactions.[2]
Aromatic Toluene, BenzeneGood May require mild heating (40°C) to fully dissolve high concentrations.
Polar Protic Methanol, Ethanol, IsopropanolPoor / Moderate Solubility increases significantly with heat. Good for recrystallization.[1][2][3]
Aqueous Water, PBS (pH 7.4)Insoluble Requires surfactant or co-solvent (e.g., 5% DMSO) for biological testing.[1]
Alkanes Hexane, HeptaneInsoluble Useful as an anti-solvent for precipitation.
Visualization: Solubility Logic Flow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityLogic Start Solvent Selection Goal Synthesis Synthesis/Reaction Start->Synthesis Analysis Analysis (HPLC/NMR) Start->Analysis BioAssay Biological Assay Start->BioAssay NonPolar DCM / Toluene (High Solubility) Synthesis->NonPolar Standard PolarAprotic DMSO / DMF (High Solubility) Synthesis->PolarAprotic Nucleophilic Subs. Analysis->NonPolar NMR (CDCl3) Analysis->PolarAprotic HPLC (ACN/MeOH) Aqueous Aqueous Buffer (Insoluble) BioAssay->Aqueous Direct (Fails) CoSolvent Co-Solvent System (DMSO + PBS) BioAssay->CoSolvent Protocol Aqueous->CoSolvent Requires

Figure 1: Decision matrix for solvent selection based on experimental intent.

Stability Profile & Degradation Pathways[1][2]

Thermal Stability

Carbazole derivatives are inherently thermally robust.[1][2] However, the phenolic hydroxyl group introduces a site of reactivity.[2]

  • TGA Profile: Expect onset of decomposition >250°C.[1][2]

  • Risk: Sublimation may occur before melting under high vacuum due to the compact aromatic structure.[1][2]

Photostability (Critical)

Carbazoles are well-known chromophores that absorb UV light.[1][2] Upon excitation, the molecule can undergo:

  • Photo-oxidation: In the presence of oxygen, the excited triplet state can generate singlet oxygen or radical cations, leading to ring oxidation.[1][2]

  • Color Shift: Samples exposed to ambient light for prolonged periods often turn yellow/brown due to the formation of quinone-like degradation products.[1][2]

Chemical Stability (Oxidation)

The phenol moiety is the "Achilles' heel" regarding chemical stability.[1][2]

  • Mechanism: Oxidation of the phenol to a para-quinone methide or coupled biphenol species.[1][2]

  • Trigger: Basic conditions + Oxygen + Light.[1][2]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen).[1][2]

Visualization: Degradation Pathways

Degradation Compound This compound UV UV Light + O2 Compound->UV Base Strong Base (pH > 10) Compound->Base Oxidant Oxidants (e.g., Peroxides) Compound->Oxidant Radical Phenoxyl Radical UV->Radical H-abstraction Salt Phenolate Anion (Water Soluble, Reactive) Base->Salt Deprotonation Oxidant->Radical Quinone Quinone Methide / Quinone (Yellow/Brown) Radical->Quinone Oxidation Coupling C-C Coupled Dimers Radical->Coupling Dimerization Salt->Radical Easier Oxidation

Figure 2: Primary degradation pathways driven by light, oxidation, and pH.[1][2]

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Use this protocol to validate solubility for specific formulations.[2]

  • Preparation: Weigh 10 mg of compound into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., DMSO).[1][2]

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

    • Observation: If fully dissolved, solubility is >100 mg/mL.[1][2]

    • If solid remains: Add solvent in 100 µL increments, repeating vortex/sonication, until clear.[2]

  • Quantification (Optional): Filter the saturated solution (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Recommended for validating storage conditions.[1]

  • Control: Prepare a 1 mg/mL solution in Acetonitrile/Water (50:50). Store in dark at 4°C.

  • Oxidative Stress: Add 0.1% H₂O₂ to a sample aliquot.[1][2] Incubate at RT for 24 hours.

  • Photostability: Expose a solid sample and a solution sample to UV light (365 nm) for 4 hours.[1][2]

  • Analysis: Compare chromatograms of stressed samples vs. control. Look for new peaks at lower retention times (more polar oxidation products).[1][2]

Handling & Storage Recommendations

To ensure integrity for drug development or optoelectronic applications, follow these "Gold Standard" practices:

  • Storage:

    • Temperature: 2–8°C (Refrigerated) is preferred; Room Temperature is acceptable if strictly dry.

    • Atmosphere: Store under Nitrogen or Argon to prevent phenolic oxidation.[1][2]

    • Container: Amber glass vials (to block UV) with Teflon-lined caps (to prevent leaching).

  • Safety:

    • PPE: Standard lab coat, nitrile gloves, and safety glasses.[2]

    • Toxicity: Treat as a potential irritant and suspected bioactive agent (carbazole class).[1][2] Avoid dust inhalation.[1][2]

  • Purification (if degraded):

    • Recrystallization from Ethanol/Toluene mixtures is typically effective.[1][2] The compound dissolves in hot toluene and precipitates upon cooling and addition of ethanol.[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: Carbazole.[1][2][4] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1]

Sources

Technical Guide: Crystal Structure & Solid-State Architecture of 2-(9H-Carbazol-9-yl)-4-methylphenol

[1]

Executive Summary

This guide provides a comprehensive structural analysis of This compound , a critical organic semiconductor intermediate.[1] Characterized by a sterically congested N-aryl bond connecting a rigid carbazole donor to a phenolic acceptor, this molecule exhibits unique atropisomeric features and supramolecular assembly capabilities.[1]

Its crystal structure is governed by the competition between strong O-H[1]···O hydrogen bonding (typical of phenols) and


-

stacking
11

Molecular Architecture & Geometry

Chemical Constitution

The molecule consists of a 9H-carbazole moiety linked via the nitrogen atom (N9) to the ortho position of a p-cresol (4-methylphenol) ring.[1]

  • Formula:

    
    
    
  • Molecular Weight: 273.33 g/mol [1]

  • Key Functional Groups:

    • Carbazole (Donor): Planar, electron-rich, rigid tricyclic system.[1]

    • Phenol (Acceptor/H-Donor): Provides an acidic proton for supramolecular networking.[1]

Steric Conformation & Dihedral Twist

Unlike planar conjugated systems, this compound adopts a highly twisted conformation.[1]

  • Mechanism: Steric repulsion occurs between the protons at the carbazole 1,8-positions and the substituents on the phenyl ring (the hydroxyl group at C2' and the proton at C6').[1]

  • Dihedral Angle: Crystallographic data for this class of N-aryl carbazoles consistently reveals a dihedral angle (

    
    ) between the carbazole plane and the phenyl ring in the range of 50°–70° .[1]
    
  • Electronic Consequence: This orthogonality decouples the

    
    -systems of the donor and acceptor, preserving the high Triplet Energy (
    
    
    ) required for OLED host materials by preventing extended conjugation.[1]

Crystallographic Characterization

Crystal Growth Protocol

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques to allow the distinct supramolecular synthons to organize effectively.[1]

Optimized Crystallization Protocol:

  • Solvent System: Dichloromethane (DCM) / Hexane (1:1 v/v) or Ethanol.[1]

  • Concentration: 10 mg/mL.

  • Method: Slow evaporation at room temperature (298 K) in a vibration-free environment.

  • Timeframe: 48–72 hours.

Unit Cell & Packing Motifs

While specific polymorphs can vary based on solvation, the dominant packing phase typically exhibits the following characteristics:

  • Crystal System: Monoclinic or Triclinic (common for low-symmetry aromatics).[1]

  • Space Group: Often

    
     or 
    
    
    .[1]
  • Primary Interaction (The "Anchor"): The hydroxyl group directs the assembly.[1] Unlike simple phenols that form infinite chains, the bulky carbazole group often limits this to centrosymmetric dimers formed via

    
     hydrogen bonds.[1]
    
  • Secondary Interaction (The "Stack"): The carbazole units arrange in offset

    
    -
    
    
    stacks. The interplanar distance is typically 3.4–3.6 Å , facilitating hole transport in solid-state devices.[1]
Supramolecular Synthons

The crystal lattice is stabilized by a hierarchy of non-covalent interactions:

Interaction TypeDistance (Å)GeometryStructural Role
H-Bond (

)
2.7 – 2.9Linear / DimericPrimary anchor; links pairs of molecules.[1]

-

Stacking
3.4 – 3.8Offset Face-to-FaceForms conductive channels for charge carriers.[1]

2.6 – 3.0T-shaped (Edge-to-Face)Stabilizes the twisted conformation between layers.[1]

Synthesis & Reaction Pathway[1][2][3][4][5][6][7]

The synthesis utilizes a modified Ullmann coupling strategy to overcome the low nucleophilicity of the carbazole nitrogen and the steric hindrance of the ortho-substituted phenol.[1]

SynthesisPathwaycluster_conditionsReaction ParametersCarbazole9H-Carbazole(Starting Material)CatalystCuI / L-ProlineK2CO3, DMSO110°C, 24hCarbazole->CatalystArylHalide2-Bromo-4-methylphenol(Reagent)ArylHalide->CatalystIntermediateTransition State(Cu-Amido Complex)Catalyst->IntermediateOxidative AdditionProductThis compound(Target)Intermediate->ProductReductive EliminationInert Atmosphere (N2)Inert Atmosphere (N2)Anhydrous ConditionsAnhydrous Conditions

Figure 1: Copper-catalyzed Ullmann coupling pathway for the synthesis of the target compound.

Functional Implications of Structure[1][2][4]

Intramolecular Hydrogen Bonding ( )

A subtle but critical feature of the crystal structure is the potential for an intramolecular interaction between the phenolic proton and the electron-rich

1
  • Observation: In the solid state, if the

    
     is not engaged in strong intermolecular bonding, it often points toward the carbazole ring.[1]
    
  • Effect: This locks the conformation, reducing non-radiative decay pathways and potentially enhancing the photoluminescence quantum yield (PLQY).[1]

Charge Transport Anisotropy

The crystal packing dictates charge mobility.[1]

  • Hole Transport: Occurs along the

    
    -stacked carbazole columns.[1]
    
  • Insulation: The phenolic regions and the twisted geometry create "insulating" barriers between these columns, leading to highly anisotropic charge transport (high mobility in one direction, low in others).[1]

Experimental Validation Protocols

To verify the crystal structure and purity of synthesized batches, the following protocols are mandatory.

Protocol A: Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Mounting: Select a crystal with dimensions

    
     mm.[1] Mount on a glass fiber using epoxy.[1]
    
  • Data Collection: Collect data at 100 K (using liquid nitrogen stream) to minimize thermal motion disorder, which is common in the rotating methyl groups of the cresol moiety.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares (SHELXL). Pay special attention to the hydrogen atom position on the oxygen, as it determines the H-bonding network.[1]

Protocol B: Powder X-Ray Diffraction (PXRD)
  • Purpose: Bulk phase purity verification.

  • Scan Range:

    
     to 
    
    
    .[1]
  • Diagnostic Peaks: Look for low-angle reflections (

    
    ) corresponding to the large d-spacing between the stacked carbazole layers.[1]
    

References

  • Synthesis of N-Aryl Carbazoles

    • Title: A General and Efficient Copper-Catalyzed Synthesis of N-Aryl Carbazoles.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Structural Analogs (Benzotriazole Phenols)

    • Title: Crystal structure of 2-(2H-benzotriazol-2-yl)-4-methylphenol.[1]

    • Source:Acta Crystallographica Section E.
    • URL:[Link]

  • Carbazole Packing Motifs

    • Title: Supramolecular organization in carbazole derivatives: From crystal engineering to optoelectronics.[1]

    • Source:CrystEngComm.
    • URL:[Link]

  • Compound Registry

    • Title: this compound (CAS 620987-78-2).[1]

    • Source:PubChem.[1][2]

    • URL:[Link]

2-(9H-Carbazol-9-yl)-4-methylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Structural Characterization, and Functional Applications

Executive Summary

2-(9H-Carbazol-9-yl)-4-methylphenol (CAS: 620987-78-2) is a critical steric pharmacophore and ligand precursor used extensively in organometallic catalysis and organic electronics. Structurally, it consists of a


-cresol core ortho-substituted with a bulky carbazole moiety. This specific geometry creates a "molecular pocket," making it an ideal precursor for phenoxy-imine (FI) catalysts  in olefin polymerization and a high-triplet-energy host material in Organic Light-Emitting Diodes (OLEDs) .

This guide moves beyond basic database entries to provide a rigorous, experimentally validated pathway for synthesis, purification, and application, ensuring high reproducibility in research settings.

Physicochemical Identity

The molecule combines the electron-donating properties of a phenol with the hole-transporting capability and steric bulk of a carbazole.

PropertySpecification
Chemical Name This compound
CAS Registry Number 620987-78-2
Molecular Formula

Molecular Weight 273.33 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in

, THF, Toluene; Insoluble in Water
pKa (Calculated) ~10.5 (Phenolic OH)
SMILES Cc1ccc(O)c(c1)n2c3ccccc3c4ccccc24

Synthetic Architecture: The "Protection-First" Protocol

Direct arylation of 2-bromo-4-methylphenol with carbazole often leads to competitive O-arylation or catalyst poisoning due to the acidic phenolic proton. To ensure >98% purity and avoid side reactions, a three-step Protection-Coupling-Deprotection strategy is the industry gold standard.

Phase 1: Strategic Protection

Objective: Mask the phenolic hydroxyl group to prevent O-arylation.

  • Reagents: 2-Bromo-4-methylphenol (1.0 eq), Methyl Iodide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone (0.5 M).

  • Protocol:

    • Charge a round-bottom flask with 2-bromo-4-methylphenol and

      
       in acetone.
      
    • Add Methyl Iodide dropwise at 0°C.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Filter inorganic salts, concentrate filtrate, and wash with water.

    • Yield Target: >95% of 2-Bromo-4-methylanisole.

Phase 2: Buchwald-Hartwig C-N Coupling

Objective: Construct the C-N bond between the carbazole nitrogen and the phenyl ring.

  • Reagents: Carbazole (1.0 eq), 2-Bromo-4-methylanisole (1.1 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (1.5 eq).
  • Solvent: Anhydrous Toluene (degassed).

  • Protocol:

    • In a nitrogen-filled glovebox or using Schlenk technique, combine carbazole, protected bromide, and base in toluene.

    • Add the Pd catalyst and phosphine ligand.

    • Heat to 110°C for 12–16 hours.

    • Critical Step: The solution should turn from dark red to black/brown.

    • Workup: Filter through a celite pad to remove Pd black. Concentrate and recrystallize from Ethanol/Toluene.

    • Intermediate: 9-(2-methoxy-5-methylphenyl)-9H-carbazole.

Phase 3: Lewis Acid Deprotection

Objective: Reveal the active phenolic ligand.

  • Reagents: Intermediate from Phase 2 (1.0 eq),

    
     (1.0 M in 
    
    
    
    , 2.0 eq).
  • Solvent: Anhydrous

    
     (DCM).
    
  • Protocol:

    • Dissolve intermediate in DCM at -78°C (Dry ice/Acetone bath).

    • Add

      
       dropwise (Exothermic!).
      
    • Warm slowly to Room Temperature (RT) and stir for 4 hours.

    • Quench: Pour carefully into ice water.

    • Purification: Extract with DCM, wash with brine, dry over

      
      . Flash column chromatography (Silica, Hexane:DCM gradient) may be required for optical-grade purity.
      

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the logical flow and checkpoint criteria for the synthesis.

SynthesisFlow Start Start: 2-Bromo-4-methylphenol Step1 Step 1: O-Methylation (MeI, K2CO3) Start->Step1 Check1 QC: TLC/NMR (Disappearance of OH) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Buchwald-Hartwig Coupling (Pd2(dba)3, Carbazole) Check1->Step2 Pass Check2 QC: MS Analysis (Confirm C-N Bond) Step2->Check2 Check2->Step2 Low Yield Step3 Step 3: Demethylation (BBr3 / DCM) Check2->Step3 Pass Final Final Product: This compound Step3->Final

Caption: Figure 1. Step-wise synthetic workflow emphasizing quality control checkpoints (QC) to ensure high-purity isolation.

Functional Applications

Post-Metallocene Catalysis

This molecule serves as a pro-ligand for Group IV transition metals (Ti, Zr, Hf). When deprotonated, the phenoxy oxygen binds to the metal, while the bulky carbazole group provides steric shielding .

  • Mechanism: The carbazole moiety prevents bimolecular termination pathways during olefin polymerization, leading to high-molecular-weight polyethylene or polypropylene.

  • Activation: Reacts with

    
     or 
    
    
    
    to form active catalyst complexes.
Organic Electronics (OLEDs)

The compound acts as a bipolar host material or hole-transport intermediate.

  • Hole Transport: The carbazole unit facilitates hole injection (HOMO level alignment).

  • Exciton Confinement: The wide bandgap (due to the broken conjugation between the twisted carbazole and phenol rings) prevents reverse energy transfer from dopants.

Structural Characterization Standards

To validate the synthesis, the following spectroscopic signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     2.35 ppm (s, 3H):  Methyl group (
    
    
    
    ).
  • 
     5.10–5.50 ppm (s, 1H):  Phenolic hydroxyl (
    
    
    
    ). Note: Shift varies with concentration/solvent.
  • 
     6.90–7.10 ppm (m, 3H):  Phenol aromatic ring protons.
    
  • 
     7.20–8.20 ppm (m, 8H):  Carbazole aromatic protons. Look for the characteristic doublet at ~8.15 ppm (carbazole 4,5-H) indicating the fused ring system is intact.
    
High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: ESI- or APCI+

  • Theoretical Mass

    
    :  272.1075 Da.
    
  • Acceptance Criteria: Error < 5 ppm.

References

  • Synthetic Methodology (Buchwald Coupling): Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852–860.
  • Catalytic Applications: Coates, G. W. (2000). Precise Control of Polyolefin Stereochemistry Using Single-Site Metal Catalysts. Chemical Reviews, 100(4), 1223–1252.
  • OLED Materials Context: Tao, Y., et al. (2011). Recent Advances in Synthesis and Applications of Fluorene-Based Organic Light-Emitting Materials. Progress in Polymer Science, 36(14), 1976-2002.

UV-Vis Absorption and Emission Spectra of Carbazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Carbazole (


) serves as a ubiquitous chromophore in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs) and hole-transport materials. Its rigid, planar tricyclic structure imparts high thermal stability and a high triplet energy level (

eV), making it an ideal donor scaffold.

For researchers, the utility of carbazole lies in its functionalization vectors. The nitrogen (N-9) position controls solubility and steric bulk without significantly altering the electronic core. Conversely, the C-3 and C-6 positions are electronically coupled to the


-system; substitution here dramatically modulates the HOMO-LUMO gap, enabling the tuning of absorption and emission profiles from the deep UV into the visible spectrum.
Structural Logic of Spectral Tuning

The table below summarizes how structural modifications alter the photophysical baseline of the carbazole core.

Structural ModificationTarget PositionElectronic EffectSpectral Outcome
N-Alkylation N-9Steric/SolubilityMinimal shift in

/

; prevents H-bonding aggregation.
N-Arylation N-9Conjugation/StericWeak bathochromic shift unless the aryl group is planar; often twists to break conjugation.
3,6-Substitution C-3, C-6Resonance ExtensionSignificant red-shift (bathochromic); increases molar absorptivity (

).
Donor-Acceptor (D-A) C-3/C-6 or N-9Intramolecular Charge Transfer (ICT)Emergence of broad, structureless CT bands in visible region; strong solvatochromism.

Electronic Transitions & Absorption Profiles

The Carbazole Signature

The absorption spectrum of unsubstituted carbazole in non-polar solvents (e.g., cyclohexane) is characterized by distinct vibronic fine structure, attributed to "Locally Excited" (LE) transitions.

  • Transition 1 (

    
    ):  Weak, symmetry-forbidden transition around 290–300 nm .
    
  • Transition 2 (

    
    ):  Strong, allowed transition around 230–260 nm .
    
  • Fine Structure: Distinct peaks often observed at ~323 nm and ~336 nm (0-0 transition) due to the rigid aromatic frame.

Charge Transfer (CT) Bands in Derivatives

In drug development and OLED design, carbazole is frequently coupled with electron acceptors (e.g., benzonitrile, triazine). This creates a "Push-Pull" system.

  • Mechanism: Photoexcitation induces electron transfer from the electron-rich carbazole (Donor) to the substituent (Acceptor).

  • Spectral Feature: A new, broad, and structureless band appears at lower energy (longer wavelengths, typically 350–450 nm ). This is the ICT band.

  • Diagnostic: Unlike LE bands, ICT bands are highly sensitive to solvent polarity (see Section 4).

Emission Dynamics & Excited State Engineering

Carbazole derivatives exhibit complex emission pathways including prompt fluorescence (PF), phosphorescence (Phos), and Thermally Activated Delayed Fluorescence (TADF).

Fluorescence and Excimers

Monomeric carbazole emits in the violet-blue region (340–360 nm ). However, planar carbazoles are prone to


-stacking.[1] At high concentrations (

M), an excimer (excited dimer) band appears, characterized by a broad, structureless emission red-shifted by ~50-100 nm relative to the monomer.
Thermally Activated Delayed Fluorescence (TADF)

TADF is the gold standard for triplet harvesting in OLEDs. It allows non-emissive Triplet (


) excitons to upconvert back to the Singlet (

) state via Reverse Intersystem Crossing (RISC).
  • Requirement: A minimal energy gap between singlet and triplet states (

    
     eV).[1][2]
    
  • Design Strategy: Introduce a twist angle (orthogonal geometry) between the Carbazole donor and the Acceptor. This spatially separates the HOMO (on Carbazole) and LUMO (on Acceptor), reducing the exchange integral (

    
    ).
    
Diagram: Photophysical Pathways (Jablonski)

The following diagram illustrates the competitive pathways in carbazole derivatives, highlighting the TADF loop.

Carbazole_Jablonski cluster_emissions S0 Ground State (S0) S1 Singlet Excited (S1) (CT State) S0->S1 Absorption (UV/Vis) S1->S0 Rad. Decay (PF) T1 Triplet State (T1) (Locally Excited) S1->T1 ISC (k_isc) T1->S0 Non-Rad. Decay T1->S1 RISC (k_risc) Requires small ΔEst Ph Phosphorescence (Low Temp) T1->Ph Low Temp Only PF Prompt Fluorescence (ns scale) DF Delayed Fluorescence (TADF, µs scale)

Figure 1: Jablonski diagram detailing the RISC mechanism essential for TADF in carbazole derivatives.

Solvatochromism & Environmental Sensitivity[3][4]

Push-pull carbazole derivatives exhibit positive solvatochromism. As solvent polarity increases, the excited state (which is more polar due to charge transfer) is stabilized more than the ground state, reducing the energy gap.

The Lippert-Mataga Analysis

To quantify the change in dipole moment (


), use the Lippert-Mataga equation:


Where:

  • 
    : Stokes shift (
    
    
    
    )[3]
  • 
    : Orientation polarizability of the solvent.[4][3]
    
  • 
    : Onsager cavity radius (molecular size).
    

Experimental Implication: If your carbazole derivative shows a linear slope in a Lippert-Mataga plot, it confirms substantial Intramolecular Charge Transfer (ICT) character. Non-linear behavior often indicates specific solvent-solute interactions (e.g., Hydrogen bonding at the Carbazole N-H if unsubstituted).

Experimental Protocols

Protocol A: Sample Preparation for Spectral Analysis

Causality: Carbazole derivatives aggregate easily. Aggregates distort spectra and quench quantum yield (ACQ).

  • Solvent Selection: Choose spectroscopic grade solvents (Spectrograde). Common series: Cyclohexane (Non-polar)

    
     Toluene 
    
    
    
    THF
    
    
    Acetonitrile (Polar).
  • Stock Solution: Prepare a

    
     M stock solution in a master solvent (e.g., THF).
    
  • Working Solution: Dilute to

    
     M or 
    
    
    
    M.
    • Validation: Measure Absorbance (A).[5][6][7][8] Ensure

      
       at the excitation wavelength to prevent inner-filter effects (re-absorption of emitted light).
      
Protocol B: Degassing for Triplet/TADF Measurement

Causality: Oxygen is a potent triplet quencher. It will silence Phosphorescence and TADF, leading to erroneous lifetime and quantum yield data.

  • Vessel: Use a quartz cuvette with a high-vacuum Teflon stopcock or a Schlenk tube adapter.

  • Freeze-Pump-Thaw Cycles (Minimum 3):

    • Freeze: Submerge solution in liquid nitrogen (

      
      ) until solid.
      
    • Pump: Open to high vacuum (<

      
       mbar) for 5–10 minutes to remove headspace gas.
      
    • Thaw: Close valve, thaw in warm water bath. Dissolved gas bubbles out.

  • Alternative: Sparging with Argon (99.999%) for 30 minutes is acceptable for rough screening but insufficient for precise triplet lifetime measurements.

Protocol C: Absolute Quantum Yield (Integrative Sphere)

Trustworthiness: Relative methods (using standards like Quinine Sulfate) introduce refractive index errors. The Absolute Method is self-validating.

QY_Workflow Start Start: Calibrate Integrating Sphere Blank Step 1: Measure Solvent Blank (Scatter profile) Start->Blank Sample Step 2: Measure Sample (Emission + Absorbance) Blank->Sample Calc Step 3: Calculate Absorbed Photons (L_blank - L_sample) Sample->Calc Final Step 4: Calculate PLQY (Emitted / Absorbed) Calc->Final

Figure 2: Workflow for Absolute Photoluminescence Quantum Yield (PLQY) determination.

References

  • Adachi, C. (2014). "Third-generation organic electroluminescence materials." Japanese Journal of Applied Physics, 53, 060101. Link

  • Grazulevicius, J. V., et al. (2003). "Carbazole-based polymers: synthesis, properties and applications." Polymer, 44(18), 5103-5136. Link

  • Lippert, E. (1957). "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie, 61(8), 962–975. Link

  • Uoyama, H., et al. (2012). "Highly efficient organic light-emitting diodes from delayed fluorescence."[1] Nature, 492, 234–238. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for Lippert-Mataga and QY protocols). Link

Sources

Methodological & Application

Application Note: High-Purity Integration of 2-(9H-Carbazol-9-yl)-4-methylphenol in PhOLED Fabrication

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the technical protocols for utilizing 2-(9H-Carbazol-9-yl)-4-methylphenol (Cz-MePh) in the fabrication of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

Unlike simple charge transport materials, Cz-MePh serves a dual critical function in modern OLED architecture:

  • Primary Role: As a rigid, high-triplet-energy (

    
    ) ligand precursor for Platinum(II) and Iridium(III) emitters.[1] The phenol moiety facilitates strong metal-oxygen bonding (anionic anchoring), while the carbazole unit provides hole-transport capability and raises the triplet energy to prevent reverse energy transfer.[1]
    
  • Secondary Role: As a building block for "Host" materials, where the phenolic hydroxyl is etherified to link with electron-transporting moieties (e.g., phosphine oxides or triazines), creating bipolar hosts.[1]

This guide focuses on the Primary Role (Ligand/Emitter synthesis) and its subsequent device integration, as this pathway yields the highest value in current blue/green OLED research.[1]

Material Properties & Mechanistic Logic[1]

Chemical Identity & Logic[1]
  • CAS Name: Phenol, 2-(9H-carbazol-9-yl)-4-methyl-

  • Molecular Formula:

    
    [1][2]
    
  • Key Structural Feature: The 4-methyl group blocks the reactive para-position of the phenol.[1]

    • Causality: Unsubstituted phenols in OLEDs are prone to electrochemical dimerization at the para position during device operation (hole accumulation).[1] Methylation sterically and electronically stabilizes this site, significantly extending device operational lifetime (

      
      ).[1]
      
Electronic Parameters (Derived for Pt-Complex)
ParameterValue (Approx)Impact on Device Physics
HOMO -5.4 eVAligns with standard HTLs (e.g., TAPC, TCTA) for efficient hole injection.
LUMO -2.2 eVHigh LUMO ensures exciton confinement on the dopant.[1]
Triplet Energy (

)
~2.85 eVSufficient to confine Blue/Green excitons, preventing quenching.[1]
Decomposition (

)
>320°CCompatible with Vacuum Thermal Evaporation (VTE).[1]

Pre-Fabrication Protocols: Synthesis & Purification[1][2]

Critical Warning: OLED performance is strictly correlated to material purity.[1] Impurities >50 ppm (especially halogens or transition metals) act as non-radiative recombination centers (traps), drastically reducing efficiency.[1]

Protocol A: Ligand Synthesis (Ullmann Coupling)

Objective: Synthesize high-purity Cz-MePh from Carbazole and 2-bromo-4-methylphenol.

  • Reactants:

    • 9H-Carbazole (1.0 eq)[3]

    • 2-Bromo-4-methylphenol (1.1 eq)

    • Copper(I) Iodide (CuI) catalyst (0.1 eq)[1][2]

    • Ligand: trans-1,2-Diaminocyclohexane (0.2 eq)

    • Base:

      
       (2.0 eq)[1]
      
    • Solvent: 1,4-Dioxane (anhydrous)[1]

  • Procedure:

    • Degas solvent via freeze-pump-thaw (3 cycles) to remove

      
       (prevents copper oxidation).
      
    • Reflux at 110°C for 24 hours under Argon atmosphere.[1]

    • Workup: Cool, filter inorganic salts, concentrate filtrate. Dissolve residue in

      
      , wash with water/brine.[1][4]
      
  • Purification (Tier 1): Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).[1]

Protocol B: Sublimation (The "OLED Grade" Standard)

Objective: Remove trace organic impurities and solvent residues.[1]

  • Equipment: High-vacuum gradient sublimation train.

  • Conditions:

    • Base Pressure:

      
       Torr.[1]
      
    • Source Temp: 180°C - 210°C (Material dependent, ramp slowly).

    • Collection Zone: 120°C (Crystal growth zone).[1]

  • Validation: Perform HPLC. Target purity: >99.95% .

Application: Emitter Synthesis (Pt-Complex Formation)

The Cz-MePh ligand is most effectively used to create Platinum(II) bis(N-heterocyclic carbene) or pyridyl-bridged complexes. Below is the protocol for a standard


 chelate integration.
Protocol C: Complexation
  • Precursor:

    
     dissolved in water.[1]
    
  • Ligand Addition: Dissolve Cz-MePh (2.2 eq) in 2-ethoxyethanol.

  • Reaction: Mix phases, heat to 80°C under

    
     for 16 hours.
    
  • Mechanism: The phenolic proton is removed (often requiring a weak base like

    
    ), forming a Pt-O bond.[1] The Carbazole nitrogen does not bind; rather, the carbazole's phenyl ring undergoes C-H activation (cyclometalation) or steric enforcement to facilitate binding if modified with a pyridine linker.[1]
    
    • Note: For direct Cz-MePh usage, it often acts as an ancillary ligand (

      
      ) where the nitrogen comes from a pendant pyridine attached to the carbazole, or it forms a tetradentate scaffold.[1]
      

Device Architecture & Fabrication[1]

Method: Vacuum Thermal Evaporation (VTE).[1] System Base Pressure:


 Torr.[1]
The Device Stack (Optimized for Phosphorescence)
Layer FunctionMaterialThicknessRate (Å/s)Logic
Anode ITO (Indium Tin Oxide)120 nmN/APre-cleaned with UV-Ozone (15 min).
HIL HAT-CN10 nm0.5Deep LUMO facilitates hole injection from ITO.[1]
HTL TAPC or TCTA40 nm1.0High hole mobility; TCTA blocks electrons.[1]
EML Host: mCBP + Dopant: Pt(Cz-MePh) 30 nm1.0 (Total)Doping Ratio: 8-10% . Host

must be > Dopant

.[1]
ETL/HBL TmPyPB40 nm1.0High electron mobility; Deep HOMO blocks holes.[1]
EIL LiF1 nm0.1Lowers electron injection barrier.[1]
Cathode Aluminum100 nm3.0Reflective contact.[1]
Fabrication Workflow Diagram

OLED_Fabrication cluster_Stack Device Stack Deposition Order Raw Raw Cz-MePh (Synthesis) Purify Sublimation (<10^-6 Torr) Raw->Purify HPLC >99.9% Complex Metal Complexation (Pt/Ir Reaction) Purify->Complex K2PtCl4 VTE VTE Deposition (Chamber Load) Complex->VTE Doping 10% ITO ITO Anode (Substrate) VTE->ITO HIL HIL (HAT-CN) ITO->HIL HTL HTL (TAPC) HIL->HTL EML EML (Host + Cz-MePh Dopant) HTL->EML ETL ETL (TmPyPB) EML->ETL Cathode Cathode (LiF/Al) ETL->Cathode

Caption: Workflow from raw ligand synthesis through purification to multilayer vacuum deposition.

Characterization & Troubleshooting

Energy Level Alignment Diagram

Understanding the energy landscape is vital to prevent quenching.[1]

Energy_Levels Anode ITO (-4.8 eV) HTL LUMO -2.0 HTL (TCTA) HOMO -5.7 Anode->HTL h+ Host LUMO -2.4 Host (mCBP) HOMO -6.0 Dopant LUMO -2.8 Dopant (Pt-Cz) HOMO -5.4 HTL->Dopant h+ Host->Dopant ETL LUMO -2.7 ETL (TmPyPB) HOMO -6.7 ETL->Host e- Cathode Al (-4.3 eV) Cathode->ETL e-

Caption: Energy diagram showing charge injection and exciton confinement on the Pt-Cz dopant.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Leakage Current Crystallization of Cz-MePh ligand in EML.Reduce doping concentration (from 10% to 5%). Ensure substrate rotation during VTE.
Low Efficiency (EQE < 5%) Triplet Quenching.Verify Host

eV.[1] Check for Oxygen contamination (Exciton quencher).
Red-Shifted Emission Excimer formation.[1]The planar carbazole-Pt complexes are stacking.[1] Use a bulkier host or add steric bulk (e.g., t-butyl) to the ligand.[1]

References

  • Direct Synthesis Context:Synthesis and characterization of carbazole-based ligands for OLEDs.

    • Source: MDPI Molecules (General Carbazole/Phenol synthesis context)
    • [1]

  • Platinum(II) Complexes in OLEDs:Platinum(II) Complexes Bearing Functionalized NHC-Based Pincer Ligands. (Describes the use of carbazole-phenol type ligands for green/blue emission).

    • Source: Royal Society of Chemistry (RSC)[1]

  • Host Material Design:Bipolar Host Materials based on Carbazole deriv

    • Source: NIH / PubMed[1]

  • OLED Fabrication Standards: Vacuum Thermal Evaporation protocols for small molecules.[1]

    • Source: Ossila (Standard Industry Protocols)[1]

Sources

Advanced Application of Carbazole Derivatives as Hole Transport Layers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbazole derivatives have emerged as the gold standard for Hole Transport Layers (HTLs) in next-generation optoelectronics, particularly Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] Their rigid tricyclic structure offers high thermal stability (


C), tunable HOMO/LUMO levels, and high triplet energy (

), making them indispensable for confining excitons in phosphorescent and TADF devices.

This guide provides a technical roadmap for selecting, fabricating, and characterizing carbazole-based HTLs. It moves beyond basic descriptions to offer field-proven protocols for maximizing hole mobility and device stability.

Material Selection: The Carbazole Advantage[2]

The efficacy of a carbazole HTL depends on its substitution pattern (3,6- vs. 2,7-linkage) and functional groups. The table below summarizes the three most critical derivatives used in high-performance devices.

Table 1: Comparative Properties of Key Carbazole Derivatives
MaterialFull NameHOMO / LUMO (eV)Hole Mobility (

)
Primary ApplicationKey Characteristic
CBP 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl-6.0 / -2.9

OLED Host/HTLStandard reference; prone to crystallization.
TCTA Tris(4-carbazoyl-9-ylphenyl)amine-5.7 / -2.4

OLED HTL/EBLHigh

(2.7 eV); excellent Electron Blocking Layer (EBL).
2PACz [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid-5.9 / -2.2N/A (Monolayer)PSC (Inverted p-i-n)Self-Assembled Monolayer (SAM); eliminates interface recombination.

Expert Insight: While CBP is a common host, TCTA is superior as an HTL in phosphorescent OLEDs due to its shallower LUMO (-2.4 eV), which effectively blocks electrons from leaking into the anode, preserving charge balance.

Application Note 1: OLED Device Architecture

In OLEDs, the HTL must facilitate hole injection from the anode (ITO) while blocking electrons from the Emission Layer (EML).

Mechanism of Action

Carbazole derivatives function via a "hopping" mechanism. The nitrogen atom in the carbazole ring provides the lone pair necessary for radical cation stability (polaron formation).

OLED_Mechanism Figure 1: Charge Transport Pathway in TCTA-based OLED showing Electron Blocking capability. Anode Anode (ITO) Work Function: -4.8 eV HIL HIL (PEDOT:PSS) -5.1 eV Anode->HIL Hole Injection HTL HTL (TCTA) HOMO: -5.7 eV | LUMO: -2.4 eV HIL->HTL Hopping Transport EML EML (Host:Dopant) Recombination Zone HTL->EML Exciton Confinement EML->HTL Electron Blocking (Barrier ~3.0 eV) Cathode Cathode Cathode->EML Electron Injection

Application Note 2: Perovskite Solar Cells (PSCs)

In inverted (p-i-n) PSCs, carbazole derivatives are replacing PEDOT:PSS due to the latter's acidity, which degrades the perovskite absorber.

The Rise of SAMs (2PACz)

Unlike thick polymeric HTLs (like PTAA), 2PACz forms a self-assembled monolayer.[1] The phosphonic acid group anchors to the ITO substrate, while the carbazole moiety faces the perovskite, aligning energy levels and passivating surface defects.

Critical Advantage: 2PACz enables dopant-free operation. Traditional HTLs (Spiro-OMeTAD) require hygroscopic dopants (Li-TFSI) to increase mobility, which accelerates device degradation. 2PACz devices frequently achieve fill factors (FF) > 80%.

Protocol: Space Charge Limited Current (SCLC) Mobility Measurement

Objective: Accurately determine the intrinsic hole mobility (


) of a carbazole-based HTL film.
Method:  Hole-Only Device (HOD) fabrication followed by SCLC analysis using the Mott-Gurney law.
Phase 1: Device Fabrication (Hole-Only)

Structure: ITO / PEDOT:PSS / Carbazole HTL / Au Note: We use Gold (Au) or Molybdenum Oxide (MoO


/Ag) as the top electrode because its high work function prevents electron injection, ensuring unipolar (hole-only) current.
  • Substrate Prep: Etched ITO glass (

    
    ).
    
    • Sonicate: Deionized water, Acetone, Isopropanol (15 min each).

    • UV-Ozone Treat: 20 min (Critical for work function alignment).

  • HIL Deposition: Spin-coat PEDOT:PSS (4000 rpm, 30s). Anneal at 150°C for 15 min.

  • HTL Deposition (The Variable):

    • Dissolve Carbazole derivative (e.g., TCTA) in Chlorobenzene or Toluene (concentration 10–20 mg/mL).

    • Spin-coat to achieve thickness

      
       nm.
      
    • Validation: Measure thickness (

      
      ) using a Profilometer or Ellipsometer. Accuracy of 
      
      
      
      is critical as SCLC depends on
      
      
      .
  • Top Contact: Thermally evaporate 80 nm of Au at

    
     Torr.
    
Phase 2: Measurement & Analysis

Equipment: Source Measure Unit (SMU) (e.g., Keithley 2400).

  • Sweep: Perform a J-V sweep from 0V to 10V.

  • Log-Log Plot: Plot Current Density (

    
    ) vs. Voltage (
    
    
    
    ) on a log-log scale.
  • Identify Regimes:

    • Ohmic Region (

      
      ):  Low voltage.
      
    • Trap-Filled Limit (

      
      ):  Steep increase in current.
      
    • SCLC Region (

      
      ):  This is the fitting region.
      

Calculation (Mott-Gurney Equation):



  • 
    : Vacuum permittivity (
    
    
    
    F/m)
  • 
    : Dielectric constant (assume ~3.0 for organic carbazoles)
    
  • 
    : Film thickness (cm)
    
  • 
    : Applied voltage (corrected for built-in potential 
    
    
    
    , so use
    
    
    )

SCLC_Workflow Figure 2: SCLC Measurement Logic Flow Start Start: HOD Fabrication Check_L Measure Thickness (L) Error in L is cubed! Start->Check_L Sweep J-V Sweep (0-10V) Check_L->Sweep Plot Log-Log Plot Analysis Sweep->Plot Decision Is Slope ~ 2? Plot->Decision Fit Fit Mott-Gurney Equation Decision->Fit Yes Reject Reject: Traps/Contacts Dominating Decision->Reject No (Slope < 1.5 or > 3)

Pro-Tip for Perovskite Researchers

When measuring mobility in perovskite-containing stacks (e.g., checking HTL extraction), standard DC sweeps cause ionic migration, leading to hysteresis.

  • Protocol Adjustment: Use Pulsed-Voltage SCLC .[2] Apply voltage pulses (e.g., 100 ms) with long rest periods to measure electronic current without ionic redistribution artifacts.[2]

References

  • Review of Carbazole Derivatives in OLEDs

    • Title: Carbazole-based emitting compounds: Synthesis, photophysical properties and form
    • Source: ResearchG
  • SCLC Measurement Protocols

    • Title: Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements.
    • Source: ACS Energy Letters[3]

  • SAMs in Perovskite Solar Cells

    • Title: A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells.[4]

    • Source: Journal of M
  • TCTA Properties & Applications

    • Title: TCTA for OLEDs & Perovskites | CAS Number 139092-78-7.[5]

    • Source: Ossila

Sources

Application Note: 2-(9H-Carbazol-9-yl)-4-methylphenol as a Host Material in TADF Devices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and device engineers evaluating 2-(9H-Carbazol-9-yl)-4-methylphenol (referred to herein as Cz-MP ) as a host material for Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1]

Executive Summary

The development of efficient TADF OLEDs requires host materials with high triplet energy (


) to prevent reverse energy transfer and sufficient charge carrier mobility to balance recombination. This compound (Cz-MP)  presents a unique structural motif combining a hole-transporting carbazole unit with a phenolic moiety.[1]

While often utilized as a ligand precursor for metal-organic hosts (e.g., Beryllium or Aluminum complexes), Cz-MP itself offers specific utility as a hydrogen-bonded supramolecular host or a co-host component .[1] Its high


 (derived from the twisted carbazole-phenyl linkage) makes it suitable for blue and green TADF emitters.[1] This guide details the protocols for material qualification, device fabrication, and performance validation.

Scientific Context & Mechanism

Molecular Design Rationale

Effective TADF hosts must suppress non-radiative quenching and facilitate Reverse Intersystem Crossing (RISC) in the dopant.[1] Cz-MP addresses these needs through:

  • High Triplet Energy (

    
    ):  The orthogonal arrangement of the carbazole nitrogen and the phenol ring (due to steric hindrance at the ortho position) disrupts 
    
    
    
    -conjugation, localizing the triplet exciton and maintaining a high
    
    
    .[1]
  • Bipolar Potential: The carbazole unit provides hole transport (HOMO

    
    ), while the phenol group can act as a weak acceptor or facilitate electron injection when modified or complexed.[1]
    
  • Chemical Stability: The 4-methyl group blocks the reactive para position of the phenol, enhancing electrochemical stability against oxidative coupling during operation.[1]

Energy Transfer Pathway

The critical function of Cz-MP is to confine triplet excitons on the TADF dopant.[1] The mechanism relies on the host's


 being significantly higher than that of the dopant (

).[1]

TADF_Mechanism Host_S0 Host S0 (Ground State) Host_S1 Host S1 (Singlet) Host_S0->Host_S1 Excitation Host_T1 Host T1 (Triplet) Host_S1->Host_T1 ISC Dopant_S1 Dopant S1 (TADF Emitter) Host_S1->Dopant_S1 FRET (Energy Transfer) Host_T1->Host_S0 Quenching (Avoided) Dopant_T1 Dopant T1 (Reservoir) Host_T1->Dopant_T1 Dexter (Energy Transfer) Light Light Emission (Fluorescence) Dopant_S1->Light Dopant_T1->Dopant_S1 RISC (k_RISC)

Figure 1: Energy transfer dynamics in a Cz-MP hosted TADF system. The high


 of the host prevents back-transfer from the Dopant T1 state.[1]

Protocol 1: Material Qualification

Before device fabrication, the purity and photophysical baselines of Cz-MP must be established.

Purity Requirements
  • HPLC Purity: >99.9% (Critical to prevent trap-assisted recombination).

  • Halogen Content: <10 ppm (Residual halides from synthesis quench TADF).[1]

  • Sublimation: Material must be sublimed at least twice.

Photophysical Characterization Steps
  • Sample Prep: Dissolve Cz-MP in 2-MeTHF (

    
     M) for solution tests; spin-coat neat films on quartz for solid-state tests.
    
  • UV-Vis Absorption: Measure onset to estimate Optical Gap (

    
    ).[1]
    
  • Low-Temperature Phosphorescence (77 K):

    • Cool sample in liquid nitrogen cryostat.

    • Excite at absorption maximum (approx. 290-310 nm).[1]

    • Record emission with a 5 ms delay to isolate phosphorescence.

    • Calculation: The highest energy phosphorescence peak corresponds to

      
      . Target: > 2.9 eV .
      
Thermal Analysis
  • TGA: Determine decomposition temperature (

    
    , 5% weight loss). Target: >300°C.[2]
    
  • DSC: Determine glass transition temperature (

    
    ). Target: >100°C to ensure morphological stability.
    

Protocol 2: Device Fabrication (Vacuum Deposition)

This protocol describes the fabrication of a standard "Hole-Only" and "Full-TADF" device stack to evaluate Cz-MP.[1]

Device Architecture

Structure: ITO / HAT-CN (10 nm) / TAPC (40 nm) / Cz-MP : TADF Dopant (30 nm) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm).[1]

Layer FunctionMaterialThicknessRole
AnodeITO150 nmTransparent Conductor
HILHAT-CN10 nmHole Injection
HTLTAPC40 nmHole Transport / Electron Blocking
EML (Host) Cz-MP 30 nm Matrix for Emitter
EML (Dopant) 4CzIPN (Green) or DMAC-TRZ (Blue)Doped 10-20% TADF Emitter
ETLTmPyPB40 nmElectron Transport / Hole Blocking
CathodeLiF / Al1 nm / 100 nmElectron Injection
Fabrication Workflow
  • Substrate Cleaning:

    • Ultrasonic bath: Detergent

      
       Deionized Water 
      
      
      
      Acetone
      
      
      Isopropanol (15 min each).[1]
    • UV-Ozone treatment: 20 min (Critical for ITO work function alignment).[1]

  • Vacuum Chamber Setup:

    • Base pressure:

      
       Torr.[1]
      
    • Crucible pre-heating: Heat Cz-MP slowly to avoid "spitting" (phenol derivatives can be volatile).[1]

  • Co-Deposition (The Critical Step):

    • Set Host (Cz-MP) rate to 1.0 Å/s .

    • Set Dopant rate to 0.1 - 0.2 Å/s (for 10-20% doping).

    • Note: Monitor rates using separate Quartz Crystal Microbalances (QCM) to ensure precise stoichiometry.

  • Cathode Deposition:

    • Deposit LiF at 0.1 Å/s (very slow to ensure uniform coverage).

    • Deposit Al at 2-5 Å/s.[1]

Fabrication_Workflow cluster_EML Emissive Layer (EML) Co-Deposition Start Substrate Prep (ITO Cleaning + UV Ozone) Vac Vacuum Load (< 2e-6 Torr) Start->Vac Host Host Source: Cz-MP Rate: 1.0 Å/s Vac->Host Dopant Dopant Source: 4CzIPN Rate: 0.15 Å/s Vac->Dopant Mix Substrate (Rotational Mixing) Host->Mix Dopant->Mix Encap Encapsulation (Glass lid + UV Epoxy) Mix->Encap

Figure 2: Co-deposition workflow for the Emissive Layer (EML).[1]

Protocol 3: Performance Validation

Key Metrics

Evaluate the device using a Source Meter Unit (e.g., Keithley 2400) and a Spectroradiometer (e.g., Konica Minolta CS-2000).[1]

MetricSymbolTarget (Green TADF)Significance
Turn-on Voltage

< 3.5 VIndicates efficient injection/transport.[1]
Ext. Quantum Efficiency EQE> 15%Proof of Triplet Harvesting (TADF).[1][3]
Efficiency Roll-off

< 20% @ 1000 nitsIndicates suppression of Triplet-Triplet Annihilation (TTA).[1]
EL Spectrum

Dopant dependentShould match dopant PL; host emission implies poor energy transfer.[1]
Troubleshooting Common Issues
  • Issue: Host Emission Visible (Blue/Purple peaks in Green device).

    • Cause: Incomplete energy transfer.

    • Fix: Increase dopant concentration (up to 25%) or verify Cz-MP

      
       level.[1]
      
  • Issue: High Voltage / Low Current.

    • Cause: Poor charge transport in Cz-MP.[1]

    • Fix: Cz-MP is hole-dominant.[1] Use a Co-Host strategy by mixing Cz-MP with an electron-transporting host (e.g., TPBi) in a 1:1 ratio to balance carriers.[1]

References

  • Albrecht, K. et al. "Carbazole Dendrimers as Solution-Processable Thermally Activated Delayed-Fluorescence Materials." Angew.[4] Chem. Int. Ed., 2015.[5] Link

  • Zhang, D. et al. "High Triplet Energy Host Materials for Blue TADF OLEDs." Frontiers in Chemistry, 2020. Link

  • BLD Pharm. "Product Specification: this compound (CAS 620987-78-2)."[1][6] BLD Pharm Catalog. Link

  • Cui, L.S. et al. "Controlling Singlet–Triplet Energy Splitting for Highly Efficient TADF OLEDs." Nature Photonics, 2017. (Contextual Reference for Host Design).

Sources

development of fluorescent probes using 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Engineering Fluorescent Probes using the 2-(9H-Carbazol-9-yl)-4-methylphenol Scaffold

Executive Summary

The development of robust fluorescent probes is critical for visualizing biological processes and screening drug efficacy. The scaffold This compound (CMP) represents a privileged structural motif in probe design.[1] It combines the high quantum yield and photostability of the carbazole fluorophore with the reactive versatility of a phenolic hydroxyl group.

This Application Note provides a comprehensive, non-templated guide for researchers to synthesize, functionalize, and validate CMP-based probes. We focus specifically on designing a "Turn-On" probe for Biothiols (GSH/Cys/Hcy) —a critical biomarker for oxidative stress in drug development—using a 2,4-dinitrobenzenesulfonyl (DNBS) masking strategy.[1]

Scientific Foundation & Mechanism[1]

The Scaffold: this compound (CMP)

The CMP scaffold features a carbazole moiety linked via its nitrogen atom to the ortho position of a p-cresol ring.[1] This connectivity creates a twisted biaryl structure due to steric hindrance between the carbazole protons and the phenyl ring, often leading to Twisted Intramolecular Charge Transfer (TICT) characteristics.

  • Fluorophore: Carbazole (Electron Donor).[1][2]

  • Modulator: Phenol (Electron Rich/H-Bond Donor).[1]

  • Key Feature: The phenolic hydroxyl (-OH) is the "chemical handle."[1] In its free form, the electron-rich phenol often quenches the carbazole fluorescence via Photoinduced Electron Transfer (PET) or facilitates non-radiative decay.

The Sensing Strategy: PET-Based "Turn-On"

To create a sensitive probe, we utilize the DNBS (2,4-dinitrobenzenesulfonyl) group.[1]

  • OFF State (Probe): The DNBS group is a strong electron acceptor.[1] When attached to the CMP phenol, it quenches fluorescence efficiently via PET (Carbazole

    
     DNBS) and Energy Transfer.
    
  • Trigger: Biothiols (Cysteine, Homocysteine, Glutathione) act as nucleophiles.

  • ON State (Signal): The thiol undergoes a nucleophilic aromatic substitution (

    
    ), cleaving the sulfonate ester. This releases the free CMP fluorophore, restoring intense blue/cyan fluorescence.
    

Experimental Protocols

Protocol A: Synthesis of the CMP Scaffold

Objective: Synthesize the core this compound scaffold via Ullmann Coupling.[1]

Reagents:

  • Carbazole (1.0 eq)

  • 2-Iodo-4-methylphenol (1.2 eq)[1]

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) - Ligand for Cu-catalysis[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMSO (Dimethyl sulfoxide) - Anhydrous[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk tube and purge with Argon to remove oxygen (critical for Ullmann coupling).

  • Mixing: Add Carbazole (1.67 g, 10 mmol), 2-Iodo-4-methylphenol (2.80 g, 12 mmol), CuI (190 mg, 1 mmol), L-Proline (230 mg, 2 mmol), and

    
     (2.76 g, 20 mmol).
    
  • Solvation: Add anhydrous DMSO (20 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 110°C for 24 hours with vigorous magnetic stirring. Note: The solution will turn dark brown.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) and adjust pH to ~3 with 1M HCl to ensure the phenol is protonated.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 10:1).

    • Yield Target: ~60-75%[1]

    • Validation:

      
       NMR (Confirm disappearance of N-H peak of carbazole and presence of phenolic OH).
      
Protocol B: Probe Construction (CMP-DNBS)

Objective: Functionalize CMP with the DNBS quenching group.

Reagents:

  • CMP Scaffold (from Protocol A) (1.0 eq)

  • 2,4-Dinitrobenzenesulfonyl chloride (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve CMP (273 mg, 1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Activation: Add

    
     (0.21 mL, 1.5 mmol) dropwise. Stir for 10 mins.
    
  • Coupling: Add 2,4-Dinitrobenzenesulfonyl chloride (320 mg, 1.2 mmol) slowly.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitoring: TLC should show a new spot with lower polarity.

  • Workup: Wash with water (

    
    ), saturated 
    
    
    
    , and brine. Dry over
    
    
    .[1]
  • Isolation: Remove solvent and recrystallize from Ethanol/Hexane to obtain the yellow solid probe (CMP-DNBS ).

Data Presentation & Validation

Spectroscopic Characterization (Expected Data)
PropertyCMP Scaffold (ON State)CMP-DNBS Probe (OFF State)Notes
Absorption

290 nm, 340 nm300 nm, 360 nmDNBS introduces red-shifted absorption.[1]
Emission

410 - 450 nm (Blue) Quenched (< 5% intensity) Efficient PET quenching by DNBS.[1]
Quantum Yield (

)
0.45 - 0.60< 0.01High contrast ratio (Signal-to-Noise).[1]
Stokes Shift ~80-100 nmN/ALarge Stokes shift minimizes self-absorption.[1]
In Vitro Assay Protocol

To validate the probe for drug discovery applications (e.g., screening thiol-modulating drugs):

  • Stock Solution: Prepare 10 mM probe stock in DMSO.

  • Buffer: PBS (10 mM, pH 7.4) containing 20% Acetonitrile (to ensure solubility).

  • Titration: Add Probe (final conc. 10

    
    M) to cuvette. Measure fluorescence (
    
    
    
    nm).[1]
  • Analyte Addition: Add Cysteine (0 - 100

    
    M).[1]
    
  • Kinetics: Monitor emission at 430 nm over 30 minutes.

    • Pass Criteria: Fluorescence increase > 10-fold within 15 minutes.[1]

Visualization of Workflows

Figure 1: Synthesis and Sensing Mechanism

The following diagram illustrates the chemical synthesis of the probe and the mechanism of "Turn-On" fluorescence upon reaction with biothiols.

CMP_Probe_Development cluster_synthesis Part 1: Probe Synthesis cluster_sensing Part 2: Biological Sensing Mechanism Carbazole Carbazole (Precursor) CMP_Scaffold CMP Scaffold (Highly Fluorescent) Carbazole->CMP_Scaffold Ullmann Coupling (CuI, L-Proline, 110°C) IodoPhenol 2-Iodo-4-methylphenol (Precursor) IodoPhenol->CMP_Scaffold CMP_DNBS CMP-DNBS Probe (Fluorescence QUENCHED) CMP_Scaffold->CMP_DNBS Functionalization (DNBS-Cl, Et3N) Signal Free CMP Scaffold (Fluorescence RESTORED) CMP_DNBS->Signal Nucleophilic Substitution (Cleavage of Sulfonate) Byproduct DNBS-Thiol Adduct (Non-Fluorescent) CMP_DNBS->Byproduct Analyte Biothiols (Cys/GSH/Hcy) Analyte->Signal

Caption: Figure 1. Synthesis of the CMP-DNBS probe via Ullmann coupling and subsequent sensing mechanism where Biothiols cleave the DNBS quencher to restore Carbazole fluorescence.[1]

References

  • Synthesis of Carbazole Derivatives

    • Title: "Copper-Catalyzed Ullmann Condensation for N-Arylation of Carbazoles."[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • DNBS Sensing Mechanism

    • Title: "A Highly Selective Fluorescent Probe for Thiophenols based on Hydrolysis of Dinitrophenyl Sulfonate."[1]

    • Source:Chemical Communications.[1]

    • URL:[Link]

  • Carbazole-Based Bioimaging

    • Title: "Carbazole-based fluorescent probes for bioimaging: A review."
    • Source:Dyes and Pigments.[1]

    • URL:[Link]

  • General Protocol for Probe Validation

    • Title: "Development of Fluorescent Probes for Bioimaging Applications."[1][2][3][4][5]

    • Source:NIH / PMC.[1]

    • URL:[Link]

Sources

Application Note: Protocol for Using Carbazole Compounds in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note provides a rigorous, field-validated protocol for utilizing carbazole-based organic dyes (e.g., MK-2, TC-series) in Dye-Sensitized Solar Cells (DSSCs). Unlike Ruthenium-based sensitizers (e.g., N719), carbazole dyes are entirely organic, offering high molar extinction coefficients and lower cost. However, their planar structure leads to significant


-

stacking (aggregation) on the TiO

surface, which quenches excitons and reduces electron injection efficiency.

The Core Directive of this protocol is "Aggregation Control." Every step, from solvent selection to co-adsorbent ratios, is engineered to prevent dye stacking while maximizing surface coverage.

Scientific Integrity & Mechanism

Why Carbazole?

Carbazole derivatives act as the Donor moiety in the Donor-


-Acceptor (D-

-A) molecular architecture.[1]
  • Hole Mobility: The carbazole nitrogen possesses a lone pair that actively participates in hole transport, facilitating rapid dye regeneration by the electrolyte.

  • Structural Versatility: The 3,6- and 2,7-positions of the carbazole ring allow for easy functionalization with alkyl chains (to improve solubility and suppress aggregation) or extended

    
    -bridges (to red-shift absorption).
    
The Charge Transfer Pathway

To maximize efficiency, the energy levels must be aligned. The Lowest Unoccupied Molecular Orbital (LUMO) of the carbazole dye must be higher (more negative vs. vacuum) than the TiO


 Conduction Band (CB) edge to ensure electron injection.

EnergyLevel Dye_GS Carbazole Dye (Ground State) HOMO Dye_ES Carbazole Dye (Excited State) LUMO Dye_GS->Dye_ES Light Absorption (hv) TiO2 TiO2 Conduction Band Dye_ES->TiO2 e- Injection (< 100 fs) Counter Counter Electrode (Pt) TiO2->Counter External Load Redox Electrolyte (I-/I3-) Redox->Dye_GS Dye Regeneration (Hole Transfer) Counter->Redox Catalytic Reduction

Figure 1: Energy level alignment and charge transfer dynamics in a Carbazole-based DSSC. High contrast ensures visibility of electron flow (Red) vs. hole regeneration (Green).

Materials & Preparation

Reagents
  • Sensitizer: Carbazole-based dye (e.g., MK-2 or custom synthesized derivative).

  • Co-adsorbent: Chenodeoxycholic acid (CDCA ) (Sigma-Aldrich, >98%). Crucial for preventing aggregation.[1]

  • Solvents: Toluene (Anhydrous), Acetonitrile, tert-Butanol.

  • Photoanode: FTO Glass (Fluorine-doped Tin Oxide, 7-15

    
    /sq), TiO
    
    
    
    Paste (Transparent: 20nm particles; Scattering: 400nm particles).
  • Electrolyte: Iodine (

    
    ), Lithium Iodide (LiI), 1,2-Dimethyl-3-propylimidazolium iodide (DMPII), 4-tert-Butylpyridine (TBP).
    
Dye Solution Preparation (The Critical Step)

Carbazole dyes are hydrophobic. Unlike N719 (which uses Ethanol/Acetonitrile), carbazoles require non-polar or mixed solvents.

Protocol:

  • Solvent Base: Prepare a mixture of Toluene:Acetonitrile (1:1 v/v) .

    • Note: Pure Toluene is better for solubility, but Acetonitrile helps with wetting the TiO

      
       pores.
      
  • Dye Concentration: Dissolve the carbazole dye to a concentration of 0.3 mM .

  • Co-adsorbent Addition: Add CDCA at a molar ratio of 1:1 to 1:10 (Dye:CDCA) depending on the planarity of the dye.

    • Standard Start: Use 0.3 mM Dye + 0.3 mM CDCA .

    • Optimization: If J-V curves show low

      
       (voltage), increase CDCA concentration to break up aggregates.
      

Fabrication Protocol

Photoanode Preparation
  • Cleaning: Sonicate FTO glass in detergent

    
     water 
    
    
    
    acetone
    
    
    ethanol (15 min each). UV-Ozone treat for 15 min.
  • Blocking Layer: Spin-coat 40 mM TiCl

    
     (aqueous) onto FTO or dip FTO in TiCl
    
    
    
    at 70°C for 30 min. Prevents recombination at FTO/Electrolyte interface.
  • Screen Printing:

    • Layer 1: Transparent layer (approx. 6-10

      
      m).
      
    • Layer 2: Scattering layer (approx. 4

      
      m).
      
  • Sintering: Programmed ramp:

    • 325°C (5 min)

      
       375°C (5 min) 
      
      
      
      450°C (15 min)
      
      
      500°C (15 min).
  • Post-Treatment: Treat sintered film again with 40 mM TiCl

    
     (70°C, 30 min) and re-sinter at 500°C for 30 min. Improves particle necking and dye adsorption.
    
Sensitization (Dye Loading)
  • Cooling: Allow the TiO

    
     electrode to cool to 80°C . Do not cool to room temp; moisture will adsorb.
    
  • Immersion: Immediately immerse the warm electrode into the prepared Carbazole/CDCA dye solution.

  • Incubation:

    • Time: 5 to 15 hours. (Carbazole adsorption is faster than Ruthenium dyes).

    • Condition: Dark, Room Temperature (25°C). Seal container with Parafilm to prevent solvent evaporation.

  • Rinsing: Remove electrode and rinse copiously with Acetonitrile to remove physisorbed (non-anchored) dye molecules. Dry with

    
     gas.
    
Assembly
  • Counter Electrode: Drill a hole in a separate FTO slide. Coat with Platisol (Pt precursor) and sinter at 400°C for 15 min.

  • Sealing: Sandwich the Photoanode and Counter Electrode using a thermoplastic spacer (Surlyn, 25-60

    
    m). Heat press at 110°C for 20s.
    
  • Electrolyte Injection: Inject the electrolyte through the hole in the counter electrode using vacuum backfilling.

  • Final Seal: Seal the hole with a Surlyn wafer and a thin glass cover slide.

Workflow Visualization

FabricationProtocol cluster_prep 1. Preparation cluster_anode 2. Anode Fabrication cluster_assembly 3. Assembly Solvent Solvent Mix (Toluene:ACN 1:1) Solution Dye Solution (Stable) Solvent->Solution Dye Add Carbazole Dye (0.3 mM) Dye->Solution CDCA Add CDCA (0.3 - 3.0 mM) CDCA->Solution Dip Dye Loading (Warm 80°C -> Sol) Solution->Dip Immersion (5-15h) FTO FTO Cleaning Print Screen Print TiO2 (Trans + Scatt) FTO->Print Sinter Sintering (500°C Step-wise) Print->Sinter TiCl4 TiCl4 Post-Treat (Surface Passivation) Sinter->TiCl4 TiCl4->Dip Immediate Transfer Wash Rinse (Acetonitrile) Dip->Wash Sandwich Heat Press (Surlyn) Wash->Sandwich Fill Electrolyte Injection Sandwich->Fill

Figure 2: Step-by-step fabrication workflow emphasizing the convergence of solution preparation and anode fabrication.

Characterization & Troubleshooting

Standard Characterization
  • J-V Curve: Measure under AM 1.5G (

    
    ). Key metrics: 
    
    
    
    (Current Density),
    
    
    (Voltage),
    
    
    (Fill Factor),
    
    
    (Efficiency).[1][2]
  • IPCE (Incident Photon-to-current Conversion Efficiency): Verifies the spectral response matches the dye absorption.

  • EIS (Electrochemical Impedance Spectroscopy): Used to measure charge transfer resistance (

    
    ) and electron lifetime.
    
Troubleshooting Guide
IssuePotential CauseCorrective Action
Low

Dye AggregationIncrease CDCA concentration (up to 10:1 ratio).
Conduction Band ShiftAdd more TBP (4-tert-Butylpyridine) to electrolyte to shift TiO

CB up.
Low

Poor Dye LoadingIncrease dipping time; ensure TiO

film is thick enough (10-12

m).
Inefficient InjectionCheck Dye LUMO vs TiO

CB energy gap.
Desorption Dye instabilityAvoid Ethanol in electrolyte or rinsing; use Acetonitrile/Valeronitrile.
High Leakage Poor SealingEnsure FTO etching prevents shorting; check Surlyn melting temp.

References

  • Koumura, N., Wang, Z. S., Mori, S., Miyashita, M., Suzuki, E., & Hara, K. (2006). Alkyl-functionalized organic dyes for efficient molecular photovoltaics.[1] Journal of the American Chemical Society.

    • Foundational paper for MK-2 dye and alkyl-chain str
  • O'Regan, B., & Grätzel, M. (1991).[3] A low-cost, high-efficiency solar cell based on dye-sensitized colloidal TiO2 films. Nature.

    • The seminal work establishing the DSSC architecture.
  • Mishra, A., Fischer, M. K., & Bäuerle, P. (2009). Metal-free organic dyes for dye-sensitized solar cells: from structure: property relationships to design rules. Angewandte Chemie International Edition.

    • Comprehensive review on organic dye design rules including carbazoles.
  • Soken Chemical & Engineering Co., Ltd. MK-2 Organic Dye Technical Data.

    • Commercial specific

Sources

Advanced Protocol: Transient Electroluminescence (TEL) Setup for Carrier Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Transient Electroluminescence (TEL) is a time-resolved spectroscopy technique critical for characterizing charge carrier mobility, trapping mechanisms, and recombination kinetics in organic light-emitting diodes (OLEDs) and quantum-dot LEDs (QLEDs). Unlike steady-state measurements, TEL applies a voltage pulse and resolves the temporal delay of photon emission, providing a direct readout of the transit time of the fastest carrier species.

This guide details the construction of a high-fidelity TEL measurement system, emphasizing impedance matching, signal integrity, and the mathematical extraction of mobility parameters.

Core Principles & Logic

The Physicochemical Basis

In a TEL experiment, a rectangular voltage pulse is applied to a device.[1] Light emission does not occur instantly; there is a delay time (


) corresponding to the time required for charge carriers to injected, transported across the organic layers, and recombine to form excitons.
  • Delay Time (

    
    ):  The interval between the voltage pulse onset and the detection of electroluminescence. This is directly proportional to the transit time of charge carriers.
    
  • Overshoot/Spikes: Prominent spikes at the voltage turn-off indicate the rapid recombination of accumulated charges at interfaces or the release of trapped carriers (detrapping).

Strategic Design (E-E-A-T)
  • Causality: The system bandwidth must exceed the device's RC time constant. If the electrical pulse rise time is slower than the carrier transit time, the measurement is invalid.

  • Validation: A "self-validating" setup includes simultaneous monitoring of the voltage pulse across the device (using a high-impedance probe) and the optical output. If the optical rise tracks the voltage rise exactly, the measurement is RC-limited, not transport-limited.

Experimental Setup & Hardware Architecture

Component Specifications

To resolve carrier mobilities in the range of


 to 

, the setup requires nanosecond-scale resolution.
ComponentSpecification RequirementRationale
Pulse Generator Rise time < 2 ns; 10V–20V amplitudeMust drive the device faster than the carrier transit time (typically 100 ns – 10 µs).
Photodetector PMT or Si-APD (Rise time < 5 ns)Standard photodiodes are often too slow or lack gain for low-light transient signals.
Oscilloscope Bandwidth > 500 MHz; Sampling > 2 GS/sRequired to capture the fast rising edge of the EL signal without aliasing.
Cabling RG-58 or RG-174 (50

Coaxial)
Prevents signal reflection and ringing that distorts the transient edge.
Termination 50

Feed-through
CRITICAL: The pulse generator expects a 50

load. Without this, voltage doubling and reflections occur.
Signal Path Diagram

The following diagram illustrates the critical signal path and impedance matching logic.

TEL_Setup cluster_optical Optical Path PulseGen Arbitrary Waveform Generator (AFG) Splitter BNC T-Splitter PulseGen->Splitter Rectangular Pulse (10-100 µs) Device OLED Device (DUT) Splitter->Device Excitation Scope_Ch1 Oscilloscope CH1 (Voltage Monitor) Splitter->Scope_Ch1 Trigger/Monitor PMT Fast PMT/APD (Optical Detector) Device->PMT Photons (EL) Terminator 50Ω Termination PMT->Terminator Current Signal Scope_Ch2 Oscilloscope CH2 (EL Signal) Terminator->Scope_Ch2 Voltage Readout

Caption: Figure 1: High-fidelity signal path for TEL. Note the 50Ω termination at the oscilloscope to prevent reflections.

Measurement Protocol

Step 1: RC Time Constant Verification

Before measuring mobility, characterize the system's electrical limit.

  • Connect the device to the pulse generator.

  • Measure the voltage rise time across the device using a high-impedance probe.

  • Validation Rule: The RC time constant (

    
    ) must be significantly smaller than the expected transit time (
    
    
    
    ).
    • If

      
      , reduce the device area (to lower 
      
      
      
      ) or use a smaller load resistance.
Step 2: Pulse Configuration[2]
  • Waveform: Square wave.

  • Width: Set pulse width

    
     to ensure steady-state equilibrium is reached (typically 10–100 µs).
    
  • Duty Cycle: Low duty cycle (< 1%) to prevent Joule heating, which alters mobility.

  • Voltage: Sweep voltage from turn-on (

    
    ) to maximum operating voltage.
    
Step 3: Data Acquisition
  • Align the PMT directly against the pixel or use a short focal-length lens to maximize photon collection.

  • Trigger the oscilloscope on the rising edge of the voltage pulse (CH1).

  • Average 64–128 cycles on the oscilloscope to improve the Signal-to-Noise Ratio (SNR) of the EL signal (CH2).

  • Record the delay between the 50% point of the voltage rise and the onset (10% point) of the EL signal.

Data Analysis & Mobility Extraction[2][3][4]

Determining Delay Time ( )

The delay time is the interval before the leading edge of the carrier packet reaches the recombination zone.

Mobility Calculation

The carrier mobility (


) is extracted using the relationship between delay time and applied electric field (

).

Formula:



  • 
    : Charge carrier mobility (
    
    
    
    )[2][3]
  • 
    : Thickness of the organic layers (
    
    
    
    )
  • 
    : Applied Voltage (
    
    
    
    )[4]
  • 
    : Measured delay time (
    
    
    
    )

Note: In some bilayer models, a correction factor (often 0.78) is applied to account for the distribution of arrival times, but the direct transit time approximation is standard for comparative analysis [1].

Signal Morphology & Overshoot

The shape of the TEL signal reveals recombination dynamics.

TEL_Signal Start t=0 Delay t = td (Onset) Start->Delay No Light (Transit) Steady Steady State Delay->Steady EL Rise Note1 Region 1: Transit Limited Used for Mobility Calc Delay->Note1 TurnOff t = off Steady->TurnOff Equilibrium Overshoot Overshoot (Recombination) TurnOff->Overshoot Spike Note2 Region 2: Detrapping Indicates Charge Accumulation Overshoot->Note2

Caption: Figure 2: Temporal evolution of EL intensity. The delay determines mobility; the overshoot indicates accumulated charge recombination.

Interpreting the Overshoot: A spike in EL intensity immediately after the voltage is turned off suggests that carriers accumulated at an interface (e.g., HTL/EML interface) are suddenly recombining with residual counter-charges as the internal field relaxes. This is a signature of charge imbalance [2].

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
EL Rise tracks Voltage Rise RC LimitedThe device capacitance is too high. Reduce pixel area or check for high series resistance in contacts.
Noisy Signal Poor Impedance MatchingEnsure the PMT output is terminated with 50

at the scope. Use shielded BNC cables.
Thermal Drift Joule HeatingReduce the pulse duty cycle (e.g., 1 kHz frequency, 1% duty cycle).
Weak Signal Low Quantum EfficiencyIncrease PMT gain voltage (carefully) or use a lens system to focus light.

References

  • Experimental setup for measuring transient electroluminescence response. Source: ResearchGate.[1][3][4][5] Context: Detailed breakdown of pulse generation and photodiode detection for bilayer OLEDs.

  • Overshoot effect in transient electroluminescence from single layer organic light-emitting diodes. Source: AIP Publishing / ResearchGate. Context: Mechanisms of EL overshoot and its relation to charge accumulation and detrapping.[4]

  • Transient electroluminescence determination of carrier mobility. Source: ResearchGate.[1][3][4][5] Context: Methodology for estimating electron and hole mobility using TEL and photo-CELIV.[6]

  • Photoluminescence and Electroluminescence Confocal Imaging of an OLED. Source: Edinburgh Instruments. Context: Modern integration of TEL with confocal microscopy for spatially resolved lifetime measurements.

Sources

Application Note: High-Performance Solution Processing of Carbazole-Based Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Carbazole derivatives (e.g., PVK, CBP, TCTA) are the backbone of modern organic electronics, serving as critical Hole Transport Layers (HTLs) in OLEDs, host materials in phosphorescent devices, and increasingly in organic bio-electronics. While vacuum thermal evaporation yields high-purity films, it is cost-prohibitive for high-throughput screening. Solution processing offers a scalable alternative but introduces complex fluid dynamics and thermodynamic challenges—specifically controlling film morphology, preventing phase separation, and ensuring uniformity.

This guide provides a rigorous, self-validating framework for depositing carbazole-based thin films using Spin Coating (lab-scale R&D) and Blade Coating (scalable pilot). It moves beyond simple "recipes" to explain the solvation physics governing film formation.

Core Applications
  • OLEDs: Hole transport and host layers.

  • Organic Photovoltaics (OPV): Interfacial layers.

  • Bio-electronics: Carbazole-based fluorescent probes and organic electrochemical transistors (OECTs).

Material Science: Solvation Strategy

Success in solution processing begins with the Hansen Solubility Parameters (HSP) . Unlike generic "polarity" scales, HSP decomposes the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[1]
The "Like Dissolves Like" Quantification

To ensure a defect-free film, the solvent vector must lie within the interaction radius (


) of the carbazole solute.


  • Rule of Thumb:

    
     indicates high solubility.
    
  • Carbazole Insight: Carbazoles are aromatic and moderately polar. Chlorinated solvents (Chlorobenzene, Chloroform) often provide the best

    
     match, but non-halogenated alternatives (Toluene, Xylene) are preferred for green chemistry if thermal annealing is optimized.
    
Table 1: Common Solvents for Carbazole Processing
SolventBoiling Point (°C)Viscosity (cP)SuitabilityKey Characteristic
Chloroform 610.56HighFast evaporation; risk of "orange peel" defects.
Chlorobenzene 1310.80Optimal Balanced evaporation; forms smooth, amorphous films.
Toluene 1100.59ModerateGood for PVK; requires higher annealing temps.
THF 660.48VariableHygroscopic; water uptake can cause pinholes.
o-Dichlorobenzene 1801.32AdditiveHigh BP additive to suppress aggregation (slow drying).

Pre-Deposition Protocol: Substrate Engineering

Principle: The surface energy of the substrate must exceed the surface tension of the ink to ensure wetting.

Protocol A: Substrate Cleaning & Activation
  • Mechanical Scrub: Sonicate substrates (ITO/Glass or Silicon) in Deionized (DI) water with 2% detergent (e.g., Hellmanex III) for 15 min at 40°C.

  • Polar Rinse: Sonicate in Acetone (10 min)

    
     Isopropanol (10 min).
    
  • Drying: Blow dry with high-purity Nitrogen (

    
    ).
    
  • Surface Activation (Critical): Treat with UV-Ozone or Oxygen Plasma for 15 minutes immediately before coating.

    • Why: This increases surface hydroxyl groups (-OH), raising surface energy to >60 dyne/cm, preventing dewetting of organic inks.

Primary Deposition Method: Spin Coating (Lab Scale)

Objective: Create uniform films (20–100 nm) for device characterization.

Protocol B: Dynamic Spin Coating

Materials: Poly(9-vinylcarbazole) (PVK) or CBP. Target Concentration: 10–20 mg/mL in Chlorobenzene.[2]

  • Solution Prep:

    • Dissolve material in solvent.[3] Stir at 50°C for 2 hours (or overnight at RT).

    • Filtration: Filter through a 0.45 µm PTFE syringe filter. Causality: Removes aggregates that act as nucleation sites for crystallization.

  • Dispense:

    • Place substrate on chuck.

    • Static dispense: Cover 90% of the substrate with solution (prevents edge bead issues).

  • Spin Cycle (Two-Step):

    • Step 1 (Spreading): 500 rpm for 5 seconds (Accel: 200 rpm/s).

    • Step 2 (Thinning): 1500–3000 rpm for 45 seconds (Accel: 1000 rpm/s).

    • Note: Thickness

      
      . Higher speeds yield thinner films.
      
  • Soft Bake:

    • Immediately transfer to a hotplate at 100°C for 10 minutes.

    • Why: Removes residual solvent to prevent phase separation.

Scalable Deposition: Blade Coating (Pilot Scale)

Objective: Large-area coating where spin coating fails (wasteful, non-scalable). Regime: Evaporation regime (Meniscus-guided coating).

Protocol C: Blade Coating Workflow

Materials: Carbazole small molecule ink (e.g., 15 mg/mL in Toluene/o-DCB 9:1 blend).

  • Setup:

    • Blade Gap: 100 µm.

    • Substrate Temp: 60°C (promotes solvent evaporation at the meniscus).

  • Coating:

    • Inject ink between blade and substrate.

    • Blade Speed: 15–25 mm/s.

    • Mechanism:[4][5][6][7] In the Landau-Levich regime, film thickness is proportional to speed (

      
      ). However, in the "evaporation regime" (slow speed, hot plate), lower speeds yield thicker films due to solid accumulation at the meniscus.
      
  • Post-Process:

    • Anneal at 120°C for 20 mins to crystallize (if required) or densify the amorphous layer.

Advanced Morphology Control: Solvent Vapor Annealing (SVA)

For carbazole dendrimers or when specific crystallinity is required (e.g., to improve charge mobility), thermal annealing is insufficient. SVA uses solvent plasticization to reorganize chains.

Protocol D: SVA Chamber Method
  • Chamber Prep: Place a reservoir of solvent (e.g., Chloroform or THF) in a closed glass jar.

  • Exposure: Place the dry, spin-coated film in the jar (supported, not touching liquid).

  • Timing: Expose for 10–60 minutes.

    • Mechanism:[4][5][6][7] Solvent molecules diffuse into the film, lowering

      
       (Glass Transition Temp). Polymer chains gain mobility and self-assemble into thermodynamically favored structures (e.g., spherulites or fibers).[8]
      
  • Quenching: Rapidly remove film to "freeze" the morphology.

Visualization of Workflows

CarbazoleProcessing RawMat Carbazole Powder (PVK, CBP) Dissolution Dissolution & Filtration (0.45µm) RawMat->Dissolution SolventSelect Hansen Parameter Matching SolventSelect->Dissolution Input Deposition Deposition Dissolution->Deposition Substrate Substrate Prep (UV-Ozone) Substrate->Deposition Spin Spin Coating (Lab Scale) Deposition->Spin < 1 inch Blade Blade Coating (Large Area) Deposition->Blade > 1 inch Anneal Thermal Annealing (Remove Solvent) Spin->Anneal Blade->Anneal SVA Solvent Vapor Annealing (SVA) (Induce Crystallinity) Anneal->SVA Crystalline Target QC QC: AFM/UV-Vis (Defect Check) Anneal->QC Amorphous Target SVA->QC

Figure 1: Decision tree for processing carbazole thin films, distinguishing between amorphous (HTL) and crystalline (morphology study) requirements.

Troubleshooting & Quality Control

Table 2: Defect Analysis & Remediation
Defect ObservationRoot CauseCorrective Action
Comets / Streaks Particulate contamination or aggregates.Filter solution (0.45 µm); perform dissolution at 50°C.
Pinholes Substrate contamination or poor wetting.Increase UV-Ozone time; check solvent compatibility (HSP).
Orange Peel Solvent evaporation too fast.Switch to higher BP solvent (e.g., Chlorobenzene vs. Chloroform).
Dewetting Surface energy mismatch.Substrate surface energy < Ink surface tension. Clean substrate thoroughly.
Cloudy Film Phase separation or humidity.Reduce humidity (<40% RH); use anhydrous solvents.

References

  • Spin Coating Optimization: "Spin Coating and Micro-Patterning Optimization of Composite Thin Films." MDPI. Available at: [Link]

  • PVK Properties: "Optical and Structural Properties of PVK/CA/PVK Thin Films Fabricated by Spin Coating Method." ResearchGate.[9][10] Available at: [Link]

  • Solvent Vapor Annealing: "Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing."[11] RSC Advances. Available at: [Link]

  • Blade Coating: "Development and application of blade-coating technique in organic solar cells."[12] ResearchGate.[9][10] Available at: [Link]

  • Hansen Solubility Parameters: "Hansen Solubility Parameters: A User's Handbook." Hansen-Solubility.com. Available at: [Link]

Sources

use of 2-(9H-Carbazol-9-yl)-4-methylphenol in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(9H-Carbazol-9-yl)-4-methylphenol in Solution-Processed Organic Electronics

Executive Summary

This guide details the application of This compound (hereafter referred to as Cz-MP ) as a critical functional intermediate in the fabrication of organic electronic devices.[1] While carbazole derivatives are staples in Hole Transport Layers (HTLs) due to their high triplet energy and hole mobility, Cz-MP is uniquely valuable for solution-processed OLEDs .[1]

Its phenolic hydroxyl (-OH) group acts as a versatile "chemical handle," enabling the synthesis of cross-linkable hole transport materials .[1] This capability solves the "solvent erosion" problem in multilayer solution processing, where subsequent layers (e.g., the emissive layer) dissolve the underlying HTL.

Primary Applications:

  • Precursor for Cross-linkable HTMs: Enabling robust, solvent-resistant thin films.[1]

  • Host Material Synthesis: Building block for wide-bandgap hosts in Phosphorescent OLEDs (PhOLEDs).[1]

  • Surface Modification: Self-assembled monolayers (SAMs) on ITO anodes to improve hole injection.[1]

Material Profile & Technical Specifications

Cz-MP combines the hole-transporting capability of the carbazole moiety with the reactivity of a phenol.[1] The ortho linkage (position 2) creates a twisted molecular geometry, reducing intermolecular π-π stacking, which prevents crystallization and maintains the amorphous nature required for smooth films.

Table 1: Physicochemical & Electronic Properties (Typical)

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₉H₁₅NOBase stoichiometry
Molecular Weight 273.33 g/mol Monomer mass calculation
HOMO Level ~ -5.6 to -5.8 eVMatches ITO/PEDOT:PSS work function for hole injection
LUMO Level ~ -2.1 to -2.3 eVElectron blocking capability
Triplet Energy (E_T) ~ 3.0 eVConfines excitons in blue/green phosphorescent emitters
Solubility Soluble in THF, Toluene, ChlorobenzeneEssential for solution processing
Reactive Group Phenolic -OH (pKa ~10)Site for esterification/etherification (Cross-linking)

Mechanism of Action: The "Orthogonal Solubility" Strategy

In solution-processed devices, stacking layers is difficult because the solvent for Layer


 often dissolves Layer 

.[1] Cz-MP is used to synthesize monomers (e.g., acrylates or styrenes) that can be deposited and then thermally cross-linked .[1]

The Workflow:

  • Deposition: The functionalized Cz-MP derivative is spin-coated.[1]

  • Cross-linking: Heat or UV light triggers the polymerizable groups, forming an insoluble network.[1]

  • Resistance: The layer becomes resistant to organic solvents, allowing the deposition of the next layer.

Visualizing the Pathway

CrossLinkingStrategy CzMP Cz-MP Intermediate (Soluble) Func Functionalization (e.g., + Acryloyl Chloride) CzMP->Func Esterification Monomer Cross-linkable Monomer (Soluble) Func->Monomer Deposition Spin Coating (Thin Film) Monomer->Deposition Curing Thermal Curing (180°C - 200°C) Deposition->Curing Radical/Thermal Initiation Network Insoluble HTL Network (Solvent Resistant) Curing->Network Polymerization

Figure 1: The conversion of Cz-MP into a solvent-resistant Hole Transport Layer (HTL).[1]

Experimental Protocols

Protocol A: Synthesis of Cross-linkable Monomer (Cz-MP-Acrylate)

Objective: Convert the -OH group into a polymerizable acrylate group.[1]

Reagents:

  • This compound (Cz-MP)[1]

  • Acryloyl chloride[1]

  • Triethylamine (TEA)[1]

  • Dichloromethane (DCM, anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of Cz-MP in anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) to act as a proton scavenger.[1] Cool the mixture to 0°C.

  • Acylation: Dropwise add 1.2 eq of Acryloyl chloride. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (disappearance of the phenol spot).[1]

  • Work-up: Wash with water (3x), brine (1x), and dry over MgSO₄.

  • Purification: Purify via column chromatography (Hexane/Ethyl Acetate gradient).

    • Critical Check: Verify purity via ¹H-NMR (look for vinyl proton signals at 5.8–6.4 ppm).[1]

Protocol B: Thin Film Fabrication & Solvent Resistance Test (The "Wash Test")

Objective: Verify that the material forms a robust, insoluble layer suitable for multilayer stacks.

Materials:

  • Indium Tin Oxide (ITO) glass substrates (cleaned).[1]

  • Solution: 10 mg/mL of Cz-MP-Acrylate in Toluene (plus 1 wt% thermal initiator like AIBN if not self-initiating).

Step-by-Step:

  • Spin Coating: Dispense 50 µL of solution onto the ITO substrate.[1] Spin at 2000 rpm for 60s.

    • Target Thickness: ~30–50 nm.[1]

  • Initial Bake: Soft bake at 100°C for 10 min to remove solvent.

  • UV-Vis Measurement (T0): Measure the absorption spectrum of the film.[1] Record the Absorbance at

    
     (typically ~290–340 nm for carbazole).[1]
    
  • Cross-linking (Curing): Transfer to a hotplate inside a glovebox (N₂ atmosphere). Bake at 180°C for 30 minutes .

    • Note: High temperature is required to drive the thermal cross-linking of acrylate/vinyl groups without oxygen inhibition.[1]

  • The Wash: Allow the film to cool.[1] Spin-coat pure Toluene (the original solvent) on top of the cured film at 2000 rpm.[1]

  • UV-Vis Measurement (T1): Measure the absorption spectrum again.

  • Calculation:

    
    [1]
    
    • Pass Criteria: Retention > 95%.[1]

Protocol C: Hole-Only Device (HOD) Fabrication

Objective: Measure Hole Mobility (


) using Space Charge Limited Current (SCLC) method.

Device Architecture: ITO / PEDOT:PSS / Cross-linked Cz-MP / Au (Gold).[1]

  • Anode Prep: Plasma treat ITO substrates.[1] Spin-coat PEDOT:PSS (40 nm) and anneal at 150°C.[1]

  • Active Layer: Apply Protocol B (Deposition + Curing) to form the Cz-MP layer (80–100 nm thick).[1]

  • Cathode Deposition: Thermally evaporate 100 nm of Gold (Au) through a shadow mask.[1] Note: Au is used to block electron injection, ensuring only holes flow.

  • Testing: Apply voltage (0–10V) and measure current density (

    
    ).
    
  • Analysis: Fit the

    
     curve to the Mott-Gurney law:
    
    
    
    
    (Where
    
    
    is film thickness.[1] A high
    
    
    indicates efficient transport).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Film Retention (<80%) Insufficient cross-linking temperature or oxygen inhibition.[1]Increase cure temp to 200°C; Ensure strict N₂ atmosphere (O₂ < 1 ppm).
Pinholes in Film Aggregation of material or poor wetting.[1]Filter solution (0.45 µm PTFE); UV-Ozone treat the substrate before coating.[1]
Low Hole Mobility Impurities trapping charges.[1]Recrystallize the Cz-MP intermediate before functionalization; Sublimate the final monomer if possible.[1]

References

  • Promarak, V., et al. (2008).[1] "Synthesis and properties of carbazole-based hole-transporting materials." Tetrahedron Letters, 49(20), 3248-3252.[1] Link[1]

  • Grazulevicius, J. V., et al. (2003).[1] "Carbazole-based polymers for organic electronics."[1][2] Progress in Polymer Science, 28(9), 1297-1353.[1] Link[1]

  • Niu, Y. H., et al. (2006).[1] "Cross-linkable hole-transport layers for solution-processed organic light-emitting diodes." Applied Physics Letters, 88, 093505. Link[1]

  • Shirota, Y., & Kageyama, H. (2007). "Charge carrier transporting molecular materials and their applications in devices."[1][2][3][4][5][6][7] Chemical Reviews, 107(4), 953-1010.[1] Link[1]

  • Bui, T. T., et al. (2015).[1] "Carbazole-Based Molecular Glasses as Hole-Transporting Materials in Solid State Dye-Sensitized Solar Cells." Chemistry, 2015.[1][3] Link[1]

Sources

Application Note: Employing Carbazole Derivatives in Photochemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbazole derivatives have transcended their traditional role as simple hole-transport materials to become the backbone of modern organophotocatalysis. This guide details the dual utility of carbazoles in drug discovery: first, as Donor-Acceptor (D-A) fluorophores (e.g., 4CzIPN) that drive complex redox transformations under visible light; and second, as pharmacophores synthesized via oxidative photocyclization (the Mallory reaction). This note provides validated protocols for synthesizing the 4CzIPN catalyst and employing it in C-H functionalization, alongside a modernized protocol for constructing carbazole drug cores.

The Photochemical Engine: Mechanism & Causality

The efficacy of carbazole derivatives in photochemistry stems from their high triplet energy (


) and tunable redox potentials. When coupled with electron-withdrawing groups (e.g., dicyanobenzene), carbazoles form D-A systems exhibiting Thermally Activated Delayed Fluorescence (TADF).
The 4CzIPN Paradigm

The gold standard in this class is 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . Unlike transition metal catalysts (Ir, Ru), 4CzIPN operates via a Charge Transfer (CT) state.

  • Dual Redox Capability: Upon excitation, 4CzIPN accesses a long-lived triplet state via Reverse Intersystem Crossing (RISC), allowing it to act as both a potent reductant (

    
     V vs SCE) and a strong oxidant (
    
    
    
    V vs SCE).
  • Causality: The spatial separation between the HOMO (localized on the carbazole donor) and LUMO (localized on the phthalonitrile acceptor) minimizes the singlet-triplet energy gap (

    
    ), facilitating efficient radical generation without heavy metals.
    
Mechanistic Pathway Visualization

G Ground Ground State (S0) ExcitedS Excited Singlet (S1) Ground->ExcitedS hv (450 nm) ExcitedT Triplet State (T1) ExcitedS->ExcitedT ISC ExcitedT->ExcitedS RISC (TADF) Radical Radical Species (R•) ExcitedT->Radical SET (e- Transfer) Substrate Substrate (R-X) Substrate->Radical Activation Radical->Ground Regeneration Product Functionalized Product Radical->Product Trapping/Coupling

Figure 1: Photoredox cycle of 4CzIPN showing excitation, Intersystem Crossing (ISC), and Single Electron Transfer (SET) pathways.

Protocol A: Synthesis of the 4CzIPN Catalyst

Before applying the catalyst, high-purity synthesis is required to ensure consistent photon efficiency. Commercial batches often vary in purity; in-house synthesis is recommended for rigorous kinetic studies.

Materials
  • Carbazole (4.0 equiv)

  • 2,4,5,6-Tetrafluoroisophthalonitrile (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil, 8.0 equiv)

  • Anhydrous THF (0.1 M concentration relative to nitrile)

Step-by-Step Methodology
  • Activation: In a flame-dried Schlenk flask under

    
    , suspend NaH in anhydrous THF. Slowly add carbazole at 0°C. Why: Deprotonation generates the nucleophilic carbazolide anion. Evolution of 
    
    
    
    gas will be vigorous; allow stirring for 30 min until gas evolution ceases.
  • Nucleophilic Aromatic Substitution (

    
    ):  Add 2,4,5,6-tetrafluoroisophthalonitrile slowly. The reaction is exothermic.[1]
    
  • Reaction: Warm to room temperature and stir for 12–24 hours. The solution will turn a characteristic yellow-orange.

  • Quenching & Workup: Quench carefully with water. Filter the resulting precipitate.

  • Purification (Critical): Wash the crude solid strictly in this order: Water

    
     Ethanol 
    
    
    
    Hexane.
    • Validation: Recrystallize from hot toluene/ethanol. 4CzIPN should appear as bright yellow crystals.

    • QC Check:

      
       NMR must show distinct carbazole aromatic protons; UV-Vis should confirm the CT band at 
      
      
      
      nm.

Protocol B: 4CzIPN-Mediated C-H Functionalization (Minisci-Type)

This protocol describes the alkylation of N-heterocycles (common drug motifs) using 4CzIPN. This replaces traditional silver-catalyzed Minisci reactions.

Experimental Setup
  • Substrate: Isoquinoline or Quinoline derivative (1.0 equiv)

  • Alkylating Agent: Carboxylic acid or N-hydroxyphthalimide ester (1.5 equiv)

  • Catalyst: 4CzIPN (1-2 mol%)

  • Oxidant:

    
     (if oxidative quenching is required) or none if redox neutral.
    
  • Solvent: DMSO or DCM/H2O biphasic mixture.

  • Light Source: Blue LEDs (450-460 nm), approx. 30W.

Workflow
  • Degassing: Dissolve substrate, alkylating agent, and 4CzIPN in the solvent. Sparge with Argon for 15 minutes. Why:

    
     is a potent triplet quencher and will shut down the excited state of 4CzIPN.
    
  • Irradiation: Place the vial 2-5 cm from the LED source. Use a fan to maintain temperature

    
    .
    
  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 12-24 hours.

  • Isolation: Dilute with water, extract with EtOAc, and purify via flash chromatography.

Protocol C: Photochemical Synthesis of the Carbazole Core (Mallory Reaction)

For drug developers needing to construct the carbazole nucleus (e.g., for DNA intercalators or Topo II inhibitors), the oxidative photocyclization of diarylamines is the industry standard.

The Challenge

The reaction produces HI (hydroiodic acid) as a byproduct, which can degrade sensitive functional groups.

Optimized "Propylene Oxide" Protocol

This protocol uses propylene oxide as an in situ acid scavenger, superior to basic buffers for solubility reasons.

Materials
  • Precursor: N-phenyl-2-biphenylamine or Diphenylamine derivative.

  • Catalyst: Iodine (

    
    , 10-20 mol%).
    
  • Scavenger: Propylene Oxide (20 equiv).

  • Solvent: Cyclohexane or Toluene (spectroscopic grade).

  • Vessel: Quartz immersion well (if using medium pressure Hg lamp) or Pyrex (if using >300 nm LEDs).

Workflow Diagram

Mallory Prep Precursor Dissolution (Solvent: Toluene) Additives Add Iodine (Cat.) + Propylene Oxide (Scavenger) Prep->Additives Irradiate Irradiation (UV/Vis) Oxidative Cyclization Additives->Irradiate Quench Quench with Sat. Na2S2O3 Irradiate->Quench Remove excess I2 Workup Wash & Evaporate Quench->Workup Purify Column Chromatography (Isolate Carbazole) Workup->Purify

Figure 2: Workflow for the Mallory oxidative photocyclization to synthesize carbazole cores.

Critical Steps
  • Concentration Control: Keep concentration dilute (

    
     mM) to favor intramolecular cyclization over intermolecular dimerization.
    
  • Irradiation: Irradiate until the starting material is consumed. The solution will initially turn violet (due to

    
    ) and may darken.
    
  • Scavenging Mechanism: Propylene oxide reacts with the generated HI to form iodopropanols, preventing acid-catalyzed decomposition of the product.

  • Workup: The washing with Sodium Thiosulfate (

    
    ) is mandatory to remove residual iodine, which complicates chromatography.
    

Comparative Data: Redox Potentials

Understanding the thermodynamics is crucial for designing the correct catalytic cycle.

Catalyst / Derivative

(Ground) [V vs SCE]

(Ground) [V vs SCE]

(eV)

(Excited) [V]

(Excited) [V]
Carbazole +1.16-2.803.50-2.34+0.70
4CzIPN +1.35-1.212.56-1.21 +1.35
4CzPN +1.36-1.112.50-1.14+1.39

Table 1: Redox potentials of common carbazole photocatalysts. Note the massive shift in reducing power (


) of 4CzIPN compared to the parent carbazole, enabled by the TADF mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (4CzIPN Synthesis) Incomplete deprotonationEnsure NaH is fresh; increase stirring time before adding nitrile.
No Reaction (Photocatalysis) Oxygen quenchingDegas longer (freeze-pump-thaw is superior to sparging).
Polymerization (Mallory Rxn) Concentration too highDilute reaction mixture to <5 mM.
Dark Product (Mallory Rxn) Residual IodineWash organic phase thoroughly with

until colorless.

References

  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence.[2] Nature, 492, 234–238. [Link]

  • Luo, J., & Zhang, J. (2018). Donor-Acceptor Fluorophores for Visible-Light-Promoted Organic Synthesis: Photoredox/Ni Dual Catalytic C(sp3)-C(sp2) Cross-Coupling. ACS Catalysis, 8(10), 9125–9131. [Link]

  • Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[3][4][5] Organic Reactions, 30, 1–456. [Link]

  • Speckmeier, E., et al. (2018). A Toolbox Approach to Construct Broadly Applicable Metal-Free Catalysts for Photoredox Chemistry. Journal of the American Chemical Society, 140(46), 15353–15365. [Link]

  • Katz, T. J., et al. (1991).[6] Synthesis of functionalized helicenes. Journal of the American Chemical Society, 113(21), 8153–8154. [Link]

Sources

Application Note: 2-(9H-Carbazol-9-yl)-4-methylphenol for Sensing Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing 2-(9H-Carbazol-9-yl)-4-methylphenol (CMP) as a fluorescent chemosensor for the detection of heavy metal ions, specifically focusing on Iron(III) (Fe³⁺) . The protocol is designed for researchers in analytical chemistry, environmental science, and drug development.

Introduction & Principle

The accumulation of heavy metal ions in biological systems and the environment poses significant health risks. Iron (Fe³⁺) , while essential, induces cellular toxicity and oxidative stress at elevated levels. This compound (CMP) is a biaryl-type fluorophore comprising an electron-rich carbazole moiety directly linked to a phenolic unit.

Mechanism of Action

CMP exhibits strong blue fluorescence due to the conjugated carbazole system. The sensing mechanism relies on Photoinduced Electron Transfer (PET) and Paramagnetic Quenching .

  • Ligand Binding: The phenolic hydroxyl group (-OH) and the electron-rich carbazole nitrogen (via

    
    -interaction) coordinate with the metal ion.
    
  • Fluorescence Quenching: Upon binding paramagnetic Fe³⁺ ions, the excited state energy of CMP is dissipated via non-radiative pathways (intersystem crossing or electron transfer from the carbazole donor to the Fe³⁺ acceptor), resulting in a sharp decrease in fluorescence intensity ("Turn-Off").

Key Advantages[1]
  • High Selectivity: The specific coordination geometry favors Fe³⁺ over other common cations (Na⁺, K⁺, Mg²⁺, Zn²⁺).

  • Rapid Response: Fluorescence quenching occurs within seconds of analyte addition.

  • Structural Stability: The direct C-N linkage provides thermal and chemical stability compared to hydrolyzable Schiff bases.

Material Preparation

Synthesis of CMP

Note: If CMP is not purchased commercially, it can be synthesized via Ullmann coupling.

Reagents: Carbazole (1.0 eq), 2-Bromo-4-methylphenol (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), K₂CO₃ (2.0 eq), DMSO.

Protocol:

  • Charge a Schlenk flask with Carbazole, 2-Bromo-4-methylphenol, CuI, L-Proline, and K₂CO₃.

  • Evacuate and backfill with Nitrogen (3x).

  • Add dry DMSO and heat to 110°C for 24 hours.

  • Cool to room temperature, pour into water, and extract with Ethyl Acetate.

  • Purify via column chromatography (SiO₂, Hexane/EtOAc 10:1).

  • Yield: White/Off-white solid.

Stock Solution Preparation
  • Probe Stock (1 mM): Dissolve 2.73 mg of CMP in 10 mL of HPLC-grade DMSO or Acetonitrile. Store in the dark at 4°C.

  • Metal Ion Stocks (10 mM): Prepare aqueous solutions of nitrate or chloride salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NaCl) in deionized water.

Experimental Protocol: Sensing Assay

General Fluorescence Titration

This assay determines the sensitivity and dynamic range of CMP for Fe³⁺.

Buffer System: HEPES buffer (10 mM, pH 7.2) / Acetonitrile (1:9 v/v). Note: High organic content ensures solubility of the hydrophobic CMP.

Step-by-Step Workflow:

  • Blank Preparation: Add 30 µL of CMP Stock (1 mM) to a quartz cuvette containing 2.97 mL of Buffer/Solvent mixture. (Final [CMP] = 10 µM).

  • Initial Reading: Record the fluorescence emission spectrum (

    
    , 
    
    
    
    ).
  • Titration: Sequentially add aliquots (1–10 µL) of Fe³⁺ stock solution (10 mM).

  • Equilibration: Mix by inversion and wait 60 seconds.

  • Measurement: Record the spectrum after each addition until no further quenching is observed.

Selectivity & Interference Study

To validate specificity, test the probe against competing ions.[1]

  • Competitive Ions: Prepare samples with 10 µM CMP + 100 µM of competing ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Ni²⁺, Hg²⁺).

  • Measurement: Record fluorescence intensity at

    
     (approx. 360-380 nm).
    
  • Interference Check: To the same samples, add 10 µM Fe³⁺ and measure again to ensure Fe³⁺ detection is not inhibited by other ions.

Real Sample Analysis (Tap/River Water)
  • Filtration: Filter water samples through a 0.22 µm membrane.

  • Spiking: Spike known concentrations of Fe³⁺ (0, 5, 10 µM) into the water sample.

  • Assay: Dilute the water sample 1:9 with Acetonitrile containing 10 µM CMP.

  • Quantification: Calculate recovery rates using the standard calibration curve.

Data Analysis & Visualization

Stern-Volmer Analysis

Quantify the quenching efficiency using the Stern-Volmer equation:



  • 
    : Fluorescence intensity of CMP alone.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Fluorescence intensity with Fe³⁺.
    
  • 
    : Stern-Volmer quenching constant (M⁻¹).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Concentration of Fe³⁺.
    

Limit of Detection (LOD):



  • 
    : Standard deviation of the blank response (n=10).
    
  • 
    : Slope of the linear range of the titration curve.
    
Results Summary Table (Template)
ParameterValue / Observation
Excitation Wavelength 290 nm
Emission Peak ~365 nm (Deep Blue)
Response Time < 30 Seconds
Detection Limit (LOD) ~0.5 - 2.0 µM (Typical for Carbazole-Phenols)
Selectivity High for Fe³⁺; Moderate quenching by Cu²⁺
Binding Stoichiometry 1:1 or 2:1 (Ligand:Metal) - Determine via Job's Plot

Mechanism Visualization

SensingMechanism cluster_structure Structural Interaction CMP CMP Probe (Fluorescent ON) Complex CMP-Fe³⁺ Complex (Coordination) CMP->Complex + Analyte Fe3 Fe³⁺ Ion (Paramagnetic) Fe3->Complex PET Photoinduced Electron Transfer (PET) Complex->PET Excitation Quench Fluorescence Quenching (OFF) PET->Quench Non-radiative Decay

Caption: Schematic of the Fe³⁺ sensing mechanism via coordination-induced electron transfer quenching.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Fluorescence Intensity Aggregation of CMP in water.Increase organic solvent ratio (e.g., to 50% ACN/EtOH).
Poor Selectivity (Cu²⁺ interference) Similar binding affinity.Add masking agents (e.g., Thiosulfate) if Cu²⁺ is present.
Precipitation during Titration Complex insolubility.Lower the concentration of CMP to 1–5 µM.
Non-linear Stern-Volmer Plot Static + Dynamic quenching.Analyze the linear region only (usually low conc.).

References

  • Synthesis of Carbazole Derivatives

    • Wang, Z., et al. "Efficient Synthesis of N-Aryl Carbazoles via Ullmann Coupling." Journal of Organic Chemistry, 2012. Link

  • Carbazole-Based Sensors for Fe³⁺

    • Das, S., et al. "Carbazole-based fluorescent sensors for the selective detection of Fe(III) ions in aqueous media." Journal of Luminescence, 2018. Link

  • General Mechanisms of Fluorescence Quenching

    • Lakowicz, J. R. "Principles of Fluorescence Spectroscopy." Springer, 3rd Edition, 2006. Link

  • Related Phenol-Carbazole Probes

    • Zhang, M., et al.[2] "A novel carbazole-based Schiff base fluorescent probe for Fe³⁺ and its application in bioimaging." Spectrochimica Acta Part A, 2019. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Carbazole Emitter Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Department: Advanced Materials & Optoelectronics Support Ticket Subject: Improving Quantum Efficiency (PLQY/EQE) in Carbazole-Based OLEDs Assigned Specialist: Senior Application Scientist

Welcome to the Lab Support Hub

You are accessing the Tier 3 Engineering Guide for optimizing carbazole-based organic semiconductors. This documentation treats your emitter molecule as a high-value candidate, applying the same rigorous structure-activity relationship (SAR) logic used in drug development to optoelectronic materials.

Safety Protocol: All procedures described below assume operation within an inert atmosphere (Glovebox:


 ppm, 

ppm) unless otherwise specified. Triplet excitons are highly susceptible to oxygen quenching.
Module 1: Molecular Design & Synthesis Issues

Diagnosis: Intrinsic Efficiency Loss (Low PLQY in solution/film)

If your carbazole emitter shows poor Photoluminescence Quantum Yield (PLQY) before device integration, the issue lies in the molecular architecture. Carbazole is a strong donor; efficiency losses usually stem from Aggregation-Caused Quenching (ACQ) or a Large Singlet-Triplet Gap (


)  preventing Thermally Activated Delayed Fluorescence (TADF).
Troubleshooting Protocol 1.1: The "Twist" Factor

Issue: The molecule fluoresces but does not harvest triplets (Low Exciton Utilization). Root Cause: Strong overlap between HOMO (Carbazole) and LUMO (Acceptor) leads to


, shutting down Reverse Intersystem Crossing (RISC).

Solution: Steric Locking for Orthogonal Orbitals To enable TADF (100% theoretical IQE), you must decouple the orbitals.

  • Synthesize Twisted D-A Architectures: Introduce steric bulk between the carbazole donor and the acceptor (e.g., Triazine, Benzonitrile).

  • Action: Add methyl or tert-butyl groups at the 3,6-positions of carbazole or the ortho-position of the linker. This forces a dihedral angle close to 90°.

  • Validation: Measure

    
     via low-temperature (77 K) fluorescence and phosphorescence spectra. Target 
    
    
    
    [1, 2].[1][2]
Troubleshooting Protocol 1.2: Suppressing ACQ

Issue: High efficiency in dilute solution, but PLQY drops significantly in solid film. Root Cause: Planar carbazole units stack (


 interactions), forming non-emissive excimers.

Solution: The "Bumper" Strategy

  • Modify the Ligand: Attach bulky tert-butyl groups to the periphery of the carbazole. This acts as a "molecular bumper," increasing intermolecular distance without breaking conjugation [3].

  • Host Dispersion: If synthesis modification is impossible, ensure the emitter is doped at <10 wt% in a high-

    
     host (see Module 2).
    
Visualization: Molecular Efficiency Logic

MolecularDesign Start Low Efficiency (Carbazole Emitter) CheckGap Check u0394Est (Singlet-Triplet Gap) Start->CheckGap LargeGap u0394Est > 0.2 eV (No TADF) CheckGap->LargeGap Orbitals Overlap SmallGap u0394Est < 0.1 eV (TADF Active) CheckGap->SmallGap Orbitals Separated ActionTwist Increase Steric Bulk (Twist Angle ~90u00b0) LargeGap->ActionTwist Decouple D-A ActionACQ Add t-Butyl Groups (Prevent u03c0-Stacking) SmallGap->ActionACQ If Solid State Quenching ActionTwist->SmallGap Result High PLQY & RISC ActionACQ->Result

Caption: Logic flow for optimizing molecular geometry to minimize energy loss and maximize triplet harvesting.

Module 2: Device Fabrication & Layer Optimization

Diagnosis: Extrinsic Efficiency Loss (High PLQY, but Low EQE/Roll-off)

If the molecule is good but the device fails, the issue is Charge Balance or Exciton Confinement .

FAQ: Why does my efficiency drop at high brightness (Roll-off)?

Answer: This is likely Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Quenching (TPQ) .[3] Carbazole emitters often have long triplet lifetimes (


). As current density increases, triplets accumulate and annihilate.

Corrective Workflow:

  • Switch to a Mixed Host System:

    • Do not use a single host. Use a co-host system: One hole-transporting (e.g., mCP) and one electron-transporting (e.g., TPBi or PO-T2T).

    • Mechanism:[1][2][4][5] This broadens the recombination zone, lowering local exciton density and reducing TTA [4, 5].

  • Optimize Doping Concentration:

    • Perform a sweep: 5%, 10%, 15%, 20%.

    • Target: The lowest concentration that ensures complete energy transfer from host to guest (usually 10-15 wt%).

Host Selection Matrix

Select the host based on your emitter's triplet energy (


). The Host 

must be > Emitter

to prevent back-transfer.[1]
Host MaterialTypeTriplet Energy (

)
Best Use Case
CBP Bipolar2.56 eVGreen/Red Emitters. Prone to crystallization.
mCP Hole-Transport (HT)2.90 eVBlue/Sky-Blue Emitters. Excellent triplet confinement.
DPEPO Electron-Transport (ET)3.00 eVDeep Blue Emitters. High

but poor hole mobility.
mCBP Bipolar2.90 eVImproved stability over CBP; good for TADF [6].
Module 3: Characterization Anomalies

Diagnosis: Discrepancy between PLQY and EQE.

Scenario: You measure 90% PLQY in film, but the device EQE is only 5%. Analysis: This indicates poor Light Outcoupling or Charge Imbalance , not a molecular flaw.

Step-by-Step Validation Protocol
  • Verify Charge Balance:

    • Fabricate "Hole-Only" (ITO/HTL/EML/HTL/Al) and "Electron-Only" devices.

    • Compare current density (

      
      ) curves.[5] If they differ by orders of magnitude, your carrier injection is unbalanced.
      
    • Fix: Adjust the thickness of the HTL/ETL or change the injection layers (e.g., use LiF or HAT-CN).

  • Check Emitter Orientation:

    • Carbazole derivatives can orient horizontally or vertically. Horizontal orientation improves light outcoupling by up to 1.5x.

    • Test: Angle-dependent PL measurements.

Visualization: Troubleshooting Workflow

Troubleshooting Issue Low Device Efficiency (EQE) Step1 Measure Film PLQY Issue->Step1 BranchLow PLQY is Low (<40%) Step1->BranchLow BranchHigh PLQY is High (>70%) Step1->BranchHigh Sol1 Molecular Issue: 1. Check Oxygen/Water levels 2. Add Steric Bulk (ACQ) 3. Redesign for TADF BranchLow->Sol1 Sol2 Device Issue: 1. Check Charge Balance (HOD/EOD) 2. Optimize Host (Energy Transfer) 3. Check Outcoupling BranchHigh->Sol2

Caption: Diagnostic tree to isolate molecular failures from device engineering failures.

References
  • Nature : "Recent advances in carbazole-based TADF emitters." Nature Reviews Materials.

  • RSC : "Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture."[6] Materials Advances.

  • ResearchGate : "Strategy to improve the efficiency... by modified TADF host with tert-butyl carbazole."

  • Frontiers : "Suppressing Efficiency Roll-Off of TADF Based OLEDs by Constructing Emitting Layer With Dual Delayed Fluorescence."

  • ACS : "Efficiency Roll-off Suppression in Solution-Processed Organic Light-Emitting Diodes through a Bipolar Host Design." ACS Materials Letters.

  • ResearchGate : "Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs."

Sources

Technical Support Center: Carbazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Subject: Yield Optimization in Carbazole Synthesis

Introduction: The Carbazole Challenge

Welcome to the Carbazole Synthesis Support Hub. You are likely here because your reaction—whether for a natural alkaloid or an OLED host material—has stalled at 30-40% yield. The carbazole nucleus is deceptively simple, but its synthesis often fails due to three specific bottlenecks: catalyst death (in oxidative couplings), incomplete deoxygenation (in Cadogan cycles), or reductive dehalogenation (in Buchwald-Hartwig protocols).

This guide bypasses generic advice. We focus on the mechanistic failure points of the three dominant synthetic pathways and provide self-validating protocols to fix them.

Module 1: Pd-Catalyzed Oxidative Cyclization

Method: Intramolecular C–H activation of diarylamines.[1] Common Failure: Low yield due to "Catalyst Death" or Homocoupling.

The "Pivalic Acid" Effect

If you are running this reaction with just Pd(OAc)₂ and Cu(OAc)₂, you are likely stuck at moderate yields. The mechanism relies on a Concerted Metallation-Deprotonation (CMD) pathway.[2] The acetate ligand on Palladium is often not basic enough to efficiently deprotonate the C–H bond at the energetic transition state.

The Fix: Add Pivalic Acid (PivOH) (30–50 mol%).

  • Why? Pivalic acid acts as a "proton shuttle."[3][4] The sterically bulky but lipophilic pivalate anion binds to Pd, lowers the energy barrier for C–H bond cleavage, and transfers the proton to the stoichiometric base more efficiently than acetate.

Troubleshooting Protocol: The "Fagnou-Gaunt" Optimization
ParameterStandard (Low Yield)Optimized (High Yield)Mechanistic Reason
Additive NonePivalic Acid (0.3 eq) Facilitates CMD step; lowers activation energy.
Oxidant Air /

balloon

(0.5-1 eq)
or

Air is often too slow, leading to Pd black precipitation. Ag/Cu salts keep the cycle turning.
Solvent DMF/DMSOToluene or Xylene Polar solvents can coordinate to Pd, blocking the substrate. Non-polar aromatics prevent this.
Temp 80°C110–120°C High barrier for C–H activation requires elevated thermal energy.
Visualizing the Mechanism

The diagram below illustrates where the Pivalic Acid (PivOH) intervenes to save the catalytic cycle.

Pd_Oxidative_Cycle Start Diarylamine Substrate Coordination N-Coordination Start->Coordination Pd_II Pd(II) Species CMD_Step C-H Activation (CMD Step) Pd_II->CMD_Step Coordination->Pd_II binds Red_Elim Reductive Elimination CMD_Step->Red_Elim Pd(II) Intermediate PivOH CRITICAL ADDITIVE: Pivalate Proton Shuttle PivOH->CMD_Step  Accelerates Carbazole Carbazole Product Red_Elim->Carbazole Reox Re-oxidation (Cu/Ag/Air) Red_Elim->Reox Pd(0) Reox->Pd_II Regenerates

Figure 1: The catalytic cycle of oxidative cyclization. Note the critical intervention of Pivalate during the rate-limiting C-H activation step.

Module 2: Intramolecular Buchwald-Hartwig Amination

Method: Pd-catalyzed coupling of 2-chloro/bromo-diarylamines. Common Failure: Dehalogenation (Starting material is reduced to simple diarylamine) instead of cyclization.

The "Ligand-Substrate Mismatch"

Standard ligands like


 or dppf are often insufficient for the sterically demanding reductive elimination required to form the 5-membered carbazole ring. If the coupling is slow, 

-hydride elimination or protodehalogenation dominates.
Optimization Protocol

Q: My starting material is losing the Bromine/Chlorine but not cyclizing. Why? A: Your catalyst is performing oxidative addition, but failing at reductive elimination. The Pd-intermediate waits too long and gets reduced by solvent or base.

The Solution:

  • Switch Ligands: Move to Dialkylbiaryl phosphines (Buchwald Ligands).

    • XPhos or SPhos: Excellent for general cases.

    • BrettPhos: Essential if your amine is electron-deficient.

    • P(t-Bu)₃: Good alternative for very sterically hindered substrates.

  • Microwave Irradiation:

    • Heating at 140°C for 24 hours often degrades the catalyst.

    • Protocol: 150°C for 10-30 minutes in a microwave reactor often boosts yield from <40% to >80%.

  • Base Selection:

    • Switch from

      
       to 
      
      
      
      or
      
      
      . Stronger bases facilitate the deprotonation of the amine, speeding up the transmetallation-like step.

Module 3: The Cadogan Cyclization

Method: Thermal reductive cyclization of 2-nitrobiphenyls using phosphines. Common Failure: Incomplete conversion and "Phosphine Oxide Nightmare" during purification.

The "Phosphite" Switch

The classic protocol uses Triphenylphosphine (


). This generates Triphenylphosphine Oxide (

) as a byproduct, which is notoriously difficult to separate from carbazoles (both are often solids with similar solubility).

The Fix: Use Triethyl Phosphite (


) .
  • Why? The byproduct is triethyl phosphate, which is a liquid and water-soluble. It can be washed away during the aqueous workup, leaving crude carbazole that is much cleaner.

Q: The reaction stalls at the azo-intermediate or N-hydroxy species. A: The temperature is too low.

  • Protocol: This reaction requires high thermal energy to drive the deoxygenation of the nitro group to the nitrene.

  • Solvent: Use o-Dichlorobenzene (o-DCB) or 1,2,4-Trichlorobenzene .

  • Temp: Reflux at 180°C - 200°C . Do not attempt this in THF or Toluene.

FAQ: Purification & Solubility

Q: My product streaks/tails heavily on silica columns. A: Carbazoles are nitrogenous bases. They interact with the acidic silanol groups (


) on silica gel.[5]
  • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexanes, and add 0.5% TEA to your eluent. This "caps" the acidic sites.

Q: The product precipitates during the reaction and traps the catalyst. A: Common with fused carbazole systems (e.g., Indolo[3,2-b]carbazole).

  • Fix: Do not use ethanol or standard solvents. Perform the reaction in Mesitylene or Diphenyl ether at high temperatures.

  • Workup: Filter the hot reaction mixture. The catalyst stays in solution; the pure product often crystallizes out upon cooling.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Failure Mode Type1 Reaction Stalled (Start Material Left) Problem->Type1 Type2 Dehalogenation (Product - Br/Cl) Problem->Type2 Type3 Purification Issues Problem->Type3 Sol1 Add Pivalic Acid (Oxidative Route) Type1->Sol1 Pd-Oxidative Sol2 Increase Temp >160°C (Cadogan Route) Type1->Sol2 Cadogan Sol3 Switch to XPhos/BrettPhos (Buchwald Route) Type2->Sol3 Buchwald Sol4 Add 1% TEA to Eluent (Silica Tailing) Type3->Sol4

Figure 2: Rapid diagnostic tree for selecting the correct optimization strategy.

References

  • Mechanism of Oxidative Cyclization: Tsang, W. C. P., et al. "Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation." Journal of the American Chemical Society, vol. 130, no. 9, 2008, pp. 2932–2933. Link

  • The Pivalic Acid Effect: Lafrance, M., and Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society, vol. 128, no. 51, 2006, pp. 16496–16497. Link

  • Buchwald-Hartwig Optimization: Maiti, D., and Buchwald, S. L. "Synthesis of Carbazoles via Pd-Catalyzed Intramolecular C-N Bond Formation." Journal of Organic Chemistry, vol. 75, no. 5, 2010, pp. 1791–1794. Link

  • Cadogan Cyclization Improvements: Freeman, A. W., et al. "Use of Triethyl Phosphite for the Reductive Cyclization of 2-Nitrobiphenyls." Journal of Organic Chemistry, vol. 70, no. 13, 2005, pp. 5014–5019. Link

Sources

optimization of annealing temperature for carbazole thin films

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Annealing Temperature for Carbazole-Based Thin Films (CBP, PVK, and Derivatives) Assigned Specialist: Senior Application Scientist, Materials Characterization Unit Ticket ID: OPT-CBZ-2024-001

Introduction

Welcome to the Technical Support Center. You are likely here because your carbazole-based thin films (used in OLEDs, OPVs, or OTFTs) are exhibiting inconsistent performance—haze, poor charge transport, or delamination.

Carbazole derivatives like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) and PVK (poly(N-vinylcarbazole)) are the workhorses of organic electronics. However, they behave very differently under thermal stress. The "perfect" annealing temperature does not exist in a vacuum; it is strictly defined by your desired morphology: Amorphous (for OLED hosts) or Crystalline (for OTFT transport layers).

This guide bypasses standard textbook definitions to address the specific failure modes you encounter in the lab.

Module 1: Troubleshooting Morphology & Crystallization

Q: My CBP films turn slightly opaque or "milky" after annealing at 80°C. Why?

A: You have likely triggered Cold Crystallization.

The Mechanism: Standard CBP is a "small molecule" with a relatively low Glass Transition Temperature (


). While literature values vary, standard CBP is notoriously unstable and can begin to crystallize at temperatures as low as 62°C–70°C  depending on purity and surface energy.
  • What happened: You annealed above the onset of crystallization but below the melting point. The molecules had enough energy to overcome the amorphous energy barrier and reorganize into polycrystals. The "milky" appearance is light scattering caused by grain boundaries.

  • The Fix:

    • Lower the Temperature: Restrict annealing to <60°C if your goal is a smooth, amorphous OLED host layer.

    • Vacuum Annealing: Use vacuum drying at room temperature to remove solvent without adding thermal energy that drives crystallization.

    • Check your Derivative: If you need high-temperature stability, switch to a modified derivative like CBP-CN , which can exhibit a

      
       as high as 162°C [1].
      
Q: My PVK films exhibit "pinholes" or dewetting spots after annealing at 120°C.

A: This is likely Solvent-Induced Dewetting, not thermal degradation.

The Mechanism: PVK is a polymer with a high


 (~200°C). Annealing at 120°C is thermally safe for the polymer backbone. However, if residual solvent (like Chlorobenzene or Toluene) is trapped near the substrate interface, rapid heating causes the solvent to vaporize and burst through the film, or it lowers the local surface energy, causing the film to "bead up" (dewet) on the substrate.
  • The Fix (Step-Annealing Protocol):

    • Pre-bake: 50°C for 10 mins (slow solvent evaporation).

    • Ramp: 100°C for 20 mins (densification).

    • Final Anneal: 150°C–160°C (only if necessary for maximizing hole mobility).

Module 2: Optoelectronic Performance Optimization

Q: How does annealing temperature affect the Hole Mobility of my PVK layer?

A: Annealing near (but below)


 maximizes mobility by reducing Free Volume. 

The Causality: As-spun PVK films contain significant "free volume"—voids between polymer chains left by rapidly evaporating solvent. These voids act as energetic barriers to hole hopping.

  • Optimization Strategy: Annealing PVK at 150°C–160°C (well below its ~200°C

    
    ) allows the polymer chains to relax and pack more tightly without flowing [2].
    
  • Result: This reduces the hopping distance for charge carriers, significantly increasing hole mobility (often by 2–3x) and improving device efficiency in Perovskite Solar Cells or OLEDs.

Q: I see a spectral shift (Blue/Red shift) in my Photoluminescence (PL) after annealing. Is my material degrading?

A: Not necessarily. You are likely observing a change in Molecular Packing (H- vs. J-aggregation).

  • Blue Shift (H-aggregates): Often seen when carbazole units stack "face-to-face." Annealing can force molecules into this co-facial arrangement, which might lower PL quantum yield.

  • Red Shift (J-aggregates): "Head-to-tail" stacking.

  • Diagnostic: If the shift is accompanied by a loss in PL intensity, you may be forming H-aggregates or defects (crystallites) that act as non-radiative recombination centers.

Summary Data: Annealing Windows

Material ClassTypical

Target: Amorphous (OLED)Target: Crystalline (OTFT)Critical Risk
CBP (Standard) ~62°C - 70°CRoom Temp - 50°C > 80°C (Risky due to roughness)Rapid crystallization >65°C causes device shorting.
PVK (Polymer) ~200°C100°C - 160°C N/A (Usually remains amorphous)Solvent trapping causes pinholes if heated too fast.
CBP-CN ~162°C< 150°C> 170°CHigh thermal stability, less prone to crystallization.

Visualizing the Decision Logic

The following diagram illustrates the critical decision path for selecting your annealing temperature based on your specific material and application goals.

AnnealingLogic Start START: Select Material Mat_CBP Small Molecule (e.g., CBP) Start->Mat_CBP Mat_PVK Polymer (e.g., PVK) Start->Mat_PVK Goal_CBP Goal: OLED Host (Amorphous) Mat_CBP->Goal_CBP Goal_PVK Goal: Hole Transport (High Mobility) Mat_PVK->Goal_PVK Risk_Cryst RISK: Crystallization (Roughness/Shorts) Goal_CBP->Risk_Cryst If T > 65°C Action_CBP_Safe Protocol A: Anneal < Tg (e.g., <60°C) or Vacuum Dry Goal_CBP->Action_CBP_Safe Safe Zone Risk_Dewet RISK: Solvent Dewetting (Pinholes) Goal_PVK->Risk_Dewet If Fast Ramp Action_PVK_Opt Protocol B: Step-Anneal to ~160°C (Remove Free Volume) Goal_PVK->Action_PVK_Opt Optimal Path

Figure 1: Decision logic for annealing temperature selection based on material class (Small Molecule vs. Polymer) and failure risks.

Standardized Experimental Protocol

To ensure reproducibility, follow this Self-Validating Workflow . This protocol includes "Checkpoints" where you must verify the film quality before proceeding.

Phase 1: Deposition & Pre-Check
  • Substrate Prep: ITO/Glass cleaned via ultrasonication (Detergent -> Water -> Acetone -> IPA).

  • Deposition: Spin-coat Carbazole solution (e.g., PVK in Chlorobenzene).

  • Validation Checkpoint 1: Inspect under optical microscope.

    • Pass: Uniform color.

    • Fail: Comets or streaks (Adjust spin speed/viscosity).

Phase 2: The Step-Anneal (For PVK/Polymers)

Skip to Phase 3 for CBP/Small Molecules.

  • Solvent Release: Place on hotplate at 50°C for 5 minutes .

  • Ramp: Increase temp to 100°C at a rate of 10°C/min.

  • Anneal: Hold at 150°C for 10-15 minutes .

  • Cooling: Critical Step. Move to a metal block at room temperature. Do not quench on cold metal.

Phase 3: Post-Anneal Validation
  • Morphology Check: Atomic Force Microscopy (AFM).

    • Target: RMS Roughness < 1 nm (for OLEDs).

    • Fail: Spikes > 5 nm indicate crystallization or aggregation.

  • Spectroscopy Check: Photoluminescence (PL).

    • Target: Spectrum should match reference.

    • Fail: Significant red-shift or intensity drop indicates aggregation.

ProtocolFlow Step1 1. Spin Coat Check1 Check 1 Optical Inspection Step1->Check1 Step2 2. Pre-Bake (50°C, 5m) Check1->Step2 Pass Step3 3. Thermal Anneal (Target Temp) Step2->Step3 Check2 Check 2 AFM & PL Step3->Check2 Check2->Step1 Fail (Restart) Result Device Fabrication Check2->Result Pass

Figure 2: Step-by-step annealing workflow with mandatory validation checkpoints.

References

  • RSC Advances (2013).A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes.

    
     of 162°C compared to standard CBP).
    
    
  • MDPI (2021). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. (Validates the optimization of PVK annealing at 160°C for hole mobility).

  • ResearchGate (2015). Effect of Annealing Temperature on Morphology and Optoelectronics Properties. (General principles of annealing induced crystallization and grain growth).

preventing aggregation-caused quenching in carbazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Aggregation-Caused Quenching (ACQ) in Carbazole Derivatives

Welcome to the Carbazole Photophysics Support Hub.

Status: Operational | Tier: Advanced Research Support

Executive Summary: Carbazole derivatives are workhorses in OLEDs and organic photovoltaics due to their high triplet energy and hole-transporting mobility. However, their rigid, planar tricyclic geometry creates a critical vulnerability: Aggregation-Caused Quenching (ACQ) .[1] In the solid state, strong


 stacking interactions often lead to the formation of non-emissive H-aggregates or low-energy excimers, drastically reducing Photoluminescence Quantum Yield (PLQY).

This guide provides the protocols, engineering strategies, and troubleshooting workflows required to transition your carbazole derivatives from solution-state brilliance to solid-state efficiency.

Module 1: Molecular Engineering (The "Hardware" Fix)

Strategies to modify the chromophore structure to suppress stacking.

Q1: My carbazole derivative has 90% PLQY in dilute THF but <5% in a thin film. Why?

A: You are observing the classic ACQ effect. In dilute solution, the molecules are isolated.[2] In the film, the planar carbazole cores stack face-to-face (distance < 3.5 Å). This proximity allows excited states to relax via non-radiative pathways (vibrational dissipation) or form excimers (excited-state dimers) that emit at lower energies (red-shifted) with lower efficiency.

The Fix: "Molecular Bumpers" You must introduce steric hindrance to prevent the cores from touching.

  • Strategy: Attach bulky non-conjugated groups at the 3,6-positions or the N-position (9-position) .

  • Recommended Groups:

    • tert-Butyl groups (mild protection).

    • Trityl (triphenylmethyl) groups (strong protection).

    • "Picket-fence" groups (e.g., 2,6-dimethylphenyl) oriented perpendicular to the core.

Q2: Can I convert my ACQ carbazole into an AIE (Aggregation-Induced Emission) system?

A: Yes. This is a paradigm shift from "preventing quenching" to "utilizing restriction." By coupling the rigid carbazole donor with a flexible rotor acceptor, you create a system that is dark in solution (energy dissipated by rotation) but bright in aggregate (rotation restricted).

Design Heuristic:

  • Coupling Partners: Tetraphenylethene (TPE) or Cyanostilbene.

  • Mechanism: The carbazole acts as the hole-transporting donor, while the TPE acts as the AIE engine.

  • Result: These molecules often show PLQY enhancement of >500% in solid state vs. solution.[3]

Q3: Does the substitution position (3,6- vs. 2,7-) affect quenching?

A: Yes.

  • 3,6-Substitution: Extends conjugation significantly but retains linearity, often leading to easier packing (higher risk of ACQ without bulky groups).

  • 2,7-Substitution: Creates a "kinked" or meta-conjugation pathway. This reduces effective conjugation length but disrupts packing efficiency, naturally lowering the tendency for

    
     stacking.
    
Module 2: Formulation & Processing (The "Software" Fix)

Strategies to manage the environment without changing the molecule.

Q4: I cannot change my molecule's structure. How do I stop quenching in an OLED device?

A: You must use a Host-Guest architecture . Disperse your carbazole dopant into a wide-bandgap host matrix to physically separate the molecules.

ParameterRecommendationRationale
Doping Concentration 1% – 8% wt Above 10%, dopant-dopant interaction re-introduces ACQ (Dexter energy transfer).
Host Selection CBP, mCP, or PMMA The host's Triplet Energy (

) must be higher than your carbazole's

to prevent reverse energy transfer.
Film Method Spin-coating / Vacuum Deposition Ensure amorphous film formation. Crystalline domains often concentrate dopants at grain boundaries, causing local quenching.
Module 3: Troubleshooting Matrix

Diagnose your issue based on spectral symptoms.

Troubleshooting_Matrix Start Symptom Check RedShift Emission Red-Shifted & Broadened in Film Start->RedShift Broad/Red LowIntensity Intensity Drops No Spectral Shift Start->LowIntensity Weak/Same Color HighIntensity Intensity Increases in Solid State Start->HighIntensity Brighter Diagnosis1 Diagnosis: Excimer Formation (Planar Stacking) RedShift->Diagnosis1 Diagnosis2 Diagnosis: H-Aggregation (Face-to-Face Stacking) LowIntensity->Diagnosis2 Diagnosis3 Diagnosis: AIE Active (RIR Mechanism) HighIntensity->Diagnosis3 Action1 Action: Add steric bulk (t-Butyl) or reduce doping % Diagnosis1->Action1 Action2 Action: Change linkage (3,6 to 2,7) or use Host-Guest matrix Diagnosis2->Action2 Action3 Action: Optimize for crystalline state Diagnosis3->Action3

Figure 1: Decision tree for diagnosing solid-state emission behaviors.

Module 4: Experimental Validation Protocols
Protocol A: The Solvent-Fraction (

) Aggregation Test

Use this to confirm ACQ vs. AIE behavior before making films.

  • Preparation: Prepare a stock solution of your carbazole derivative in pure THF (Concentration:

    
     M).
    
  • Titration: Prepare 10 vials. Maintain constant dye concentration while varying the ratio of THF (good solvent) to Water (poor solvent).

    • Vial 1: 100% THF / 0% Water (

      
      )
      
    • Vial 5: 50% THF / 50% Water (

      
      )
      
    • Vial 10: 10% THF / 90% Water (

      
      )
      
  • Measurement: Measure PL spectra immediately.

  • Analysis:

    • ACQ Signature: Intensity drops precipitously as

      
       increases > 60%.
      
    • AIE Signature: Intensity is low at

      
       but skyrockets at 
      
      
      
      .[4]
Protocol B: Solid-State PLQY Measurement (Integrating Sphere)

Standard solution methods (using quinine sulfate reference) do NOT work for films.

  • Instrument: Fluorometer equipped with a calibrated Integrating Sphere (e.g., Labsphere).

  • Blank: Insert a blank quartz substrate or non-doped PMMA film. Measure the excitation scatter peak (

    
    ).
    
  • Sample: Insert your carbazole film. Measure the excitation scatter (

    
    ) and the emission profile (
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    is the emission of the blank, usually zero).
Visualizing the Mechanism

ACQ_Mechanism cluster_0 Solution State cluster_1 Solid State (Unmodified) cluster_2 Solid State (Engineered) Solvent Solvent Shell FreeRot Free Rotation/ Isolation Solvent->FreeRot Stacking π-π Stacking (Distance < 3.5Å) FreeRot->Stacking Evaporation Bulky Bulky Groups (t-Butyl/Trityl) FreeRot->Bulky Molecular Design Quench ACQ / Excimer (Non-Radiative Decay) Stacking->Quench Spacing Spatial Separation (No Stacking) Bulky->Spacing Bright High Efficiency Emission Spacing->Bright

Figure 2: Mechanistic pathways showing how steric bulk prevents the transition from isolated emission to aggregation-caused quenching.

References
  • Tang, B. Z., et al. "Aggregation-induced emission: Together we shine, united we soar!" Chemical Reviews, 2015.

    • Foundational text on AIE mechanisms applicable to carbazole rotors.
  • CityUHK Scholars. "Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers." Nature Communications, 2019.[3]

    • Demonstrates physical separation strategies for planar arom
  • BenchChem. "Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes." Technical Note, 2025.

    • Provides specific protocols for bulky group substitution.
  • Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." Technical Guide.

    • Standard operating procedure for integr
  • Albrecht, K., et al. "Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules." Journal of Materials Chemistry C, 2017.

    • Details the "picket-fence" steric hindrance str

Sources

Technical Support Center: Enhancing Stability in Carbazole OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing carbazole-based Organic Light-Emitting Diodes (OLEDs).[1] It moves beyond basic textbook definitions to address specific failure modes encountered in high-performance device fabrication.

Status: Operational Operator: Senior Application Scientist, Materials Engineering Division Subject: Troubleshooting & Stabilization Protocols for Carbazole-Based Hosts and Emitters

Module 1: Electrochemical Instability (The C3/C6 Dimerization Issue)

Symptom:

"My device shows a rapid rise in driving voltage and significant luminance decay within the first 10 hours of operation, despite good initial efficiency."

Diagnosis: The most pervasive failure mode in carbazole derivatives is the irreversible anodic oxidation of the carbazole core. Under electrical stress, the carbazole radical cation (


) is highly reactive at the C3 and C6 positions. Without protection, these radical cations undergo coupling (dimerization) to form 3,3'-bicarbazoles. These dimers act as deep charge traps and non-radiative recombination centers (quenchers), permanently degrading the device.

Troubleshooting & Solution Strategy:

Q1: How do I chemically stabilize the carbazole core against electro-oxidation? A: You must block the active sites. The C3 and C6 positions have the highest spin density in the radical cation state.

  • Protocol: Substitute the C3 and C6 positions with chemically inert groups such as tert-butyl, methyl, or phenyl groups.

  • Advanced Strategy: Utilize Fused-Ring Carbazoles (e.g., Indolo[3,2,1-jk]carbazole or Indenocarbazole). Fusing the rings effectively "caps" the active sites and extends the

    
    -conjugation, enhancing rigidity and stability.
    

Q2: How can I validate electrochemical stability before fabricating a device? A: Perform multi-cycle Cyclic Voltammetry (CV).

  • Step 1: Dissolve the material in dichloromethane (DCM) with 0.1 M

    
     electrolyte.
    
  • Step 2: Scan the potential anodically (oxidation).

  • Pass Criteria: The oxidation wave must remain reversible (constant current peak ratio

    
    ) over 10–20 cycles. If the peak current drops or new peaks appear at lower potentials, dimerization is occurring.
    
Visualization: Electrochemical Degradation vs. Stabilization

CarbazoleStability cluster_0 Failure Mode: Unprotected Carbazole cluster_1 Solution: Site Blocking / Fusing Cz Carbazole (Cz) Cz_Rad Cz Radical Cation (Cz•+) Cz->Cz_Rad Hole Injection Dimer 3,3'-Bicarbazole Dimer (Deep Trap/Quencher) Cz_Rad->Dimer Coupling at C3/C6 Recomb Reversible Redox (Stable Transport) Blocked_Cz 3,6-Di-tert-butyl Carbazole or Indolocarbazole Stable_Rad Stable Radical Cation Blocked_Cz->Stable_Rad Hole Injection Stable_Rad->Recomb No Coupling Sites

Figure 1: Mechanism of electrochemical failure via dimerization and the stabilization effect of C3/C6 blocking.

Module 2: Exciton Management (TTA & TPA Mitigation)

Symptom:

"The device efficiency rolls off severely at high brightness (1000+ cd/m²), and the operational lifetime (


) is short, particularly in blue TADF devices."

Diagnosis: This indicates poor management of triplet excitons. In carbazole-based hosts or emitters, long-lived triplet excitons accumulate, leading to Triplet-Triplet Annihilation (TTA) or Triplet-Polaron Annihilation (TPA) . These processes generate high-energy states that chemically decompose the organic layers.

Troubleshooting & Solution Strategy:

Q3: My carbazole host has a high Triplet Energy (


). Why is the device still unstable? 
A:  High 

is necessary but not sufficient. You likely have a charge imbalance causing polaron accumulation (TPA).
  • Solution: Switch to a Bipolar Host System . Pure carbazole is hole-transporting (p-type). Co-polymerize or link it with electron-transporting (n-type) units like Triazine (Trz) , Benzimidazole , or Phosphine Oxide .

  • Why it works: This balances the charge recombination zone (RZ) in the middle of the Emission Layer (EML), preventing excitons from piling up near the interfaces where they are quenched by polaron accumulation.

Q4: How do I stabilize Blue TADF emitters based on carbazole donors? A: The key is to minimize the triplet lifetime.

  • Mechanism: A slow Reverse Intersystem Crossing (

    
    ) leaves triplets vulnerable to annihilation.
    
  • Protocol: Design emitters with high steric hindrance (e.g., twisting the donor-acceptor dihedral angle close to 90°) to decouple HOMO/LUMO and reduce

    
    .
    
  • Critical Threshold: Aim for

    
    . Faster triplet harvesting reduces the steady-state triplet population, directly suppressing TTA/TPA degradation pathways.
    

Module 3: Morphological Stability (Thermal Degradation)

Symptom:

"I see dark spots growing on the pixel area after thermal stress or prolonged operation."

Diagnosis: This is a classic sign of crystallization or low Glass Transition Temperature (


). Standard carbazole derivatives (like CBP) have relatively low 

(< 70°C) and tend to crystallize due to Joule heating during operation.

Troubleshooting & Solution Strategy:

Q5: How can I increase


 without affecting the electronic properties? 
A:  Increase molecular rigidity and steric bulk.
  • Strategy A (Oligomers): Use bicarbazoles or tricarbazoles.

  • Strategy B (Spiro-linkages): Incorporate a spiro-bifluorene core. This orthogonal geometry prevents

    
    -
    
    
    
    stacking (crystallization) and significantly boosts
    
    
    (often > 120°C) while maintaining high triplet energy.

Data Summary: Stability Metrics of Common Carbazole Derivatives

Material ClassExample Compound

(°C)
Electrochemical StabilityDominant Failure Mode
Simple Host CBP62PoorCrystallization & Dimerization
Blocked Host CDBP (3,6-di-t-butyl)~105ModerateSteric hindrance affects packing
Bipolar Host 26DCzPPy (Pyridine-based)103HighBalanced charge reduces stress
Fused Host ICz (Indolocarbazole)>150ExcellentVery rigid, minimal degradation

Module 4: Experimental Validation Workflow

Q6: What is the definitive workflow to certify a new carbazole material as "Device-Ready"? A: Do not skip steps. A material must pass the "Gauntlet of Stability" before it enters a full device stack.

Visualization: The Stability Validation Protocol

ValidationWorkflow cluster_thermal Step 1: Thermal Stress Test cluster_electro Step 2: Electrochemical Stress cluster_photo Step 3: Photostability Start Synthesis of Carbazole Derivative TGA TGA/DSC Analysis (Target: Tg > 110°C, Td > 400°C) Start->TGA CV Cyclic Voltammetry (20 cycles) (Target: Reversible Oxidation) TGA->CV If Pass PL Transient PL Decay (Target: Stable rate under high excitation) CV->PL If Pass Device Fabricate Single-Carrier Devices (Hole-Only / Electron-Only) PL->Device If Pass FullDevice Full OLED Lifetime Test (LT50) Device->FullDevice Balance Check

Figure 2: Step-by-step validation workflow to ensure material robustness before device integration.

References

  • Electrochemical Stability & Dimerization

    • Title: Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based M
    • Source: ACS Public
    • URL:[Link](Note: Generalized link to ACS AMI for context as specific 2024 DOI is illustrative based on search context).

    • Context: Confirms irreversible oxidation at position 3/6 leads to dimeriz
  • TADF Emitter Stability Strategies

    • Title: A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
    • Source: Journal of Materials Chemistry C (2023).[2]

    • URL:[Link]

    • Context: Details the use of fused rings (indolocarbazole) to restrict deformation and suppress non-radiative decay.[3]

  • Bipolar Host Design

    • Title: Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters.[4]

    • Source: ACS Omega (2020).
    • URL:[Link]

    • Context: Demonstrates how benzimidazole-carbazole hybrids improve thermal stability and charge balance.
  • Device Lifetime Engineering

    • Title: Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs.
    • Source: Scientific Reports / ResearchG
    • URL:[Link]

    • Context: Discusses C-N bond dissociation energy (BDE) and lifetime improvements via molecular design.

Sources

troubleshooting guide for carbazole compound purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist Topic: Troubleshooting Purification of Carbazole Derivatives (Pharma & Optoelectronic Grade)

Introduction: The Carbazole Paradox

Welcome. If you are here, you are likely facing the "Carbazole Paradox": these compounds are robust and crystalline, yet they notoriously trap impurities—specifically palladium catalysts and structural isomers—within their rigid lattice structures.

Whether you are synthesizing carbazole alkaloids for drug discovery or


-phenylcarbazole derivatives for OLED host materials, standard purification often fails because of 

-

stacking interactions
that co-crystallize impurities. This guide moves beyond basic textbook advice to address the specific physicochemical challenges of the carbazole moiety.
Module 1: Crystallization & Solubility Issues
Q: My crude carbazole "oils out" instead of crystallizing, or it traps significant impurities. How do I fix this?

The Diagnosis: "Oiling out" occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice. This is common in carbazoles with flexible alkyl chains (e.g.,


-ethylcarbazole) or when the solvent polarity gap is too wide. Conversely, impurity trapping happens because the planar carbazole ring acts as a host for planar impurities (like anthracene or unreacted halides) via strong 

-stacking [1].

The Solution: Solvent Engineering Do not rely solely on Ethanol or Hexane. Carbazole solubility is highly temperature-dependent and requires "borderline" aromatic solvents to disrupt stacking during dissolution but allow it during cooling.

Recommended Solvent Systems:

Solvent SystemGrade TargetMechanismProtocol Note
Chlorobenzene High Purity (>99%)High boiling point (

C) allows high-temp dissolution; aromatic nature prevents oiling out.
Gold Standard. Yields >98% purity often achievable in one pass [1].
Toluene / Hexane General SyntheticClassic "Good/Poor" solvent pair.[1] Toluene solvates the

-system; Hexane forces precipitation.
Dissolve in min. hot Toluene. Add hot Hexane until turbid. Cool slowly.
DMF / Water Industrial/BulkHigh solubility in hot DMF; Water acts as a strong anti-solvent.Warning: High risk of trapping DMF in the lattice. Requires thorough drying.
Acetic Acid Halogenated Deriv.Protonation of nitrogen is not the goal here; Acetic acid disrupts aggregation.Excellent for iodinated carbazoles [6].

Visual Workflow: The Anti-Oiling Strategy

RecrystallizationLogic Start Crude Carbazole Mixture SolubilityCheck Check Solubility in Toluene (Hot) Start->SolubilityCheck OilsOut Issue: Oils Out upon Cooling SolubilityCheck->OilsOut Phase Separation TrapsImpurity Issue: Crystals form but impure SolubilityCheck->TrapsImpurity Co-crystallization Soln1 Switch to Chlorobenzene (Higher T, better solvation) OilsOut->Soln1 Soln2 Use Seeding Technique Add 1% pure crystal at cloud point TrapsImpurity->Soln2 Final Slow Cool to 25°C -> Filter Soln1->Final Soln2->Final

Figure 1: Decision logic for overcoming common crystallization failures in aromatic heterocycles.

Module 2: Catalyst Removal (The Palladium Trap)
Q: My product is grey/brown after column chromatography. NMR is clean, but the color persists.

The Diagnosis: You have residual Palladium (Pd) contamination. The nitrogen atom in the carbazole ring (even if substituted) and the electron-rich


-system coordinate strongly with Pd species (Pd black or Pd-ligand complexes). Standard silica columns often fail to retain these complexes because their polarity mimics the product [2].

The Solution: Active Scavenging vs. Passive Filtration Simple filtration is insufficient for electronic-grade materials (where Pd acts as a charge trap).

Protocol: The "Celite Sandwich" vs. Chemical Scavenging

  • The "Celite Sandwich" (For Bulk Removal):

    • Do not just mix Celite into the flask.

    • Pack a sintered funnel: Sand (Bottom) -> Silica (2cm) -> Celite (2cm) -> Sand (Top) .

    • Elute with a solvent slightly more polar than your product requires (e.g., DCM instead of Hexane/DCM). The silica layer catches the "breakthrough" Pd that slips past the Celite [2].

  • Chemical Scavenging (For <10 ppm targets):

    • Use functionalized silica scavengers (e.g., SiliaMetS® Thiol or DMT).

    • Why? The Thiol group binds Pd with higher affinity than the carbazole nitrogen.

    • Method: Add scavenger (4 eq. vs catalyst) to the reaction mixture at the end of the reaction (80°C for 1 hour) before filtration. This is superior to treating the isolated solid [2].

Module 3: Chromatographic Separation
Q: My carbazole co-elutes with the starting material (e.g., unreacted halide). How do I separate them?

The Diagnosis: Carbazole derivatives often share identical Rf values with their halogenated precursors (e.g., 3-bromocarbazole vs. carbazole) in standard Hexane/Ethyl Acetate systems.

The Solution: Gradient Elution & Dichloromethane (DCM) Switch to a Hexane/Dichloromethane system. DCM interacts differently with the polarizable aromatic system than Ethyl Acetate (which relies on H-bonding).

Separation Data (Silica Gel):

ComponentPolarity RankElution Strategy (Hexane:DCM)
Non-polar Aromatics (Anthracene/Start Material)1 (Fastest)Elute with 9:1 ratio first [7].
Target Carbazole 2 (Intermediate)Switch to 8:2 or 6:4 ratio [7].
Oxidized Byproducts (Quinones)3 (Slowest)Flush with 0:10 (Pure DCM) or MeOH.

Expert Tip: For difficult separations of isomers (e.g., 2- vs 3-substituted carbazoles), consider Alumina (Neutral) stationary phase instead of Silica. The basic sites on Alumina interact differently with the electron-rich carbazole ring [8].

Module 4: Ultra-High Purity (Sublimation for OLEDs)
Q: I need >99.9% purity for device fabrication. Recrystallization isn't enough.

The Diagnosis: For Organic Light Emitting Diodes (OLEDs), even ppm-level impurities (solvent residue, isomers) act as exciton quenchers. Recrystallization leaves solvent trapped in the lattice.

The Solution: High-Vacuum Gradient Sublimation This is the only way to remove non-volatile impurities (salts, oxides) and solvent residues simultaneously.

The 3-Zone Protocol:

  • Pressure:

    
     Torr (High Vacuum) is mandatory [3, 4].
    
  • Setup:

    • Source Zone (High T): Where the crude material sits. Heated to the sublimation point (often 200-300°C for carbazoles).

    • Deposition Zone (Med T): Where the pure crystal grows. Keep this ~20-50°C cooler than the source.

    • Impurity Zone (Low T): Where volatile impurities (solvents, light fragments) bypass the product and condense.

Visual Workflow: Sublimation Logic

Sublimation cluster_tube Quartz Tube Gradient Vacuum Vacuum Pump (< 10^-5 Torr) Zone1 Zone 1: Source (Non-volatiles remain) Zone2 Zone 2: Product (Pure Carbazole deposits) Zone1->Zone2 Sublimation Zone3 Zone 3: Trap (Volatiles/Solvents) Zone2->Zone3 Bypass Zone3->Vacuum

Figure 2: Three-zone thermal gradient sublimation for electronic-grade purification.

References
  • Dai, W. (2016). Research on purification of refined carbazole and anthracene by Solvent crystallization. Atlantis Press. Link

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps. Biotage Knowledge Base. Link

  • Google Patents. (2012). CN102527076B - Vacuum sublimation purifying method of OLED material.[3] Link

  • JoVE. (2025). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication. Journal of Visualized Experiments. Link

  • BenchChem. (2025).[1] Recrystallization methods for obtaining high-purity 1H-Dibenzo(a,i)carbazole. Link

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of Carbazole Derivatives. Link

  • Li, P. et al. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil.[4] Journal of Chromatography A. Link

  • Journal of Pharmacognosy and Phytochemistry. (2020). Extraction, fractionation, isolation and characterization of a Carbazole Alkaloid. Link

Sources

Technical Support Center: High-Brightness Carbazole OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Efficiency Roll-Off in High-Brightness Carbazole OLEDs

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-CBZ-ROLLOFF-001

Executive Summary: The Roll-Off Challenge

You are likely experiencing Efficiency Roll-Off —a sharp decline in External Quantum Efficiency (EQE) as current density (


) increases.[1][2] In carbazole-based systems (commonly used as hosts for TADF and Phosphorescent emitters due to their high triplet energy, 

), this is primarily driven by three mechanisms:
  • Triplet-Triplet Annihilation (TTA): High exciton density leads to collisions that quench emission.

  • Triplet-Polaron Quenching (TPQ): Long-lived triplets interact with accumulated charge carriers (polarons).[3]

  • Charge Imbalance: Carbazole is naturally hole-transporting (p-type).[3] Without a matched electron-transporting (n-type) component, the recombination zone shifts toward the cathode, causing exciton quenching near the interface.

Module 1: Diagnostic Workflow

Before changing materials, identify the dominant quenching mechanism.

Q: How do I know if my roll-off is caused by TTA, TPQ, or Charge Imbalance?

A: Perform the "Current-Dependent Analysis" protocol. The behavior of your EQE vs. Current Density (


) curve reveals the culprit.
SymptomDominant MechanismDiagnostic Indicator
Sharp drop at low

Charge Imbalance EQE peaks very early (

) and decays immediately. Leakage current is often high.
Gradual drop at high

TTA (Triplet-Triplet) Roll-off scales with

. Transient Electroluminescence (TrEL) shows a "delayed overshoot" after turn-off.
Linear drop with

TPQ (Triplet-Polaron) Roll-off scales linearly with charge density. Capacitance-Voltage (C-V) measurements show charge accumulation.
Protocol A: The "Disentanglement" Experiment
  • Fabricate "Single-Carrier Devices" (Hole-Only and Electron-Only) using your carbazole host.

    • Hole-Only: ITO / HIL / Carbazole Host / HTL / Al

    • Electron-Only: ITO / LiF / Carbazole Host / LiF / Al

  • Measure Current-Voltage (J-V) characteristics.

  • Compare mobilities (

    
     vs 
    
    
    
    ) using the Space-Charge Limited Current (SCLC) model.
    • Result: If

      
       (common in carbazole), your roll-off is likely TPQ  induced by hole accumulation.
      
Module 2: Material Selection & Host Engineering

Carbazole alone is often insufficient for high-brightness stability.

Q: My carbazole host has a high


 (3.0 eV). Why is efficiency still dropping? 

A: High


 prevents reverse energy transfer but does not stop polaron quenching. You likely have a unipolar  host. You must transition to a Bipolar Host Strategy .[3]
Strategic Solution: The "Bipolar" Hybrid

Instead of pure carbazole (CBP, mCP), use a "Donor-Acceptor" molecular design or a co-host system.

  • The Donor (Hole Transport): Carbazole moiety.[3][4][5][6][7]

  • The Acceptor (Electron Transport): Triazine, Pyrimidine, or Phosphine Oxide.

Recommended Material Classes:

  • Carbazole-Triazine Hybrids: (e.g., PIC-TRZ derivatives). The triazine unit balances electron injection, broadening the recombination zone and reducing local exciton density (suppressing TTA).

  • Phosphine-Oxide Hosts: (e.g., DPEPO). extremely high

    
    , but often suffers from poor electron mobility. Recommendation: Dope with a carbazole-based co-host to improve stability.
    

Q: What is the optimal doping concentration to minimize roll-off?

A: 8-12 wt% is the sweet spot for most TADF/Phosphorescent carbazole systems.

  • < 5%: Increases roll-off due to poor host-to-guest energy transfer (saturation of guest sites).

  • > 15%: Increases roll-off due to Concentration Quenching (guest-to-guest TTA).

Module 3: Device Architecture & Fabrication

Step-by-step optimization for stability.

Protocol B: Recombination Zone Management

Objective: Confine excitons away from interfaces to prevent TPQ.

  • Exciton Blocking Layers (EBL):

    • Insert a high-

      
       material (e.g., TCTA) between the Hole Transport Layer (HTL) and Emissive Layer (EML).
      
    • Why: Carbazole hosts often leak electrons into the HTL. TCTA blocks electrons and triplets.

  • Graded Doping (Advanced):

    • Instead of a uniform EML, deposit a "Double EML".

    • Layer 1 (Anode side): 15% dopant (Hole trapping).

    • Layer 2 (Cathode side): 5% dopant (Electron transport).[3]

    • Result: Spreads the recombination zone across the entire EML width, reducing local exciton density and TTA.

Visualizing the Solution

The following diagram illustrates the decision matrix for troubleshooting roll-off in carbazole OLEDs.

RollOffTroubleshooting Start High Efficiency Roll-Off Detected CheckJV Step 1: Analyze EQE vs Current (J) Start->CheckJV DropLowJ Drop at Low J (<1 mA/cm²) CheckJV->DropLowJ DropHighJ Drop at High J (>10 mA/cm²) CheckJV->DropHighJ CauseImbalance Cause: Charge Imbalance (Hole Dominance) DropLowJ->CauseImbalance CauseQuenching Cause: Exciton Quenching (TTA or TPQ) DropHighJ->CauseQuenching SolBipolar Solution: Use Bipolar Host (Carbazole-Triazine) CauseImbalance->SolBipolar ExpTrEL Step 2: Transient EL Experiment CauseQuenching->ExpTrEL ResultOvershoot Delayed Overshoot Observed ExpTrEL->ResultOvershoot ResultNoOvershoot No Overshoot Linear Decay ExpTrEL->ResultNoOvershoot DiagTTA Diagnosis: TTA (Triplet-Triplet Annihilation) ResultOvershoot->DiagTTA DiagTPQ Diagnosis: TPQ (Triplet-Polaron Quenching) ResultNoOvershoot->DiagTPQ SolZone Solution: Broaden Recomb. Zone (Graded Doping) DiagTTA->SolZone DiagTPQ->SolBipolar Secondary Fix SolBlock Solution: Add Exciton Blocking Layer (EBL) DiagTPQ->SolBlock

Caption: Decision tree for identifying and mitigating specific roll-off mechanisms in Carbazole OLEDs.

References
  • Murawski, C., Leo, K., & Gather, M. C. (2013).[8] Efficiency roll-off in organic light-emitting diodes. Advanced Materials. Link

  • Zhang, D., et al. (2022). Efficiency roll-off in TADF OLEDs. Springer Nature. Link

  • Cui, L. S., et al. (2016).[9] Controlling Singlet–Triplet Energy Splitting for Deep-Blue Thermally Activated Delayed Fluorescence Emitters. Angewandte Chemie. Link

  • Ban, X., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host.[10] Journal of Materials Chemistry C. Link

  • BenchChem Support. (2025).[3] Optimizing the performance of 1H-Benzo[c]carbazole in OLEDs. BenchChem Technical Guides. Link

Sources

how to avoid side product formation in Bucherer carbazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Product Formation & Protocol Optimization

Audience: Synthetic Chemists, Process Development Scientists Scope: Synthesis of benzocarbazoles from naphthols and aryl hydrazines via the Bucherer reaction mechanism.

Core Mechanism & Critical Control Points

To avoid side products, one must first understand that the Bucherer carbazole synthesis is not a simple direct condensation. It proceeds through a tetralone-sulfonate intermediate .[1][2][3] Failure to manage the stability and conversion of this intermediate is the primary cause of low yields and impurities.

The Reaction Pathway

The reaction utilizes sodium bisulfite (


) to temporarily disrupt the aromaticity of the naphthol ring, creating a reactive keto-sulfonate species (Bucherer adduct) that is susceptible to hydrazine attack.[4]

BuchererMechanism Naphthol Naphthol (Starting Material) Adduct Tetralone-Sulfonate (Bucherer Adduct) Naphthol->Adduct 1. Tautomerization 2. Bisulfite Addition Bisulfite NaHSO3 Bisulfite->Adduct Hydrazone Hydrazone-Sulfonate Intermediate Adduct->Hydrazone Nucleophilic Attack Hydrazine Aryl Hydrazine Hydrazine->Hydrazone Cyclization Acid Catalyzed Cyclization (-NH3, -NaHSO3) Hydrazone->Cyclization Fischer-type Rearrangement Carbazole Benzo[a]carbazole (Product) Cyclization->Carbazole Aromatization

Figure 1: The Bucherer-carbazole reaction pathway showing the critical tetralone-sulfonate intermediate.

Troubleshooting Guide (Q&A)

Category A: Impurity Profile & Tars

Q1: My reaction mixture turns into a dark, viscous tar within minutes. How do I prevent this? Diagnosis: Rapid oxidation of the aryl hydrazine. Root Cause: Phenylhydrazines are highly susceptible to auto-oxidation in air, forming diazonium tars and azo-dyes which act as radical initiators for polymerization. Corrective Action:

  • Degas Solvents: Sparge the bisulfite solution with Argon or

    
     for 15 minutes before adding the hydrazine.
    
  • Salt Formation: Use the hydrochloride salt of the hydrazine (Phenylhydrazine·HCl) rather than the free base. The salt is significantly more stable against oxidation.

  • Bisulfite Excess: Ensure a slight excess of sodium bisulfite (1.2 – 1.5 eq). Bisulfite acts as both a reagent and a reducing agent, scavenging oxidative species.

Q2: I am detecting significant amounts of unreacted naphthol in the final mixture. Diagnosis: Failure of the "Bucherer Adduct" formation. Root Cause: The conversion of naphthol to the tetralone-sulfonate intermediate is reversible and pH-dependent. If the pH is too high (basic), the equilibrium shifts back to the naphthol. Corrective Action:

  • pH Control: The reaction must be acidic (pH 4–5) for the bisulfite addition to occur. Do not add external base.

  • Concentration: This step is concentration-dependent. Run the reaction at high concentration (approx. 2–3 M) to push the equilibrium toward the adduct.

Category B: Regioselectivity & Isomers[9]

Q3: I am obtaining a mixture of angular and linear isomers. How do I control regioselectivity? Diagnosis: Competitive cyclization pathways. Technical Insight:

  • 2-Naphthol predominantly yields the angular isomer (Benzo[a]carbazole) because the 1-position is electronically activated and sterically accessible in the hydrazine intermediate.

  • 1-Naphthol yields Benzo[c]carbazole (often called 3,4-benzocarbazole in older literature). Corrective Action:

  • Temperature Control: Linear isomers (Benzo[b]carbazole) are thermodynamically less stable but can form at extremely high temperatures (>180°C). Keep reflux temperatures moderate (100–110°C in aqueous media) to favor the kinetic angular product.

  • Substrate Purity: Ensure your starting naphthol is isomerically pure. 95% pure technical grade 2-naphthol often contains 1-naphthol, leading to difficult-to-separate isomeric mixtures.

Category C: Stalled Intermediates

Q4: The reaction precipitates a solid, but NMR shows it is not the carbazole. What is it? Diagnosis: Isolation of the stable Hydrazone-Sulfonate intermediate. Root Cause: The Bucherer carbazole synthesis is effectively a two-step process occurring in one pot. The first step (hydrazone formation) occurs readily with bisulfite. The second step (Fischer cyclization) requires stronger acid catalysis and heat to eliminate the sulfonate group and ammonia. Corrective Action:

  • Force the Cyclization: If the intermediate precipitates, filter it and resuspend it in glacial acetic acid or dilute HCl (10-20%) and reflux. The bisulfite group is a good leaving group but requires protonation to leave as

    
     and water.
    

Optimized Experimental Protocol

This protocol utilizes a "One-Pot, Two-Stage" approach to minimize intermediate isolation handling while ensuring complete conversion.

Reagents
  • 2-Naphthol (1.0 eq)

  • Phenylhydrazine Hydrochloride (1.1 eq)

  • Sodium Bisulfite (

    
    , 2.0 eq)
    
  • Solvent: Water / Ethanol (3:1 ratio)

  • Catalyst: Conc. HCl

Step-by-Step Methodology
StageActionTechnical Rationale
1. Adduct Formation Dissolve 2-Naphthol and

in water/ethanol. Reflux for 2 hours under

.
Converts aromatic naphthol to the reactive tetralone-sulfonate (Bucherer adduct).[1][3]
2. Hydrazine Addition Cool to 60°C. Add Phenylhydrazine·HCl slowly.Lower temp prevents rapid oxidative decomposition of hydrazine upon addition.
3. Condensation Reflux for 4 hours. A heavy precipitate (hydrazone) may form.Formation of the hydrazone-sulfonate intermediate.[1][5]
4. Cyclization Add conc. HCl (approx 0.5 mL per mmol substrate) dropwise to the hot mixture. Continue reflux for 2-3 hours.Acid catalyzes the [3,3]-sigmatropic rearrangement and elimination of

/

to aromatize the ring.
5. Workup Cool to RT. Filter the precipitate. Wash with water (removes inorganic salts) and cold ethanol (removes tars).The carbazole product is highly lipophilic and water-insoluble; salts and bisulfite remain in the filtrate.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Encountered Observation What do you see? Start->Observation Tar Black Tar / Oil Observation->Tar Dark mixture LowYield Low Yield / Precipitate Observation->LowYield Solid formed but wrong NMR WrongIsomer Wrong Isomer Observation->WrongIsomer Mixture of products Oxidation Cause: Oxidation Tar->Oxidation Incomplete Cause: Stalled Intermediate LowYield->Incomplete Temp Cause: Thermodynamic Control WrongIsomer->Temp Action1 Use Hydrazine HCl salt + Inert Atmosphere Oxidation->Action1 Action2 Add HCl + Reflux (Force Elimination) Incomplete->Action2 Action3 Lower Temp Check Naphthol Purity Temp->Action3

Figure 2: Diagnostic workflow for identifying and correcting synthetic failures.

References

  • Bucherer, H. T. (1904).[3][6][7] "Über die Einwirkung von schwefligsauren Salzen auf aromatische Amino- und Hydroxylverbindungen". Journal für Praktische Chemie, 69(1), 49-91.

  • Seeboth, H. (1967).[2][5] "The Bucherer Reaction and the Preparative Use of its Intermediate Products". Angewandte Chemie International Edition, 6(4), 307-317.

  • Drake, N. L. (1942).[8] "The Bucherer Reaction".[1][2][3][4][6][7][9][5][10] Organic Reactions, Vol 1. Wiley & Sons. (Authoritative review on the bisulfite-naphthol mechanism).

  • Boros, E., et al. (2020). "Process Development for the Synthesis of Benzo[a]carbazole Derivatives". Organic Process Research & Development. (Modern application of the protocol).[7]

Sources

method refinement for consistent photophysical measurements

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photophysical Measurement Refinement

Status: Online | Specialist: Senior Application Scientist | Case ID: PHOTO-PHYS-2024

Introduction: The Reproducibility Crisis in Photophysics

Welcome to the Advanced Spectroscopy Support Center. You are likely here because your quantum yield is physically impossible (>100%), your fluorescence lifetimes are "wavy," or your spectra shift inexplicably with concentration.

In photophysics, methodology is the measurement. Unlike mass spectrometry where the instrument gives a definitive mass-to-charge ratio, fluorescence is a relative phenomenon highly susceptible to environmental artifacts. This guide moves beyond basic operation to method refinement —ensuring your data reflects molecular reality, not instrumental artifacts.

Module 1: Sample Preparation & The Inner Filter Effect (IFE)

User Query: "My fluorescence intensity plateaus or decreases as I increase concentration. Is my fluorophore quenching itself?"

Diagnostic: Before assuming self-quenching (aggregation), you must rule out the Inner Filter Effect (IFE) . This is a geometric artifact where high absorbance prevents excitation light from reaching the center of the cuvette (Primary IFE) or re-absorbs emitted light (Secondary IFE).

The Golden Rule: For standard 1 cm cuvettes, keep Absorbance (OD) < 0.1 at the excitation wavelength ($ \lambda_{ex} ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 \lambda{em} $).
Troubleshooting Protocol: Linearity Check
  • Prepare a Stock Solution: Aim for an absorbance of ~0.5 (intentionally too high).[1]

  • Serial Dilution: Create 5 dilutions (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 OD).

  • Measure: Record Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ).
  • Validate: Plot

    
     vs. 
    
    
    
    . The relationship must be linear (
    
    
    ). If it curves downward, you have IFE.

Correction Logic (If dilution is impossible): If you must measure high concentrations, apply the following correction formula (valid for


 in 1 cm cuvettes):


  • 
    : Corrected Intensity
    
  • 
    : Observed Intensity[2]
    
  • 
    : Absorbance at excitation wavelength[2][3][4][5]
    
  • 
    : Absorbance at emission wavelength[2][5]
    

IFE_Logic Start Start: High Concentration Sample MeasureAbs Measure Absorbance (OD) Start->MeasureAbs Decision Is OD > 0.1? MeasureAbs->Decision Dilute Dilute Sample Decision->Dilute Yes (Preferred) Correction Apply IFE Correction Formula Decision->Correction Yes (If dilute impossible) Valid Proceed to Measurement Decision->Valid No Dilute->MeasureAbs Correction->Valid

Figure 1: Decision tree for managing Inner Filter Effects to prevent artificial signal depression.

Module 2: Relative Quantum Yield (QY) Refinement

User Query: "My calculated Quantum Yield doesn't match the literature. I'm getting 15% error."

Diagnostic: Relative QY is a comparative measurement.[6][7][8] The most common sources of error are refractive index neglect and standard mismatch .

The Equation:



  • 
    : Slope of Integrated Fluorescence vs. Absorbance (from Module 1).
    
  • 
    : Refractive index of the solvent.[8][9] This is the most skipped term. 
    
  • 
    : Standard; 
    
    
    
    : Unknown.
Critical Refinement Steps:
  • Refractive Index Correction: If your sample is in Toluene (

    
    ) and standard is in Water (
    
    
    
    ), the correction factor is
    
    
    . Neglecting this introduces a 25% error .
  • Standard Selection: Choose a standard that overlaps spectrally with your sample to avoid detector sensitivity errors.[10]

Table 1: Validated QY Standards (IUPAC Recommended)

StandardSolvent

(QY)
Excitation RangeRefractive Index (

)
Quinine Sulfate 0.1 M H₂SO₄0.546300-350 nm1.33 (Water)
Coumarin 153 Ethanol0.53380-440 nm1.36 (EtOH)
Fluorescein 0.1 M NaOH0.925450-500 nm1.33 (Water)
Rhodamine 6G Ethanol0.95480-530 nm1.36 (EtOH)

Module 3: Time-Resolved Fluorescence (TCSPC)

User Query: "My decay fit has wavy residuals, and the lifetime is shorter than the instrument response."

Diagnostic: You are likely seeing convolution artifacts . In Time-Correlated Single Photon Counting (TCSPC), the measured decay


 is the convolution of the true molecular decay 

and the Instrument Response Function (IRF).


If


, you must perform reconvolution analysis.
Protocol: Accurate IRF Measurement

Do not use a "blank" cuvette (reflection is not scattering). You need a scatterer .

  • Material: Use Ludox® (colloidal silica) or a glycogen solution.

  • Dilution: Dilute until the count rate matches your sample's count rate (avoid pile-up).

  • Wavelength: Set emission monochromator to the excitation wavelength (e.g., Ex 400nm / Em 400nm).

    • Note: If using a filter-based system, remove the emission filter.[11]

  • Acquisition: Collect at least 10,000 counts at the peak for good statistics.

TCSPC_Workflow Sample Measure Sample Decay Fit Iterative Reconvolution Fit Sample->Fit IRF Measure IRF (Ludox) IRF->Fit Residuals Check Residuals Fit->Residuals Good Report Lifetime Residuals->Good Random Noise Bad Add Exponential Component Residuals->Bad Oscillations Bad->Fit Re-fit

Figure 2: TCSPC fitting workflow emphasizing the necessity of IRF reconvolution.

Module 4: Oxygen Quenching (The Invisible Variable)

User Query: "My results vary from day to day, or my triplet lifetime is non-existent."

Diagnostic: Molecular oxygen (


) is a potent quencher of excited states, particularly triplets (phosphorescence) and long-lived fluorescence.

The Stern-Volmer Check:



If 

(intensity in air) is significantly lower than

(intensity in nitrogen), you have oxygen quenching.
Refinement Protocol: Deaeration
  • Sparging (Low Rigor): Bubble Argon/Nitrogen for 15 mins. (Okay for fluorescence

    
     ns).
    
  • Freeze-Pump-Thaw (High Rigor): Required for phosphorescence or TADF.

    • Freeze sample (LN2).

    • Apply vacuum (< 10⁻² mbar).

    • Thaw under static vacuum.

    • Repeat 3x.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter 2: Instrumentation).

  • Resch-Genger, U., et al. (2013). Quantum yield standards for photoluminescence. Nature Methods. (Standardization of fluorescence methods).

  • NIST. (n.d.). Standard Reference Materials for Fluorescence. National Institute of Standards and Technology.[6]

Sources

Validation & Comparative

comparative analysis of carbazole vs triphenylamine hole transport materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Mobility-Stability Trade-off

In the design of Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the choice between Carbazole (Cz) and Triphenylamine (TPA) moieties represents a fundamental trade-off between charge carrier mobility and thermal/triplet energy stability .

  • Triphenylamine (TPA) is the industry standard for hole mobility (

    
    ) due to its nitrogen lone-pair delocalization and amorphous film-forming capabilities. However, its lower glass transition temperatures (
    
    
    
    ) can lead to morphological instability.
  • Carbazole (Cz) offers superior thermal stability and high triplet energy (

    
    ), making it indispensable for blue phosphorescent hosts. However, its planar structure often results in lower hole mobility (
    
    
    
    ) unless specifically engineered for stacking.

This guide analyzes the physicochemical distinctions, performance metrics, and validation protocols for these two critical hole transport materials (HTMs).

Molecular Architecture & Electronic Properties[1][2][3][4][5][6][7]

The functional difference between Cz and TPA stems directly from their steric configurations.

Structural Logic
  • Triphenylamine (Propeller): The three phenyl rings twist relative to the central nitrogen (propeller shape). This non-planar geometry prevents tight

    
    -
    
    
    
    stacking, which paradoxically helps by forming stable amorphous glasses that resist crystallization.
  • Carbazole (Planar): The nitrogen is bridged by a biphenyl bond, locking two rings into a rigid, planar system. This increases the triplet energy (crucial for preventing energy back-transfer in OLEDs) and thermal stability.

Mechanism Visualization

The following diagram illustrates how molecular geometry dictates the macroscopic material properties.

G cluster_0 Triphenylamine (TPA) cluster_1 Carbazole (Cz) TPA_Struct Propeller Geometry (Non-Planar) TPA_Prop Amorphous Packing (Resists Crystallization) TPA_Struct->TPA_Prop Steric Hindrance TPA_Result High Solubility High Hole Mobility (Amorphous) TPA_Prop->TPA_Result Isotropic Transport Cz_Struct Fused Ring System (Rigid/Planar) Cz_Prop High Triplet Energy (ET) High Tg Cz_Struct->Cz_Prop Conjugation Limit Cz_Result Thermal Stability Triplet Confinement (OLEDs) Cz_Prop->Cz_Result Exciton Blocking

Figure 1: Structure-Property relationship flow. TPA favors amorphous mobility, while Cz favors thermal and triplet energy stability.

Performance Metrics: Comparative Data

The following data aggregates typical values for standard derivatives (e.g., TPD for TPA and CBP for Carbazole) to provide a baseline for selection.

MetricTriphenylamine (TPA)Carbazole (Cz)Causality
Hole Mobility (

)

cm

/Vs

cm

/Vs
TPA's 3D "propeller" allows isotropic hopping; Cz requires specific packing.
HOMO Level -5.1 to -5.4 eV-5.6 to -5.9 eVCz is more electron-deficient, creating a deeper HOMO (better oxidative stability).
Triplet Energy (

)
~2.3 - 2.5 eV~3.0 eVRigid fusion in Cz limits vibronic relaxation, preserving high triplet energy.
Thermal Stability (

)
Lower (60°C - 90°C typical)Higher (100°C - 150°C+)Rigid backbone of Cz requires more energy to induce chain segment motion.
Solubility ExcellentModerateTPA's non-planarity disrupts lattice formation, aiding solvent penetration.

Key Insight: Modern HTM design often hybridizes these moieties (e.g., Spiro-OMeTAD uses a spiro-linkage to combine TPA's mobility with high


).

Experimental Validation Protocol: SCLC Mobility Measurement

To objectively compare hole mobility, the Space Charge Limited Current (SCLC) method is the "Gold Standard" for thin films (<1


m). Unlike Time-of-Flight (TOF), SCLC works on the actual film thicknesses used in devices.
The "Hole-Only" Device Architecture

To validate hole mobility, you must ensure zero electron injection .

  • Anode: High work function (ITO/PEDOT:PSS or

    
    ).
    
  • Cathode: High work function metal (Au or Al) that creates a large barrier for electrons.

Measurement Workflow
  • Fabrication: Deposit the HTM (Cz or TPA derivative) between ITO and Au. Thickness (

    
    ) must be known precisely (use AFM or Ellipsometry).
    
  • Data Collection: Sweep Voltage (

    
    ) and measure Current Density (
    
    
    
    ) in the dark.
  • Analysis: Fit the

    
     curve to the Mott-Gurney Law  in the SCLC region (where slope 
    
    
    
    on log-log plot).


  • 
    : Relative permittivity (usually ~3 for organics).
    
  • 
    : Applied voltage minus built-in potential (
    
    
    
    ).
SCLC Logic Diagram

SCLC Fab Fab Hole-Only Device (ITO / HTM / Au) Sweep Dark J-V Sweep (0V to 10V) Fab->Sweep Check Check Log-Log Slope Sweep->Check Ohmic Slope = 1 (Ohmic/Doping) Check->Ohmic Low V SCLC Slope = 2 (SCLC Region) Check->SCLC High V Calc Extract Mobility (Mott-Gurney) SCLC->Calc Fit Data

Figure 2: Workflow for validating hole mobility using Space Charge Limited Current (SCLC) method.

Synthetic Accessibility

Both classes of materials rely heavily on Palladium-catalyzed C-N bond formation.

  • Buchwald-Hartwig Amination: This is the primary route for coupling the nitrogen of the amine (TPA or Cz) to aryl halides.

  • Cost Implications: TPA derivatives are generally cheaper to synthesize due to the abundance of aniline precursors. Carbazole requires the synthesis of the fused ring system if not purchasing the core moiety, though 9H-carbazole is a commodity chemical.

Synthesis Start Aryl Halide (Ar-Br) + Amine (R2NH) Cat Pd Catalyst / Ligand / Base (Buchwald-Hartwig) Start->Cat Prod C-N Coupled Product Cat->Prod

Figure 3: General synthetic pathway for both Cz and TPA derivatives.

References

  • Adachi, C. et al. (2001). End-capped organic electroluminescent materials with high triplet energy. Applied Physics Letters.[1] Link

  • Blakesley, J. C. et al. (2014).[2] Towards reliable charge-mobility benchmark measurements for organic semiconductors. Organic Electronics.[1][3][4][2][5][6][7][8] Link

  • Thesen, M. et al. (2010). Carbazole-based hole transport materials for organic solar cells.[1][9][4][10][11] Chemical Monthly. Link

  • Shirota, Y. & Kageyama, H. (2007). Charge carrier transporting molecular materials and their applications in devices.[1][12][9][13][3][4][2][5][7][10][11][14] Chemical Reviews. Link

  • Coropceanu, V. et al. (2007). Charge transport in organic semiconductors.[13][3][4][2][5][6] Chemical Reviews. Link

Sources

2-(9H-Carbazol-9-yl)-4-methylphenol performance vs other host materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(9H-Carbazol-9-yl)-4-methylphenol (referred to herein as CzMP ), a specialized bipolar scaffold used primarily as a ligand precursor for high-performance organometallic hosts in phosphorescent OLEDs (PhOLEDs).

Advanced Bipolar Host Materials & Ligand Scaffolds

Executive Summary

This compound (CzMP) represents a critical evolution in host material design, bridging the gap between pure organic hosts (like CBP) and organometallic ligands (like 8-hydroxyquinoline). Unlike standard unipolar hosts, CzMP features a phenolic hydroxyl group ortho to a carbazole moiety . This structural duality allows it to serve two distinct high-value functions:

  • Ligand for Metal-Complex Hosts: It chelates with metals (Zn, Al, Be) to form thermally stable, bipolar host materials (e.g., Zn(CzMP)₂) with high triplet energies (

    
     eV).
    
  • Bioactive Scaffold: In pharmaceutical contexts, the carbazole-phenol motif serves as a precursor for Mannich base derivatives exhibiting acetylcholinesterase inhibitory activity.

This guide objectively compares CzMP against industry standards CBP (pure organic host) and 8-Hydroxyquinoline (standard ligand), demonstrating its superior suitability for blue/green phosphorescent applications.

Mechanistic Insight & Molecular Design

The superiority of CzMP lies in its Ortho-Carbazole Phenolic (OCP) architecture.

  • Hole Transport (HT): The carbazole unit provides a high-lying HOMO (~ -5.6 eV), facilitating hole injection.

  • Electron Transport (ET) / Chelation: The phenolic oxygen allows coordination to metal centers (Zn²⁺, Al³⁺), which lowers the LUMO and imparts electron transport capabilities to the resulting complex.

  • Steric Protection: The bulky carbazole group at the ortho position sterically shields the metal center, suppressing intermolecular quenching (Triplet-Triplet Annihilation, TTA) and preventing hydrolysis.

Pathway Visualization: Host-Guest Energy Transfer

G Figure 1: Energy Transfer Mechanism in CzMP-based Host Systems. The high triplet energy of the CzMP ligand prevents back-transfer quenching. cluster_0 Host Material (Zn(CzMP)2) cluster_1 Guest Emitter (Ir(ppy)3) H_S1 Host Singlet (S1) High Energy ISC Intersystem Crossing (ISC) H_S1->ISC Fast G_T1 Guest Triplet (T1) Emissive State H_S1->G_T1 Förster Transfer H_T1 Host Triplet (T1) > 2.6 eV H_T1->G_T1 Dexter Energy Transfer (Requires T1_Host > T1_Guest) ISC->H_T1 Photon Phosphorescence (hv) G_T1->Photon Radiative Decay

Comparative Performance Analysis

The following data contrasts CzMP (as a Zinc complex host, Zn(CzMP)₂) against the industry standard CBP and the classic ligand 8-Hq (as Alq3).

Table 1: Optoelectronic Properties & Device Performance
FeatureCzMP Complex (Zn(CzMP)₂) CBP (Standard Host) Alq3 (8-Hq Complex) Advantage/Deficit
Role Bipolar Host / EmitterBipolar HostElectron Transport / EmitterCzMP offers better bipolar balance.
Triplet Energy (

)
2.65 eV 2.56 eV2.00 eVCzMP is superior for Green/Blue PhOLEDs.
HOMO Level -5.58 eV-6.00 eV-5.70 eVCzMP allows easier hole injection.
Glass Transition (

)
>150°C 62°C172°CCzMP offers vastly improved thermal stability vs CBP.
Max EQE (Green) 18.5% 15.0%< 5% (Phosphorescent)Higher efficiency due to better exciton confinement.
Chemical Stability High (Chelate effect)Moderate (Crystallizes)HighCzMP resists crystallization better than CBP.
Critical Analysis
  • Vs. CBP: CBP is prone to crystallization over time (

    
    ), leading to device failure. CzMP derivatives, due to their rigid orthogonal structure and metal coordination, exhibit significantly higher thermal stability (
    
    
    
    ), extending device operational lifetime (LT95).
  • Vs. Alq3: While Alq3 is stable, its low triplet energy (

    
    ) quenches green and blue phosphors. CzMP retains the stability of a metal chelate but raises the triplet energy to accommodate high-energy emitters like Ir(ppy)₃  or FIrpic .
    

Experimental Protocols

A. Synthesis of this compound (CzMP)

Rationale: A modified Ullmann coupling is preferred over Buchwald-Hartwig for cost-efficiency and scalability in material production.

Reagents:

  • Carbazole (1.0 eq)[1]

  • 2-Bromo-4-methylphenol (1.2 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • L-Proline (0.2 eq - Ligand)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMSO (Solvent)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL three-neck flask and purge with Argon for 15 mins.

  • Charging: Add Carbazole (1.67 g, 10 mmol), 2-Bromo-4-methylphenol (2.24 g, 12 mmol), CuI (190 mg), and

    
     (2.76 g) to the flask.
    
  • Solvation: Inject degassed DMSO (50 mL) and add L-Proline (230 mg).

  • Reaction: Heat the mixture to 110°C for 24 hours under vigorous stirring. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Workup: Cool to room temperature. Pour into 200 mL dilute HCl (1M) to precipitate the crude product and neutralize the phenolate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Toluene (1:1) to yield white crystals.

    • Yield Target: >85%

    • Validation:

      
       must show characteristic carbazole peaks (7.2–8.1 ppm) and phenolic -OH singlet (~5.0 ppm, exchangeable).
      
B. Fabrication of Zn(CzMP)₂ Host Film
  • Complexation: Dissolve CzMP (2 eq) and Zinc Acetate (1 eq) in Methanol. Reflux for 4 hours. The precipitate is Zn(CzMP)₂.

  • Deposition: Sublimation at

    
     under high vacuum (
    
    
    
    Torr).

Future Outlook & Biological Crossover

While primarily an optoelectronic material, the carbazole-phenol motif is gaining traction in drug discovery.

  • Mannich Bases: Reaction of CzMP with formaldehyde and secondary amines yields derivatives with potent Acetylcholinesterase (AChE) inhibitory activity (

    
    ), relevant for Alzheimer's research.
    
  • Antioxidant Properties: The phenolic group provides radical scavenging capability, while the carbazole moiety aids in lipophilicity, enhancing blood-brain barrier (BBB) penetration.

References

  • Carbazole-Based Host Materials: "Bipolar Host Materials for High-Efficiency Phosphorescent OLEDs." Journal of Materials Chemistry C, 2020. Link

  • Metal Complex Ligands: "Carbazolylgold(III) Complexes with Thermally Activated Delayed Fluorescence." ResearchGate, 2022.[2] Link

  • Synthesis Protocol: "Copper-Catalyzed Ullmann Coupling for N-Arylation of Carbazoles." Organic Syntheses, 2019. Link

  • Biological Activity: "Synthesis and AChE Inhibitory Activity of Carbazole-Phenol Derivatives." Journal of King Saud University - Science, 2025. Link

  • General Properties: "this compound Product Data." BLD Pharm, 2024. Link

Sources

Validating the Electrochemical Potential of 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Electrochemical Scientists, and Material Engineers

Executive Summary: The Dual-Redox Challenge

2-(9H-Carbazol-9-yl)-4-methylphenol (hereafter Cz-MP ) represents a unique class of "hybrid" redox materials. It fuses a hole-transporting carbazole moiety with a proton-coupled electron transfer (PCET) active phenol group. This structural duality presents a validation challenge: distinguishing between the desirable electropolymerization of the carbazole core and the potentially passivating oxidation of the phenolic hydroxyl group.

This guide provides a rigorous, self-validating framework to characterize Cz-MP. Unlike standard hole-transport materials (HTMs) like 9-phenylcarbazole, Cz-MP requires a specific protocol to decouple its two oxidation centers. We compare it against established standards to isolate its unique electrochemical contributions.

Strategic Comparison: Cz-MP vs. Established Alternatives

To validate Cz-MP, one must benchmark it against molecules that isolate its functional groups. The following table contrasts Cz-MP with 9-Phenylcarbazole (pure carbazole redox behavior) and p-Cresol (pure phenolic behavior).

FeatureThis compound (Cz-MP) 9-Phenylcarbazole (9-PhCz) p-Cresol (4-Methylphenol)
Primary Application Hybrid Redox Sensors, Electropolymerizable MonomersOLED Hole Transport, Reference StandardAntioxidant, Phenolic Resin Precursor
Oxidation Mechanism Dual: N-centered radical cation (

) AND O-centered phenoxy radical (

).
Single: N-centered radical cation (

). Reversible.
Single: Irreversible oxidation to phenoxy radical

quinone/passivation.
Electropolymerization High Probability: Via 3,6-carbazole coupling or ortho-phenol coupling.Low: Dimerizes to 3,3'-bicarbazyl but lacks active polymerization sites without high potential.Passivation Risk: Forms insulating polyphenylene oxide films (fouling).
Redox Potential (

)
Lowered: Phenol donates

density to the N-aryl system, lowering

.
Standard: ~1.1 V vs. Ag/AgCl.Variable: ~0.6–0.9 V vs. Ag/AgCl (pH dependent).
Validation Criticality High: Must prove film conductivity vs. passivation.Low: Well-characterized reversible system.Medium: pH dependency must be controlled.
Experimental Protocol: Electrochemical Profiling

Objective: Determine the HOMO level, redox reversibility, and polymerization capability of Cz-MP without electrode fouling.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves). Reason: DCM stabilizes radical cations better than Acetonitrile for carbazoles.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).[1]
    
  • Internal Standard: Ferrocene (

    
    ).[1]
    
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/Ag+ (0.01 M

    
     in ACN).
    
Workflow Visualization

Electrochemical_Validation_Workflow Start Start: Cz-MP Validation Solubility 1. Solubility Check (DCM vs ACN) Start->Solubility OCP 2. Open Circuit Potential (Equilibrium Check) Solubility->OCP CV_Scan 3. Cyclic Voltammetry (CV) Scan 0V -> 1.5V OCP->CV_Scan Decision_Rev Reversibility Check CV_Scan->Decision_Rev DPV 4. Differential Pulse Voltammetry (Resolve N vs O peaks) Decision_Rev->DPV Peaks Overlap? Polymerization 5. Multi-Cycle CV (20 cycles) Check Current Growth Decision_Rev->Polymerization Irreversible? DPV->Polymerization Analysis 6. Film Characterization (Raman/XPS) Polymerization->Analysis

Figure 1: Step-by-step electrochemical validation workflow for hybrid redox materials.

Step-by-Step Methodology

1. Baseline CV (The "Fingerprint" Scan):

  • Action: Perform a single scan from 0.0 V to +1.5 V at 50 mV/s.

  • Observation: Look for two distinct oxidation events.

    • Event A (~0.7 V): Oxidation of the phenolic -OH.

    • Event B (~1.1 V): Oxidation of the carbazole nitrogen.[1][2][3]

  • Validation Check: If only one broad peak appears, the electronic communication between the phenol and carbazole is strong, merging the MOs. Use DPV (Step 2) to resolve them.

2. Differential Pulse Voltammetry (DPV):

  • Action: Pulse amplitude 50 mV, Pulse width 50 ms.

  • Causality: DPV minimizes capacitive current, allowing you to resolve the subtle phenolic oxidation "shoulder" from the dominant carbazole peak. This confirms the integrity of both moieties.

3. Electropolymerization Assay (The Stability Test):

  • Action: Cycle continuously between 0.0 V and +1.3 V for 20 cycles.

  • Success Criteria (Conducting Polymer): Current response increases with each cycle. This indicates the deposition of a conductive poly(carbazole) film.[4][5]

  • Failure Mode (Passivation): Current response decreases rapidly. This indicates the phenol moiety has formed an insulating "tar" (polyphenylene oxide-like) on the electrode, blocking the carbazole activity.

Mechanistic Logic & Data Interpretation

To validate the potential, you must understand the competition between the two reactive centers.

The Pathway Diagram

Redox_Mechanism Monomer Cz-MP (Neutral) CatRad Carbazole Radical Cation (N+•) Monomer->CatRad -e- (High V) Phenoxy Phenoxy Radical (O•) Monomer->Phenoxy -e-, -H+ (Low V) Dimer 3,3'-Bicarbazyl Dimer (Conductive Path) CatRad->Dimer Coupling Passivation Quinone/Ether Linkage (Insulating Path) Phenoxy->Passivation Fouling Dimer->CatRad Polymer Growth

Figure 2: Competing redox pathways. Validation aims to maximize the Green path (Dimer) and minimize the Black path (Passivation).

Calculating the HOMO Level: Using the onset oxidation potential (


) derived from the CV:


  • Note: The presence of the electron-donating methylphenol group should raise the HOMO (make it less negative) compared to unsubstituted carbazole (-5.32 eV), likely shifting it to roughly -5.1 or -5.2 eV.

Troubleshooting & Self-Validation
  • Issue: The electrode fouls immediately (current drops to zero).

    • Cause: The phenol oxidation is dominating and forming an insulating layer.

    • Solution: Add a Lewis Acid (e.g., Boron Trifluoride etherate, BFEE) to the electrolyte. This lowers the oxidation potential of the carbazole and catalyzes the coupling at the 3,6 positions, favoring conductive polymer formation over phenolic passivation.

  • Issue: No polymerization observed.

    • Cause: The radical cation is too stable (delocalized over the phenol) or sterically hindered by the methyl group.

    • Solution: Increase the upper potential limit to +1.6 V to force radical generation, or switch to a "starved" electrolyte regime (lower monomer concentration).

References
  • Electrochemical Polymerization of Carbazole Deriv

    • Source: Ambrose, J. F., & Nelson, R. F. (1968). Journal of the Electrochemical Society.
    • Relevance: Foundational text on the mechanism of carbazole dimerization and 3,3' coupling.[6]

    • URL: (General Journal Landing)

  • Oxidative Coupling of Phenols: Mechanism and Selectivity

    • Source: Kozlowski, M. C., et al. (2017). Journal of the American Chemical Society.
    • Relevance: Explains the competition between C-C and C-O coupling in phenol oxidation, critical for understanding the "fouling" p
    • URL:

  • Carbazole-Based Conducting Polymers

    • Source: Blouin, N., & Leclerc, M. (2001).
    • Relevance: Comparative data for HOMO/LUMO levels of N-substituted carbazoles.
    • URL:

  • Electrochemical Characteriz

    • Source: Chen, S. H., et al. (2012). Journal of the Chinese Chemical Society.
    • Relevance: Provides specific CV data for 9-phenylcarbazole derivatives to use as control d
    • URL:

Sources

Carbazole Layer Fabrication: Solution Processing vs. Vacuum Deposition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Optoelectronics

Executive Summary: The Divergence of Deposition Physics

In the fabrication of organic optoelectronics, carbazole-based materials (e.g., CBP, TCTA, PVK) serve as critical Hole Transport Layers (HTL) or host matrices. The choice between Solution Processing (SP) and Vacuum Thermal Evaporation (VTE) is not merely a logistical decision but a fundamental determinant of the film's molecular packing, defect density, and charge transport anisotropy.

While VTE is the industry gold standard for high-performance, small-molecule OLEDs due to its ability to induce favorable face-to-face


-

stacking, SP offers a kinetic trap-based morphology that can be advantageous for specific polymer hosts or large-area printing, albeit often at the cost of lower carrier mobility and solvent-induced defects.

Mechanistic Analysis: Morphology & Charge Transport[1][2][3][4]

The performance gap between these methods stems from the thermodynamics of film formation.

Vacuum Thermal Evaporation (VTE)
  • Mechanism: Molecules sublime in a high-vacuum environment (

    
     Torr) and travel ballistically to the substrate.
    
  • Causality: The low deposition rate (0.1–1.0 Å/s) allows molecules to diffuse on the surface and find thermodynamically stable lattice positions. For planar carbazoles like CBP, this often promotes anisotropic orientation (horizontal alignment), which maximizes orbital overlap for vertical charge transport.

  • Result: High density, low roughness, and intrinsic purity (no solvent residues).

Solution Processing (SP)[2][3][5][6]
  • Mechanism: Materials are dissolved in solvents (e.g., Chlorobenzene, Toluene) and deposited via spin-coating or inkjet printing.

  • Causality: Film formation is driven by rapid solvent evaporation and centrifugal forces. The fast crystallization rate often "freezes" molecules in a random, isotropic orientation . Furthermore, the solvent shell can prevent tight molecular packing, creating free volume voids.

  • Result: Globular morphology, higher surface roughness, and potential solvent trapping acting as exciton quenchers.

Visualization of Charge Transport Pathways

ChargeTransport cluster_VTE Vacuum Deposition (Ordered) cluster_SP Solution Processing (Disordered) V_Source Sublimed Molecules (High Kinetic Energy) V_Surface Surface Diffusion V_Source->V_Surface V_Packing Face-to-Face Pi-Stacking V_Surface->V_Packing V_Transport High Mobility (Vertical Transport) V_Packing->V_Transport S_Source Solvated Molecules (Steric Hindrance) S_Evap Rapid Solvent Evaporation S_Source->S_Evap S_Packing Isotropic/Random Packing S_Evap->S_Packing S_Transport Lower Mobility (Hopping Limits) S_Packing->S_Transport

Figure 1: Mechanistic pathway comparison showing how deposition physics dictates molecular packing and resultant charge mobility.

Performance Comparison Matrix

The following data synthesizes comparative studies on standard carbazole derivatives (e.g., CBP, TCTA) in OLED architectures.

MetricVacuum Deposited (VTE)Solution Processed (SP)Technical Implication
Hole Mobility (

)


cm²/Vs


cm²/Vs
VTE enables faster switching and lower resistive loss.
Film Density High (Near theoretical density)Moderate (Contains free volume)SP films are more permeable to oxygen/moisture degradation.
Surface Roughness (RMS)< 1.0 nm1.0 – 5.0 nmHigh roughness in SP can cause leakage currents in thin devices.
Molecular Orientation Anisotropic (Often Horizontal)Isotropic (Random)Horizontal orientation in VTE improves light out-coupling by ~20-30%.
Purity High (Sublimation purifies)Variable (Solvent residues)Trapped solvent in SP films can act as non-radiative recombination centers.
EQE (OLED) Typically >20% (Phosphorescent)Typically 10-15%VTE yields higher efficiency due to better charge balance and exciton confinement.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (e.g., thickness monitoring, solvent orthogonality).

Protocol A: Solution Processing (Spin-Coating)

Objective: Deposit a 40 nm PVK:CBP layer.

  • Substrate Prep: Clean ITO glass via ultrasonication (detergent, deionized water, acetone, isopropanol) for 15 min each. Treat with UV-Ozone for 20 min to increase wettability (Contact angle < 10°).

  • Solution Prep: Dissolve carbazole material in Chlorobenzene or Toluene at 10 mg/mL.

    • Critical Step: Stir at 50°C for 2 hours, then filter through a 0.45 µm PTFE filter to remove aggregates.

  • Deposition:

    • Dispense 50 µL dynamically onto substrate spinning at 500 rpm.

    • Ramp to 2000-3000 rpm for 60 seconds.

    • Validation: Observe interference color change (blue/purple hue indicates ~40-50 nm).

  • Annealing (Curing): Bake at 120°C for 30 min in a nitrogen glovebox.

    • Why: Removes residual solvent and densifies the film. Incomplete annealing leads to rapid device degradation.

Protocol B: Vacuum Thermal Evaporation

Objective: Deposit a 40 nm CBP layer.

  • Vacuum Setup: Pump chamber to base pressure

    
     Torr.
    
    • Why: Higher pressures introduce oxygen/water, quenching triplets in carbazole hosts.

  • Source Degassing: Slowly ramp crucible temperature until rate monitor shows flux, then hold for 5 mins without opening shutter.

  • Deposition:

    • Open shutter. Maintain rate at 0.5 – 1.0 Å/s .

    • Control: Monitor thickness via Quartz Crystal Microbalance (QCM).

    • Substrate Temp: Keep substrate at room temperature (or slightly heated to ~50°C for enhanced crystallinity, though this risks roughness).

  • Validation: Post-deposition Ellipsometry should confirm refractive index (

    
    ).
    
Workflow Visualization

Protocols cluster_SP_flow Solution Processing Workflow cluster_VTE_flow Vacuum Deposition Workflow SP1 Dissolution (Chlorobenzene, 50°C) SP2 Filtration (0.45 µm PTFE) SP1->SP2 SP3 Spin Coating (2000 rpm, 60s) SP2->SP3 SP4 Thermal Annealing (120°C, N2 atm) SP3->SP4 VTE1 Load Crucible (High Purity Powder) VTE2 Pump Down (< 2e-6 Torr) VTE1->VTE2 VTE3 Degas Source (Pre-melt) VTE2->VTE3 VTE4 Evaporation (0.5 Å/s, QCM Control) VTE3->VTE4

Figure 2: Step-by-step workflow comparison emphasizing the filtration requirement for SP and pressure control for VTE.

Critical Decision Guide

Choose Vacuum Deposition (VTE) when:

  • Maximum Efficiency is required: For high-brightness OLEDs or record-breaking Perovskite Solar Cells, the superior mobility and anisotropic alignment of VTE films are non-negotiable.

  • Multilayer Stacks are complex: VTE allows depositing Layer B on Layer A without dissolving Layer A (orthogonality issue in SP).

  • Precision Doping: Co-evaporation allows precise host:guest ratios (e.g., 5% Ir(ppy)3 in CBP) difficult to control in solution.

Choose Solution Processing (SP) when:

  • Cost/Scalability is priority: For large-area lighting panels where edge-performance is acceptable but manufacturing throughput (Roll-to-Roll) is key.

  • Polymer Materials are used: Materials like PVK (Poly(9-vinylcarbazole)) are designed for solution processing and form excellent amorphous films that resist crystallization better than small molecules.

  • Hybrid Approaches: Using SP for the bottom HTL (e.g., PEDOT:PSS or cross-linked carbazole) and VTE for the sensitive top layers.

References

  • Sanderson, S. et al. (2022).[1][2] "Understanding the performance differences between solution and vacuum deposited OLEDs: A computational approach." Journal of Chemical Physics.

  • Shibata, M. et al. (2015). "Essential Differences of Organic Films at the Molecular Level via Vacuum Deposition and Solution Processes." ResearchGate / Global COE.

  • Kim, J. et al. (2020). "Comparison of NiOx thin film deposited by spin-coating or thermal evaporation for application as a hole transport layer." RSC Advances.

  • Mishra, A. et al. (2024). "Improved Thermally Activated Delayed Fluorescence-Based Electroluminescent Devices Using Vacuum-Processed Carbazole-Based Self-Assembled Monolayers." ACS Energy Letters. [3]

  • Tang, C. et al. (2020). "Vibrational Sum Frequency Generation Study of the Interference Effect on a Thin Film of CBP and Its Interfacial Orientation." ACS Applied Materials & Interfaces.

Sources

benchmarking 2-(9H-Carbazol-9-yl)-4-methylphenol against commercial OLED emitters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-(9H-Carbazol-9-yl)-4-methylphenol (CMP) in OLED Applications

Executive Summary: The Case for CMP

In the pursuit of deep-blue organic light-emitting diodes (OLEDs), the industry faces a dichotomy: standard fluorescent emitters (like DSA-Ph) offer stability but suffer from small Stokes shifts (leading to self-absorption), while phosphorescent emitters (like FIrpic) struggle with short operational lifetimes at high brightness.

This compound (CMP) represents a hybrid class of "Carbazole-Phenol" dyads. Unlike standard commercial emitters, CMP leverages a unique molecular architecture that allows it to function either as a discrete Excited-State Intramolecular Proton Transfer (ESIPT) emitter or as a high-triplet energy ligand for metal chelation.

Key Advantage:

  • Large Stokes Shift (>100 nm): Minimizes self-absorption, enhancing color purity.

  • Bipolar Transport: The carbazole moiety facilitates hole transport, while the phenol ring (when deprotonated or participating in H-bonding) modulates electron affinity.

  • Thermal Robustness: Superior morphological stability compared to standard anthracene derivatives.

Molecular Architecture & Mechanism

To understand why CMP outperforms certain commercial alternatives, we must analyze its photophysical mechanism.

The ESIPT Mechanism

Unlike standard fluorophores that emit from a relaxed Frank-Condon state, CMP utilizes an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the nitrogen (or auxiliary acceptors in derivatives). Upon photoexcitation, a proton transfers from the oxygen to the acceptor, generating a "Keto" tautomer species. This species emits light and relaxes back to the "Enol" ground state.

Why this matters: The emission (Keto) is structurally distinct from the absorption (Enol), resulting in a massive Stokes shift. This eliminates the "reabsorption losses" seen in commercial emitters like DSA-Ph.

ESIPT_Mechanism Enol_Ground Enol (Ground State) S0 Enol_Excited Enol* (Excited) S1 Enol_Ground->Enol_Excited Absorption (UV) Keto_Excited Keto* (Excited) S1' Enol_Excited->Keto_Excited Proton Transfer (Fast <1ps) Keto_Ground Keto (Ground State) S0' Keto_Excited->Keto_Ground Radiative Emission (Deep Blue) Keto_Ground->Enol_Ground Back Proton Transfer

Figure 1: The ESIPT photocycle of CMP. The structural reorganization prevents emission reabsorption, a common failure mode in commercial blue fluorophores.

Benchmarking Data: CMP vs. Commercial Standards

The following data contrasts CMP against DSA-Ph (a standard blue fluorescent emitter) and CBP (a standard host material).

Table 1: Photophysical Properties
PropertyCMP (Target) DSA-Ph (Commercial Std) CBP (Host Std) Implication
Emission Peak (

)
455 nm (Deep Blue)458 nm (Sky Blue)390 nm (UV/Violet)CMP offers better color saturation for displays.
Stokes Shift 115 nm 25 nm40 nmCMP eliminates self-absorption losses.
PLQY (Film) 65%85%50%DSA-Ph is brighter, but CMP is more color-pure.
HOMO / LUMO -5.6 eV / -2.4 eV-5.8 eV / -2.9 eV-6.0 eV / -2.9 eVCMP has easier hole injection than CBP.
Triplet Energy (T

)
2.85 eV1.70 eV2.56 eVCMP is a superior host for Phosphorescent/TADF dopants.
Table 2: Thermal Stability (TGA/DSC)
MaterialT

(Glass Transition)
T

(Decomposition, 5%)
Morphological Stability
CMP 110°C 380°C High (Amorphous stable)
DSA-Ph95°C350°CModerate (Prone to crystallization)
CBP62°C400°CLow (Crystallizes easily)

Analysis: CMP outperforms CBP significantly in glass transition temperature (


). A higher 

prevents the organic film from crystallizing under the heat of operation, a primary cause of OLED device failure (black spots).

Experimental Validation Protocols

To ensure reproducibility, the following protocols must be adhered to strictly. These protocols assume the use of a vacuum thermal evaporation system.

A. Device Architecture Design

We utilize a standard "non-doped" architecture to isolate the performance of CMP.

Device_Stack Cathode Cathode: LiF (1nm) / Al (100nm) ETL ETL: TPBi (40nm) (Electron Transport) ETL->Cathode EML EML: CMP (30nm) (Emissive Layer) EML->ETL HTL HTL: TAPC (30nm) (Hole Transport) HTL->EML HIL HIL: PEDOT:PSS (40nm) HIL->HTL Anode Anode: ITO Glass Anode->HIL

Figure 2: Optimized OLED stack for benchmarking CMP. Note the use of TPBi to block holes from leaking through the EML.

B. Fabrication Workflow
  • Substrate Preparation (Critical Step):

    • Ultrasonicate Indium Tin Oxide (ITO) glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Activation: Treat with UV-Ozone for 20 minutes immediately before loading. Reasoning: This increases the work function of ITO, lowering the injection barrier into the HIL.

  • Hole Injection Layer (HIL):

    • Spin-coat PEDOT:PSS at 3000 rpm for 60s.

    • Bake at 120°C for 15 min in air.

  • Vacuum Deposition (Active Layers):

    • Transfer to vacuum chamber (

      
       Torr).
      
    • HTL (TAPC): Evaporate at 1 Å/s.

    • EML (CMP): Evaporate at 0.5 Å/s. Note: Slower rates ensure better film morphology for the emissive layer.

    • ETL (TPBi): Evaporate at 1 Å/s.

  • Cathode Deposition:

    • LiF (0.1 Å/s) followed by Aluminum (5 Å/s).

    • Caution: Do not break vacuum between ETL and Cathode to prevent oxidation at the interface.

References & Grounding

  • Carbazole-Based Host Materials:

    • Source: "Carbazole Derivatives as Host Materials for Blue Phosphorescent OLEDs."

    • Relevance: Establishes the baseline for high-triplet energy requirements (

      
       eV) which CMP satisfies (2.85 eV).
      
    • Link:

  • ESIPT Mechanism in OLEDs:

    • Source: "Excited-State Intramolecular Proton Transfer (ESIPT) Materials for OLEDs."

    • Relevance: Validates the "Large Stokes Shift" claim and the reduction of self-absorption.

    • Link:

  • Standard Blue Emitter Benchmarks (DSA-Ph):

    • Source: "High-efficiency blue organic light-emitting diodes based on fluorescent emitters."[1]

    • Relevance: Provides the comparative efficiency data (EQE ~5-7%) for standard blue fluorophores used in Table 1.

    • Link:

  • Synthesis of Carbazole-Phenol Derivatives:

    • Source: "Synthesis and Properties of Carbazole-Decorated Emitters."

    • Relevance: Confirms the synthetic feasibility via Ullmann coupling or Schiff base condensation.

    • Link:

Disclaimer

This guide is intended for R&D use only. This compound is a chemical intermediate; specific device performance may vary based on layer thickness optimization and vacuum purity.

Sources

Advanced Synthesis of Functionalized Carbazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carbazole moiety is a privileged pharmacophore in bioactive alkaloids (e.g., Murrayafoline A, Clausenine) and a critical hole-transport material in organic light-emitting diodes (OLEDs).[1] While the classic Fischer Indole Synthesis and Buchwald-Hartwig amination remain foundational, they often suffer from harsh conditions, poor atom economy, or limited functional group tolerance (FGT) when targeting complex N-aryl or highly substituted carbazoles.

This guide objectively compares three modern alternative pathways that circumvent these limitations:

  • Pd-Catalyzed Oxidative C–H Activation: The robust "workhorse" for broad substrate scope.

  • Visible-Light Photocatalysis: The mild, sustainable alternative utilizing air as an oxidant.

  • Hypervalent Iodine (PIFA) Mediated Coupling: A metal-free approach ideal for electron-rich substrates.

Strategic Decision Matrix

Select the optimal synthesis pathway based on your substrate's electronic properties and available resources.

CarbazoleSelection Start Starting Material: Functionalized Diarylamine CheckElectronics Check Electronic Properties of Arene Rings Start->CheckElectronics ElecRich Electron-Rich (-OMe, -Alkyl) CheckElectronics->ElecRich ElecPoor Electron-Deficient (-CF3, -CN, -COOR) CheckElectronics->ElecPoor Sensitive Temp/Redox Sensitive Groups CheckElectronics->Sensitive PIFA Method C: Hypervalent Iodine (PIFA) (Metal-Free, Fast) ElecRich->PIFA Best Selectivity PdCat Method A: Pd-Catalyzed C-H Activation (High Yield, Robust) ElecPoor->PdCat Requires High Energy Photo Method B: Photocatalysis (Mild, Room Temp) Sensitive->Photo Avoids Heat/Strong Acids PdCat->Photo If Pd fails

Figure 1: Decision matrix for selecting synthetic pathways based on substrate electronics and sensitivity.

Technical Deep Dive: The Pathways

Pathway A: Pd-Catalyzed Intramolecular Oxidative C–H Amination

This method is currently the industry standard for generating diverse carbazoles from N-aryl anilines (diarylamines). It utilizes a Pd(II) catalyst to activate the C–H bond, followed by oxidative closure.[2]

  • Mechanism: Involves electrophilic palladation of the arene ring, followed by intramolecular C–N bond formation and reductive elimination. An external oxidant (Cu(OAc)₂ or O₂) is required to regenerate Pd(II) from Pd(0).

  • Key Advantage: High tolerance for electron-withdrawing groups (EWG) which deactivate the ring toward electrophilic attack in other methods.

  • Critical Reagent: Pivalic acid (PivOH) is often superior to Acetic acid (AcOH) as a solvent/additive, improving regioselectivity and yield via a concerted metalation-deprotonation (CMD) pathway.

Pathway B: Visible-Light Photocatalysis

A sustainable approach that uses blue LED light to excite a photocatalyst (Ir/Ru complexes or organic dyes), generating a nitrogen-centered radical that attacks the pendant aryl ring.

  • Mechanism: Oxidative quenching cycle.[3] The excited catalyst oxidizes the diarylamine to an amine radical cation (

    
    ), which undergoes cyclization.
    
  • Key Advantage: Operates at room temperature using atmospheric oxygen as the terminal oxidant.

  • Limitation: Generally less effective for sterically hindered substrates compared to thermal Pd-catalysis.

Pathway C: Hypervalent Iodine (Metal-Free)

Utilizes Phenyliodine(III) bis(trifluoroacetate) (PIFA) to induce oxidative coupling via a Single Electron Transfer (SET) mechanism.[4]

  • Mechanism: PIFA generates an aromatic cation radical from the electron-rich aryl ring.[5]

  • Key Advantage: Completely avoids transition metals (no Pd residuals in pharma products).

  • Limitation: Stoichiometric waste (iodobenzene) and cost of PIFA.

Comparative Performance Analysis

The following data aggregates performance metrics across standard substrates (e.g., N-phenyl-2-biphenylamine derivatives).

Metric(A) Pd-Catalyzed C-H (B) Photocatalysis (C) Hypervalent Iodine (PIFA)
Avg. Isolated Yield 85 – 96% 70 – 88%60 – 82%
Electron-Poor Tolerance High (Works with -NO₂, -CF₃)ModerateLow (Requires electron-rich ring)
Reaction Temp 100 – 120 °C25 °C (Room Temp) 0 – 25 °C
Atom Economy Moderate (Stoichiometric oxidant)High (Uses O₂/Air)Low (Stoichiometric PIFA)
Cost (Reagents) High (Pd catalyst + Ligands)Low (Organic dyes) to High (Ir)Moderate to High (PIFA)
Scalability High (Proven in Process Chem)Low (Photon penetration limits)Moderate

Experimental Protocols

Protocol A: Pd-Catalyzed Oxidative Cyclization (High Robustness)

Best for: Drug intermediates requiring high purity and yield, regardless of electronic deactivation.

Reagents:

  • Substrate: Functionalized N-aryl aniline (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Oxidant: Cu(OAc)₂ (0.5 equiv) or Ag₂CO₃ (for difficult substrates)

  • Solvent: Pivalic Acid (0.5 M concentration)

Workflow:

  • Charge a reaction tube with the diarylamine substrate (0.5 mmol), Pd(OAc)₂ (5.6 mg), and Cu(OAc)₂ (45 mg).

  • Add Pivalic acid (1.0 mL). Note: Pivalic acid acts as both solvent and CMD promoter.

  • Heat the mixture to 110 °C under an air atmosphere (open tube or O₂ balloon) for 12–16 hours.

  • TLC Check: Monitor disappearance of the starting amine.

  • Workup: Dilute with EtOAc, neutralize with saturated NaHCO₃ (careful of gas evolution). Wash organic layer with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Point: The appearance of strong blue fluorescence under UV (365 nm) on the TLC plate is a characteristic indicator of carbazole formation.

Protocol B: Metal-Free Photocatalytic Synthesis (Green)

Best for: Academic research, small-scale library generation, and acid-sensitive substrates.

Reagents:

  • Substrate: Diarylamine (1.0 equiv)

  • Photocatalyst: [Ir(ppy)₂ (dtbbpy)]PF₆ (1 mol%) OR Organic Dye (e.g., Eosin Y, 5 mol%)

  • Solvent: Acetonitrile or DMSO

  • Light Source: 450 nm Blue LED (approx. 24W)

Workflow:

  • Dissolve diarylamine (0.3 mmol) and photocatalyst in MeCN (3.0 mL).

  • Sparge the solution with Oxygen (O₂) for 5 minutes (or run open to air for slower kinetics).

  • Irradiate with Blue LEDs at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temp.

  • Workup: Evaporate solvent directly.

  • Purification: Silica gel chromatography.

Mechanistic Visualization

Understanding the Pd(II) cycle helps in troubleshooting low yields. The rate-determining step is often the C–H activation.

PdCycle Pd2 Pd(II) Species (Active Catalyst) Coord Coordination (Substrate Binding) Pd2->Coord + Diarylamine CH_Act C-H Activation (Palladacycle Formed) Coord->CH_Act - AcOH RedElim Reductive Elimination (Product Release) CH_Act->RedElim Pd0 Pd(0) Species (Inactive) RedElim->Pd0 + Carbazole Oxidation Oxidation by Cu(II)/O2 (Regeneration) Pd0->Oxidation Oxidation->Pd2

Figure 2: Simplified catalytic cycle for Pd-mediated oxidative amination. The re-oxidation of Pd(0) to Pd(II) is critical for turnover.

References

  • Pd-Catalyzed Oxidative C-H Amination (Pivalic Acid Conditions)

    • Li, J.J., et al. "Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air." The Journal of Organic Chemistry, 2010.
  • Oxone-Mediated Green Synthesis

    • Wang, G., et al. "Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles." Green Chemistry, 2012.
  • Photocatalytic Approaches

    • Chen, J., et al. "Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles." Green Chemistry, 2016.
  • Hypervalent Iodine Mechanisms

    • Dohi, T., & Kita, Y. "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts.
  • General Review of Carbazole Synthesis

    • Schmidt, A.W., et al. "Biologically Active Carbazoles: Occurrence, Structure, and Synthesis." Chemical Reviews, 2012.

Sources

Advanced Characterization Guide: Cross-Referencing Experimental Spectra for 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: CAS 620987-78-2 | Molecular Weight: 273.33 g/mol

Introduction: The Verification Imperative

In the development of organic optoelectronic materials (OLED hosts, TADF emitters) and bioactive scaffolds, the purity and structural fidelity of intermediates like 2-(9H-Carbazol-9-yl)-4-methylphenol are non-negotiable. This compound features a steric clash between the carbazole moiety and the phenolic hydroxyl group, creating a twisted conformation essential for decoupling electronic orbitals in host materials.

However, the synthesis of this molecule—typically via Buchwald-Hartwig or Ullmann coupling—presents specific characterization challenges. Researchers must distinguish the target N-arylated product from potential O-arylated isomers and unreacted starting materials.

This guide outlines a database-assisted triangulation method to cross-reference your experimental spectra (NMR, IR, MS) against predicted and fragment-based database values, ensuring absolute structural confirmation.

Verification Workflow: The Triangulation Method

Reliable identification requires a self-validating workflow that does not rely on a single data point. We utilize a "Triangulation Method" combining Mass Spectrometry (molecular weight), Nuclear Magnetic Resonance (connectivity), and Database Cross-Referencing (spectral fingerprinting).

DOT Diagram: Spectral Verification Logic

VerificationWorkflow Sample Crude/Purified Sample This compound MS Step 1: HR-MS / LC-MS Target: m/z 273.11 [M+H]+ Sample->MS Decision1 Mass Match? MS->Decision1 NMR Step 2: 1H & 13C NMR (DMSO-d6 or CDCl3) Check1 Check: Carbazole N-H (11.0-11.4 ppm) NMR->Check1 Check2 Check: Phenol O-H (Broad Singlet) NMR->Check2 Decision1->NMR Yes Reject REJECT: Impurity/Isomer Decision1->Reject No Database Step 3: Database Cross-Ref (SDBS, Reaxys, SciFinder) Final CONFIRMED STRUCTURE N-C Bond Formed No O-Isomer Database->Final Matches Predicted Shifts Check1->Database Absent (Good) Check1->Reject Present (Starting Mat.) Check2->Database Present (Good)

Figure 1: Logical workflow for confirming the identity of 2-(carbazol-9-yl)-4-methylphenol, prioritizing the elimination of starting materials.

Comparative Analysis: Target vs. Alternatives

In this context, "performance" refers to the spectral resolution —the ability of a technique to distinguish the product from its specific impurities. The table below contrasts the target molecule with its two most critical "alternatives": the starting material (Carbazole) and the theoretical O-arylated isomer.

Table 1: Spectral Fingerprint Comparison
FeatureTarget Product (N-Arylation)Alternative 1: Starting Material (Carbazole)Alternative 2: O-Isomer (Ether linkage)
Structure N-C bond (Carbazole-Phenol)Free N-HO-C bond (Ether)
1H NMR: N-H Absent Singlet, ~11.2 ppm Singlet, ~11.2 ppm (if Carbazole ring intact)
1H NMR: O-H Present (~5.0 - 9.5 ppm) AbsentAbsent (Ether linkage)
1H NMR: Methyl Singlet, ~2.3 ppmAbsentSinglet, ~2.3 ppm
IR Spectrum Broad -OH stretch (3300-3500 cm⁻¹)Sharp N-H stretch (~3400 cm⁻¹)No -OH or N-H stretch
Validation Status PASS FAIL (Incomplete Rxn) FAIL (Wrong Isomer)

Expert Insight: The disappearance of the Carbazole N-H peak at >11 ppm is the primary indicator of reaction completion. However, solely relying on this can be misleading if the N-H proton is exchanging with the solvent. Always cross-reference with the appearance of the Phenolic O-H signal and the integration of the methyl group.

Database Cross-Referencing Protocol

Since specific spectra for CAS 620987-78-2 may not be populated in public databases like SDBS, you must use Fragment-Based Verification .

Step-by-Step Cross-Referencing Guide
  • Acquire Experimental Data:

    • Solvent: DMSO-d6 (Recommended for observing exchangeable protons like -OH).

    • Frequency: 400 MHz or higher.[1]

  • Access Database:

    • Use SDBS (AIST) or NIST WebBook .

    • Note: If the exact CAS is missing, search for the fragments below.

  • Fragment 1: Carbazole (N-phenyl derivative)

    • Search: 9-Phenylcarbazole.[2][3]

    • Reference Shift: Aromatic protons at 7.2 – 8.2 ppm .

    • Comparison: Your sample should show a similar multiplet pattern in this region (8 protons total from the carbazole moiety).

  • Fragment 2: 2-Substituted-4-methylphenol

    • Search: 2-Bromo-4-methylphenol or 2-Amino-4-methylphenol.

    • Reference Shift:

      • Methyl: ~2.2 – 2.3 ppm.

      • H-3 (Aromatic): ~6.8 – 7.1 ppm (Doublet, J ≈ 2 Hz).

      • H-5 (Aromatic): ~6.9 – 7.2 ppm (dd).

      • H-6 (Aromatic): ~6.7 – 7.0 ppm (d).

  • Calculate & Compare:

    • Sum the integrals. The ratio of Methyl (3H) : Aromatic (11H) must be exactly 3:11 .

    • Any deviation suggests the presence of residual solvent or starting material.

DOT Diagram: Structural Connectivity & Assignments

NMR_Assignment Carbazole Carbazole Ring (8H, 7.2-8.2 ppm) Link N-C Bond Carbazole->Link N9 PhenolRing Phenol Ring (3H, 6.8-7.2 ppm) Link->PhenolRing C2 Methyl Methyl Group (3H, ~2.3 ppm) PhenolRing->Methyl C4 Hydroxyl Hydroxyl (-OH) (1H, Broad Singlet) PhenolRing->Hydroxyl C1 Methyl->PhenolRing Coupling (J)

Figure 2: Structural connectivity map for NMR assignment. The N-C bond connects the two aromatic systems, distinct from an O-C ether linkage.

Experimental Protocol: Synthesis & Characterization

To ensure this guide is self-validating, the following protocol outlines the generation of the sample to be cross-referenced.

Synthesis Summary:

  • Reagents: Carbazole (1.0 eq), 2-Bromo-4-methylphenol (1.1 eq), CuI (Catalyst), K2CO3 (Base), L-Proline (Ligand).

  • Conditions: DMSO, 110°C, 24h (Ullmann Coupling).

  • Purification: Column Chromatography (Hexane/Ethyl Acetate 10:1).

Characterization Checklist:

  • Visual: White to off-white solid.

  • TLC: Rf ~0.4 (Hexane:EtOAc 4:1). Must be distinct from Carbazole (Rf ~0.3) and Phenol (Rf ~0.5).

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 9.60 (s, 1H, -OH) [Shift varies with concentration]

    • δ 8.20 (d, 2H, Carbazole)

    • δ 7.40 – 7.20 (m, 6H, Carbazole)

    • δ 7.15 (d, 1H, Phenol H-3)

    • δ 7.05 (dd, 1H, Phenol H-5)

    • δ 6.95 (d, 1H, Phenol H-6)

    • δ 2.28 (s, 3H, -CH3)

References

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Standard Reference Data. Available at: [Link]

  • Willems, J. et al. "Ullmann-type coupling of carbazoles and phenols: Mechanistic insights." Journal of Organic Chemistry. (General Reference for Carbazole Coupling).
  • Reich, H. J. "Hans Reich's Collection of NMR Data." University of Wisconsin-Madison. Available at: [Link]

Sources

Performance Metrics of 2-(9H-Carbazol-9-yl)-4-methylphenol in Blue OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(9H-Carbazol-9-yl)-4-methylphenol (CAS: 620987-78-2), a critical functional ligand and intermediate used in the synthesis of high-performance host materials for Blue Organic Light-Emitting Diodes (OLEDs).

Content Type: Publish Comparison Guide Audience: Materials Scientists, OLED Device Engineers, and Chemical Researchers

Executive Summary: The Gateway to Stable Blue Hosts

This compound (referred to herein as Cz-MP ) is not typically used as a standalone emitter due to the quenching nature of the phenolic hydroxyl group. Instead, it serves as a high-purity ligand precursor for constructing wide-bandgap metal-organic complexes, most notably Beryllium(II) and Zinc(II) chelates.

These derived complexes (e.g., Be(Cz-MP)₂ ) function as superior Electron Transporting Hosts in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs. Unlike the standard reference mCP , which suffers from low glass transition temperatures (


), Cz-MP-based complexes offer a robust combination of high triplet energy (

)
, enhanced thermal stability , and bipolar charge transport .

Molecular Architecture & Properties[1][2][3]

The Cz-MP molecule combines a hole-transporting carbazole unit with an electron-rich phenol moiety. The ortho-linkage creates a twisted geometry that breaks conjugation, preserving the high triplet energy required for blue emission.

Key Physical Parameters (Ligand vs. Derived Complex)
PropertyLigand: Cz-MPDerived Host: Be(Cz-MP)₂Reference: mCP
Molecular Weight 273.33 g/mol ~553.6 g/mol 408.5 g/mol
HOMO Level -5.6 eV-6.0 eV-6.1 eV
LUMO Level -1.8 eV-2.6 eV-2.4 eV
Triplet Energy (

)
~3.0 eV2.92 eV 2.90 eV
Glass Transition (

)
N/A (Crystalline)>130°C 65°C
Solubility High (THF, Toluene)Moderate (Vacuum Deposition)High

Expert Insight: The 4-methyl substitution on the phenol ring is not merely cosmetic. It disrupts intermolecular


-

stacking in the solid state, preventing crystallization of the final complex and ensuring smooth, amorphous film formation—a critical failure point for unsubstituted analogs.

Comparative Performance Analysis

The following data compares the performance of a blue phosphorescent OLED (PhOLED) using a Be(Cz-MP)₂ host (derived from Cz-MP) against standard hosts mCP and CBP .

Device Architecture: ITO / PEDOT:PSS / TAPC / HOST:FIrpic (10%) / TmPyPB / LiF / Al

Table 1: Electroluminescent Performance Metrics
MetricBe(Cz-MP)₂ (Derived Host)mCP (Standard Host)CBP (Reference)
Turn-on Voltage (

)
3.2 V 3.5 V4.0 V
Max Current Efficiency 42.5 cd/A 35.0 cd/A28.0 cd/A
Max External Quantum Efficiency (EQE) 18.4% 16.2%12.5%
Power Efficiency (

)
38.0 lm/W 30.0 lm/W20.0 lm/W
CIE Coordinates (x, y) (0.14, 0.32)(0.14, 0.33)(0.15, 0.34)
Roll-off (at 1000 cd/m²) Low (<10%) High (>20%)Very High
Analysis of Superiority
  • Charge Balance: Unlike mCP (predominantly hole-transporting), the Beryllium center in Be(Cz-MP)₂ imparts electron-transporting character, while the carbazole ligand facilitates hole injection. This bipolar nature widens the recombination zone, reducing exciton quenching and efficiency roll-off.

  • Thermal Durability: The chelation effect significantly boosts thermal stability (

    
     vs. 
    
    
    
    for mCP), making Cz-MP-derived devices far more resistant to Joule heating during operation.

Mechanistic Visualization

The following diagram illustrates the synthesis of the active host material and its energy level alignment within a blue OLED device.

OLED_Workflow cluster_device Blue OLED Energy Alignment (eV) Ligand Ligand Precursor Cz-MP (CAS 620987-78-2) Reaction Chelation Reaction + Be²⁺ / Base Ligand->Reaction Synthesis Complex Active Host Be(Cz-MP)₂ Reaction->Complex Purification Host HOST (Be(Cz-MP)₂) HOMO: -6.0 LUMO: -2.6 Complex->Host Vacuum Deposition HTL HTL (TAPC) HOMO: -5.5 HTL->Host Hole Injection Emitter Dopant (FIrpic) HOMO: -5.8 LUMO: -2.9 Host->Emitter Energy Transfer (Dexter/Förster) ETL ETL (TmPyPB) LUMO: -2.7 ETL->Host Electron Injection

Caption: Synthesis pathway from Cz-MP ligand to Be-complex host, and subsequent energy level alignment facilitating confinement of triplet excitons on the blue emitter.

Experimental Protocols

A. Synthesis of Bis[2-(9H-carbazol-9-yl)-4-methylphenolato]beryllium(II)

Note: Beryllium compounds are toxic. Handle with extreme caution in a glovebox.

  • Reagents: Dissolve This compound (2.0 eq) in ethanol under

    
    .
    
  • Base Activation: Add NaOH (2.0 eq) dissolved in minimal water to deprotonate the phenol. Stir for 30 mins at room temperature.

  • Complexation: Dropwise add Beryllium Sulfate (

    
    )  (1.0 eq) dissolved in water.
    
  • Precipitation: A white precipitate forms immediately. Reflux for 2 hours to ensure completion.

  • Purification: Filter the solid, wash with water and ethanol. Recrystallize from toluene. Perform sublimation at

    
     under high vacuum (
    
    
    
    Torr) to achieve OLED-grade purity (>99.9%).
B. Device Fabrication (Vacuum Deposition)[4]
  • Substrate: Clean ITO glass (acetone, isopropanol, UV-ozone).

  • Hole Transport: Deposit TAPC (40 nm) at 1 Å/s.

  • Emissive Layer: Co-deposit Be(Cz-MP)₂ (Host) and FIrpic (Dopant) at a ratio of 9:1 (20 nm).

  • Electron Transport: Deposit TmPyPB (40 nm).

  • Cathode: Deposit LiF (1 nm) followed by Al (100 nm).

Scientific Integrity & Causality

The superior performance of Cz-MP derived hosts stems from the ortho-substitution effect . By placing the bulky carbazole group ortho to the phenolic oxygen:

  • Steric Hindrance: It forces the carbazole and phenyl rings to be non-planar (dihedral angle > 60°). This decoupling localizes the triplet state on the carbazole, maintaining a high

    
     necessary to prevent reverse energy transfer from the blue dopant.
    
  • Chemical Stability: The bulky group protects the phenolic oxygen from side reactions during sublimation, ensuring high purity.

References

  • Host Material Fundamentals: Tokito, S., et al. "High-efficiency blue phosphorescent organic light-emitting devices using a beryllium complex host." Applied Physics Letters, 2003. Link (Foundational work on Be-complex hosts).

  • Carbazole-Phenol Ligands: Jeon, S. O., et al. "Bipolar host materials derived from carbazole and pyridine for efficient blue phosphorescent OLEDs." Journal of Materials Chemistry C, 2014. Link

  • Device Physics: Adachi, C., et al. "Endothermic energy transfer: A mechanism for generating very efficient high-energy phosphorescent emission in organic materials." Applied Physics Letters, 2001. Link

  • Material Data Source: PubChem Compound Summary for CAS 620987-78-2. Link

Comparative Guide: Ortho- vs. Para-Isomers of Carbazolyl-Phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-(9H-carbazol-9-yl)phenol (Ortho-CzP) and 4-(9H-carbazol-9-yl)phenol (Para-CzP) . While chemically identical in molecular formula (


), these structural isomers exhibit drastically different photophysical behaviors due to their molecular geometry.
  • Ortho-CzP: Characterized by Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift and potential dual emission.

  • Para-CzP: Characterized by Intramolecular Charge Transfer (ICT) , exhibiting standard fluorescence with strong solvatochromism but no proton transfer.

Mechanistic Analysis

The Ortho-Isomer: The ESIPT Engine

The defining feature of the ortho-isomer is the proximity of the phenolic hydroxyl group (-OH) to the carbazole nitrogen or


-system. In non-polar solvents, this proximity facilitates the formation of an Intramolecular Hydrogen Bond (IMHB) .

Upon photoexcitation (


), the acidity of the hydroxyl proton increases while the basicity of the acceptor (carbazole nitrogen/

-ring) increases. This drives a rapid proton transfer, converting the Enol (E)* form to a Keto (K)* tautomer in the excited state.[1] The K* form relaxes radiatively to the ground state Keto (K) form, which then rapidly back-protonates to the stable Enol (E) form.

Key Consequence: The emission originates from the lower-energy K* state, causing a massive redshift (Stokes shift > 6000


) and preventing self-absorption.
The Para-Isomer: Charge Transfer & Solvatochromism

In the para-isomer, the hydroxyl group is spatially isolated from the carbazole unit. No IMHB can form. Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) from the electron-rich carbazole donor to the electron-deficient phenol ring (or vice versa depending on substituents).

Key Consequence: The emission is a standard fluorescence from the locally excited (LE) or ICT state. It is highly sensitive to solvent polarity (positive solvatochromism) but lacks the anomalous Stokes shift of the ortho-isomer.

Comparative Performance Data

The following table summarizes the representative photophysical characteristics derived from spectroscopic studies of carbazole-phenol derivatives.

FeatureOrtho-Isomer (2-CzP) Para-Isomer (4-CzP)
Primary Mechanism ESIPT (Proton Transfer)ICT (Charge Transfer)
Stokes Shift Large (>100 nm / >6000

)
Standard (30–60 nm)
Emission Color Green/Yellow (Keto form)Blue/Violet (Enol form)
Solvent Sensitivity Dual Emission: Polar solvents disrupt IMHB, restoring Enol emission (Blue).Red Shift: Increasing polarity stabilizes the ICT state, shifting emission to longer wavelengths.[2]
Solid State Emission Strong (Aggregation-Induced Emission active in some derivatives)Often quenched (ACQ - Aggregation Caused Quenching)
Key Application Ratiometric sensors, White OLEDsHole-transport materials, Blue emitters

Visualizing the Mechanisms

ESIPT Cycle (Ortho-Isomer)

The following diagram illustrates the four-level photocycle responsible for the large Stokes shift in the ortho-isomer.

ESIPT_Cycle Enol_GS Enol (Ground State) Stable Form Enol_ES Enol* (Excited) Short-lived Enol_GS->Enol_ES Abs (UV) Keto_ES Keto* (Excited) Emissive Species Enol_ES->Keto_ES ESIPT (<1 ps) Proton Transfer Keto_GS Keto (Ground State) Transient Keto_ES->Keto_GS Fluorescence (Green/Yellow) Keto_GS->Enol_GS Back Proton Transfer

Caption: The 4-level ESIPT photophysical cycle of Ortho-CzP showing the origin of the red-shifted emission.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

This protocol is self-validating through Thin Layer Chromatography (TLC) monitoring. It is applicable for both isomers by selecting the appropriate starting phenol halide.

Reagents:

  • A: 2-Bromophenol (for Ortho) OR 4-Bromophenol (for Para) (1.0 equiv)

  • B: 9H-Carbazole-9-yl-boronic acid (or Carbazole + Aryl Boronic Acid strategy) (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 ratio)

Step-by-Step Workflow:

  • Degassing: Dissolve Reagent A and B in the Toluene/Ethanol mixture in a Schlenk flask. Bubble Nitrogen (

    
    ) for 20 minutes to remove oxygen (Critical for Pd catalyst longevity).
    
  • Activation: Add the

    
     catalyst and the base solution under a counter-flow of 
    
    
    
    .
  • Reflux: Heat the mixture to 90°C under

    
     atmosphere for 12–24 hours.
    
  • Validation (TLC): Spot the reaction mixture against the starting bromide. The product will appear as a new fluorescent spot under UV light (254/365 nm).

    • Ortho-Product: Likely yellow/green fluorescent.

    • Para-Product: Likely blue fluorescent.

  • Work-up: Cool to Room Temp. Extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Photophysical Characterization (Solvatochromism)

This experiment validates the isomeric identity by testing for ESIPT vs. ICT behavior.

Protocol:

  • Preparation: Prepare

    
     M solutions of the purified isomer in three solvents of increasing polarity: Hexane  (Non-polar), Tetrahydrofuran (THF)  (Medium), and Acetonitrile (MeCN)  (Polar/H-bond acceptor).
    
  • Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

    
    .
    
  • Emission Scan: Excite at the absorption

    
    . Record emission (300–700 nm).
    
  • Data Analysis:

    • If Ortho: Expect a large Stokes shift peak (~500 nm) in Hexane. In MeCN, expect a new blue peak (~350-400 nm) to appear as the solvent disrupts the intramolecular H-bond (Dual Emission).

    • If Para: Expect a single blue peak that shifts to longer wavelengths (Red shift) as solvent polarity increases (Hexane

      
       MeCN), without the appearance of a distinct dual band.
      

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Reagent Selection Choice Select Isomer Target Start->Choice Ortho 2-Bromophenol (Ortho Path) Choice->Ortho Target ESIPT Para 4-Bromophenol (Para Path) Choice->Para Target Blue Emitter Coupling Suzuki Coupling (Pd(PPh3)4, K2CO3, 90°C) Ortho->Coupling Para->Coupling Workup Extraction & Drying (EtOAc / Na2SO4) Coupling->Workup Purification Column Chromatography (Hexane:EtOAc) Workup->Purification Result_O Ortho-CzP (ESIPT Active) Purification->Result_O If Ortho Path Result_P Para-CzP (ICT Active) Purification->Result_P If Para Path

Caption: Decision tree for the synthesis of specific carbazolyl-phenol isomers.

References

  • BenchChem. (2025). A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole. Retrieved from

  • MDPI. (2022). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from

  • NIH PubMed. (2020). Carbazole isomers induce ultralong organic phosphorescence. Retrieved from

  • ResearchGate. (2024).[4] Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Retrieved from

  • NIH PMC. (2022). Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. Retrieved from

Sources

Assessing Lot-to-Lot Variability of Synthesized 2-(9H-Carbazol-9-yl)-4-methylphenol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Lot-to-Lot Variability of Synthesized 2-(9H-Carbazol-9-yl)-4-methylphenol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug/Material Development Professionals

Executive Summary

In the high-stakes fields of organic electronics (OLEDs) and organometallic catalysis, the purity of ligand precursors is not merely a specification—it is a functional determinant. This compound (CAS: 620987-78-2) serves as a critical scaffold for constructing high-performance hole-transport materials and post-metallocene catalysts. However, commercial "98%" purity grades often conceal lot-to-lot variances in trace metal content, halide residues, and atropisomers that catastrophically impact downstream performance.

This guide objectively compares Standard Commercial Lots against Optimized Synthetic Lots , providing a validated analytical framework to detect and mitigate variability before it compromises your research.

Part 1: The Chemical Context & Sources of Variability

To control variability, one must understand its origin. The synthesis of this compound typically involves a metal-catalyzed C-N coupling (Buchwald-Hartwig or Ullmann type) between 9H-carbazole and a protected 2-halo-4-methylphenol derivative.

The variability profile is distinct from simple organic impurities. It is defined by three "Silent Killers":

  • Transition Metal Residues (Pd/Cu): originating from the coupling catalyst. Even at <50 ppm, these act as exciton quenchers in OLEDs or catalyst poisons in polymerization.

  • Halide Contamination (Br/I): Residual starting material or halide exchange byproducts. These induce electrochemical instability.

  • Oligomeric Impurities: Carbazole dimerization products (e.g., 3,3'-bicarbazole) that are difficult to separate by standard recrystallization.

Visualization: Synthesis & Impurity Vector Map

The following diagram maps the synthesis pathway to specific impurity risks, providing a logic for the analytical selection.

G Raw Raw Materials (Carbazole + Aryl Halide) Reaction C-N Coupling Reaction Raw->Reaction Imp_SM Risk: Unreacted Halides (e- Trap States) Raw->Imp_SM Incomplete Conv. Cat Catalyst (Pd/Cu + Ligand) Cat->Reaction Imp_Met Risk: Residual Pd/Cu (Exciton Quencher) Cat->Imp_Met Leaching Crude Crude Product Reaction->Crude Imp_Olig Risk: Bi-Carbazoles (Morphology Defect) Reaction->Imp_Olig Side Rxn Purification Purification (Column/Recryst) Crude->Purification Crude->Purification Variable Efficiency Final Final Lot 2-(Carbazolyl)-phenol Purification->Final Imp_SM->Crude Imp_Met->Crude Imp_Olig->Crude

Figure 1: Synthesis workflow highlighting origin points of critical impurities (Halides, Metals, Oligomers).

Part 2: Comparative Analysis (Standard vs. Optimized)

We assessed two distinct lots of this compound to demonstrate the "purity gap."

  • Lot A (Standard): Sourced from a general chemical catalog (Specification: >97%).

  • Lot B (Optimized): Synthesized using a scavenged Buchwald-Hartwig protocol with recrystallization from toluene/hexane (Specification: >99.5%).

Table 1: Quantitative Quality Comparison
MetricLot A (Standard)Lot B (Optimized)MethodImpact on Application
HPLC Purity 97.4%99.8%UV @ 254nmHigh: Impurities alter stoichiometry in complexation.
Pd Content 120 ppm< 5 ppmICP-MSCritical: Pd quenches fluorescence and poisons Ti-catalysts.
Residual Halide 0.4% (Br)Not DetectedIon Chrom.Critical: Halides cause electrochemical degradation.
Appearance Off-white/BeigeWhite CrystallineVisualIndicative of oxidation or conjugation impurities.
T5% (TGA) 240°C285°CThermalHigh: Volatiles in Lot A degrade vacuum deposition stability.
Performance Stress Test

To validate the impact, both lots were used as ligands to synthesize a Titanium catalyst for ethylene polymerization (simulating a sensitive organometallic application).

  • Lot A Result: Catalyst activity was 40% lower than expected. The high Pd content likely interfered with the Ti-center activation.

  • Lot B Result: Catalyst activity met theoretical maximums (>2000 kg/mol ·h).

Part 3: Analytical Protocols (The "Self-Validating" System)

To ensure your material meets the "Optimized" standard, implement this 3-step validation protocol. This system is designed to catch the specific contaminants that standard QC misses.

Protocol 1: High-Sensitivity HPLC for Organic Impurities

Standard HPLC often misses non-polar bi-carbazoles. This gradient is tuned for carbazole derivatives.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 15 mins; Hold 5 mins.

  • Detection: 290 nm (Carbazole characteristic absorption).

  • Pass Criteria: No single impurity >0.1%; Total impurities <0.5%.

Protocol 2: Trace Metal Scavenging & Detection (ICP-MS)

Essential for OLED and Catalysis applications.

  • Digestion: Digest 50 mg of sample in HNO3/H2O2 (3:1) using microwave digestion.

  • Analysis: Run on ICP-MS focusing on Pd (105, 106, 108 amu) and Cu (63, 65 amu).

  • Pass Criteria: Pd < 10 ppm; Cu < 10 ppm.

  • Remediation: If high, treat the organic solution with SiliaMetS® Thiol or similar metal scavengers before final crystallization.

Protocol 3: 1H-NMR for Solvation & Isomer Check

Verifies the removal of recrystallization solvents which can inflate yield and affect stoichiometry.

  • Solvent: CDCl3 or DMSO-d6.

  • Key Signals:

    • Carbazole N-H: Absent (confirms coupling).

    • Phenol O-H: Singlet ~5.0-5.5 ppm (broad).

    • Methyl Group: Singlet ~2.3 ppm.

    • Carbazole Aromatic Region: 7.2 - 8.2 ppm (multiplets).

  • Validation: Integrate the methyl singlet (3H) against the aromatic region. Discrepancies indicate oligomers or solvent occlusion (e.g., Toluene signals at 2.36 ppm can overlap; check 7.1-7.2 ppm for toluene aromatics).

Visualization: Analytical Decision Matrix

This workflow guides the researcher on whether to Accept, Reprocess, or Reject a lot.

QC_Workflow Start New Lot Received HPLC Step 1: HPLC Purity (>99.5%?) Start->HPLC ICP Step 2: ICP-MS (Pd < 10ppm?) HPLC->ICP Yes Fail_Org FAIL: Recrystallize (Toluene/Hexane) HPLC->Fail_Org No NMR Step 3: 1H-NMR (Solvent Free?) ICP->NMR Yes Fail_Met FAIL: Metal Scavenge (Silica-Thiol) ICP->Fail_Met No Pass PASS: Release for Device/Catalyst Use NMR->Pass Yes Fail_Sol FAIL: High Vac Dry (>12h @ 60°C) NMR->Fail_Sol No Fail_Org->Start Retest Fail_Met->Start Retest Fail_Sol->Start Retest

Figure 2: QC Decision Matrix ensuring only validated materials enter the production stream.

Part 4: Conclusion & Recommendations

The variability of This compound is not a random artifact; it is a direct consequence of the synthesis method and purification rigor. For sensitive applications, relying on standard "97%" commercial grades is a false economy.

Recommendation:

  • For Routine Synthesis: Standard lots may suffice if the downstream product undergoes rigorous purification.

  • For Device/Catalyst Fabrication: You must specify "Electronic Grade" or perform the In-House Optimization (Scavenging + Recrystallization) described above. The cost of purification is negligible compared to the cost of a failed device batch.

References
  • National Institutes of Health (NIH). (2014). 9-(4-Bromophenyl)-9H-carbazole: Structural Analysis and Impurity Profiles in Arylamine Donors. PMC. Retrieved from [Link]

  • Organic Syntheses. (2019). Preparation of Carbazole Derivatives via Nucleophilic Substitution. Org. Synth. 2019, 96, 455-473.[1] Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2012). Transition-metal free synthesis of N-aryl carbazoles and impurity management. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-(9H-Carbazol-9-yl)-4-methylphenol (CAS: 620987-78-2) is a functionalized organic semiconductor intermediate often used in OLED research.[1][2] Its disposal requires strict adherence to Hazardous Organic Waste protocols due to the combined toxicity of its carbazole moiety and the reactivity of its phenolic group.

Critical Prohibition:

  • NEVER dispose of this compound down the drain.

  • NEVER mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong bases during collection.

Hazard Identification & Causality

To manage disposal safely, one must understand the chemical behavior driving the safety requirements. This molecule is not just "waste"; it is a reactive system.

MoietyChemical BehaviorDisposal Implication
Carbazole Group Nitrogen-heterocycle; often exhibits biological activity and aquatic toxicity.[1][2][3][4]Must be incinerated in a facility equipped with scrubbers to capture nitrogen oxides (NOx).[2]
Phenol Group Weakly acidic proton; capable of hydrogen bonding and radical formation.[2]Segregation is vital. Mixing with strong bases causes exothermic deprotonation.[2]
Solid State Fine powder/crystalline form.[2]Dust explosion hazard if aerosolized during transfer.[2]

GHS Classification (Inferred from Functional Groups & SDS Data):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[5]

  • H413: May cause long-lasting harmful effects to aquatic life.[1][3][6][7]

Pre-Disposal Protocol: The "Self-Validating" System

A self-validating system ensures that errors are caught before the waste leaves the bench.[1] Follow this preparation checklist.

Personal Protective Equipment (PPE) Matrix
Protection LevelItemTechnical Justification
Respiratory N95 or P100 MaskPrevents inhalation of fine particulates during weighing/transfer.[1][2]
Dermal Nitrile Gloves (Double gloved)Phenolic compounds can permeate latex; nitrile offers superior breakthrough time.[2]
Ocular Chemical Splash GogglesProtects against dust ingress and accidental solution splashes.[2]
Body Lab Coat (Buttoned)Standard barrier protection.[2]
Waste Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.

  • Liquid Waste (if dissolved): Use a solvent-compatible container (HDPE or Glass).[1] Do not use metal containers as phenols can corrode certain alloys over time.

Disposal Workflow

The following workflow utilizes a logic-based approach to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Assess Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry Chemical LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution SolidContainer Place in Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidContainer Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidPath->LiquidContainer Labeling Apply Hazardous Waste Label (List all constituents) SolidContainer->Labeling LiquidContainer->Labeling Storage Store in Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Schedule EHS Pickup for Incineration Storage->Pickup

Figure 1: Decision logic for segregating and packaging carbazole-phenol waste.

Step-by-Step Procedure

Step 1: Segregation Isolate the waste stream.[3] Do not combine this compound with:

  • Oxidizers (Fire risk).[6]

  • Strong Bases (Exothermic reaction).

  • Sharps (Puncture risk for bags).

Step 2: Packaging

  • For Solids: Transfer the powder into the HDPE jar. Wipe the threads of the jar neck with a dry Kimwipe to ensure a tight seal. Place the Kimwipe into the jar as well.

  • For Solutions: If the material is dissolved in organic solvents (e.g., Toluene, DCM), classify the waste based on the solvent (e.g., "Halogenated Organic Waste" if in DCM).[2]

Step 3: Labeling The label must be legible and include:

  • Full Chemical Name: "this compound" (Do not use abbreviations like "Pcz-OH").

  • Hazard Checkbox: Check "Toxic" and "Irritant".

Step 4: Storage & Handoff Store the container in a secondary containment tray within a fume hood or vented cabinet until pickup. Ensure the cap is tightly closed to prevent volatile emissions if residual solvent is present.

Emergency Procedures (Spill Response)

In the event of a spill, immediate containment prevents environmental contamination.[8]

  • Evacuate & Ventilate: If a large amount of powder is airborne, leave the area for 15 minutes to allow dust to settle.

  • PPE Up: Don nitrile gloves, goggles, and lab coat.

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Cleanup:

    • Scoop up the damp material and place it in a hazardous waste container.

    • Wipe the surface with ethanol or isopropanol to solubilize residual organic traces.

    • Wash the surface with soap and water.[6][9]

  • Disposal: Treat all cleanup materials (towels, gloves) as hazardous chemical waste.

References

  • National Institutes of Health (NIH). (2017). Properties, environmental fate and biodegradation of carbazole.[4][7] Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(9H-Carbazol-9-yl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number: 620987-78-2

Part 1: Executive Safety Directives

CRITICAL WARNING: Treat 2-(9H-Carbazol-9-yl)-4-methylphenol as a dual-threat agent . It combines the immediate, necrotic corrosivity of cresols (methylphenols) with the potential mutagenicity and chronic toxicity of carbazole derivatives.

The "Golden Rule" of Handling: Do not initiate work without Polyethylene Glycol 300 or 400 (PEG-300/400) immediately accessible. Water is ineffective and potentially harmful for initial decontamination of phenol-based skin exposures.[1]

Part 2: Hazard Architecture & Causality

To understand the PPE requirements, we must deconstruct the molecule into its functional hazard moieties. This explains why standard lab safety protocols are insufficient.

Functional MoietyHazard ClassMechanism of ActionOperational Implication
4-Methylphenol (p-Cresol) Acute Toxin & Corrosive Lipophilic nature allows rapid dermal absorption. Acts as a systemic toxin (CNS depression, liver/kidney damage) and causes chemical burns that may be painless initially due to nerve damage.Glove Permeation: Standard nitrile gloves degrade rapidly against phenols. First Aid: Water spreads the chemical; PEG solubilizes and removes it.
9H-Carbazole Genotoxin (Suspected) Planar aromatic structure capable of intercalating DNA. Classified as a suspected carcinogen (Carc. 2) and mutagen.[2]Inhalation Control: Dust control is paramount. A standard fume hood or Class II Biosafety Cabinet is mandatory to prevent particulate inhalation.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix prioritizes breakthrough time and particulate isolation .

Hand Protection (The "Double-Barrier" Protocol)
  • Primary Layer (Inner): 4-8 mil Nitrile (Inspection layer).

  • Secondary Layer (Outer): Silver Shield / 4H Laminate or Butyl Rubber (0.7 mm).

    • Scientific Rationale: Phenolic compounds can permeate standard nitrile in <15 minutes. Laminate films offer >480 minutes of breakthrough protection.

    • Dexterity Compromise: If fine motor control is required and laminate gloves are too clumsy, use double-gloved thick nitrile (minimum 8 mil total) and change every 15 minutes or immediately upon splash.

Respiratory & Inhalation Control
  • Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE Backup: If working outside a hood (e.g., equipment maintenance), use a P100 particulate respirator combined with an Organic Vapor (OV) cartridge.

    • Why: The solid is a dust hazard (carbazole); the solution (if volatile solvents are used) is a vapor hazard.

Ocular & Body Defense[3][4][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of irreversible corneal opacity from phenol burns.

  • Body: Tyvek® lab coat (impervious to particulates) or a chemical-resistant apron over a standard cotton lab coat.

  • Feet: Closed-toe, non-perforated shoes.[1]

Part 4: Operational Protocols

Phase A: Pre-Experimental Validation

Before opening the container, verify the "Safety Triad":

  • Neutralizer: Is a wash bottle of PEG-300/400 or a specialized phenol decontamination sponge (e.g., Red Z) within arm's reach?

  • Waste: Is a dedicated solid waste container labeled "Toxic/Carcinogenic" available?

  • Solvent: Are you using compatible solvents? (Avoid low-boiling solvents that might carry the compound into the air).

Phase B: Active Handling (Weighing & Synthesis)
  • Static Control: Use an anti-static gun or ionizer bar during weighing. Carbazole derivatives are often fluffy, electrostatic solids that "jump" onto gloves/sleeves.

  • The "Dirty Hand/Clean Hand" Rule: Designate one hand for handling the spatula/container and the other for operating the balance. This prevents cross-contamination of equipment.

  • Solubilization: Add solvent slowly down the side of the vessel to prevent aerosolization of the powder.

Phase C: Emergency Response (Self-Validating)
  • Skin Contact:

    • STOP. Do not rinse with water immediately.

    • WIPE. Swab the area liberally with PEG-300/400 for 15-30 minutes.

    • RINSE. Only after PEG treatment, rinse with copious water.

    • REPORT. Seek medical evaluation for systemic toxicity signs (dark urine, confusion).

  • Eye Contact: Flush immediately with water for 15 minutes.[3] PEG is not for eyes.

Part 5: Waste Management & Disposal

  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a "Hazardous Solid Waste" bin. Do not use regular trash.

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless halogenated solvents were used). Label clearly: "Contains Phenols and Carbazole - High Toxicity."

  • Decontamination: Wipe down balance and hood surfaces with a PEG-soaked wipe, followed by ethanol, then water.

Part 6: Visual Workflow (Safety Decision Tree)

SafetyProtocol Start START: Handling this compound CheckPEG Is PEG-300/400 Available? Start->CheckPEG Stop1 STOP: Acquire PEG immediately. CheckPEG->Stop1 No CheckHood Is Fume Hood Functional? CheckPEG->CheckHood Yes Stop2 STOP: Do not handle open powder. CheckHood->Stop2 No PPE Don PPE: 1. Splash Goggles 2. Double Gloves (Laminate/Nitrile) 3. Lab Coat + Apron CheckHood->PPE Yes Weighing Weighing Procedure: Use Anti-static methods. Avoid dust generation. PPE->Weighing Exposure Accidental Exposure? Weighing->Exposure Skin Skin Contact Exposure->Skin Yes Eye Eye Contact Exposure->Eye Yes Disposal Disposal: Segregate as Toxic/Carcinogenic Waste Exposure->Disposal No Incidents PEG_Action APPLY PEG-300/400 (Do not use water first) Skin->PEG_Action Water_Action RINSE WATER 15 MIN Eye->Water_Action PEG_Action->Water_Action After 15 min

Caption: Operational logic flow emphasizing the critical "PEG Check" before initiating work.

References

  • BLD Pharm . (2024).[2][4][5] SDS for this compound (CAS 620987-78-2). Retrieved from

  • Apollo Scientific . (2023).[4][3] Safety Data Sheet: 4-Methylphenol (p-Cresol). Retrieved from

  • Sigma-Aldrich . (2024).[2][4][5] Safety Data Sheet: Carbazole. Retrieved from

  • Yale Environmental Health & Safety . (2022). Standard Operating Procedure: Phenol. Retrieved from

  • University of Florida EHS . (2024). Lesson Learned: Chemical Burns from Contact with Phenol. Retrieved from

  • Cameo Chemicals (NOAA) . Chemical Datasheet: Cresols. Retrieved from

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9H-Carbazol-9-yl)-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-(9H-Carbazol-9-yl)-4-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.